Tiliquinol
Description
This compound is an antiprotozoal agent that was used in combination with tibroquinol. The combination agent was withdrawn from the market because of hepatoxicity.
RN given refers to parent cpd; structure in first source & in Negwer, 5th ed, #1202
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
5-methylquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-4-5-9(12)10-8(7)3-2-6-11-10/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVGLMKJGQMQSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=NC2=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046401 | |
| Record name | Tiliquinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5541-67-3 | |
| Record name | 5-Methyl-8-hydroxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5541-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tiliquinol [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005541673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5541-67-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130828 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tiliquinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3046401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylquinolin-8-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.460 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TILIQUINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/813OG1OGVG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tiliquinol's Mechanism of Action on Entamoeba histolytica: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiliquinol, an 8-hydroxyquinoline (B1678124) derivative, is a contact amoebicide effective against both the trophozoite and cyst forms of the protozoan parasite Entamoeba histolytica, the causative agent of amoebiasis. While specific molecular details of its mechanism of action are not extensively documented, its chemical structure places it within a class of compounds known for their metal-chelating properties. This technical guide synthesizes the available information on 8-hydroxyquinoline derivatives to propose a detailed mechanism of action for this compound against E. histolytica. It is hypothesized that this compound exerts its amoebicidal effects primarily through the chelation of essential metal ions, leading to the disruption of critical enzymatic functions and induction of oxidative stress within the parasite. This guide provides a comprehensive overview of the inferred molecular interactions, summarizes key quantitative data from related compounds, details relevant experimental protocols, and presents visual representations of the proposed signaling pathways and experimental workflows.
Introduction
Entamoeba histolytica is a significant human pathogen, causing amoebic dysentery and liver abscesses, leading to substantial morbidity and mortality worldwide.[1] Current treatment regimens, primarily centered around nitroimidazoles like metronidazole, are effective against invasive trophozoites but have limitations, including adverse effects and lack of efficacy against the cyst stage.[2] Luminal amoebicides, such as this compound, are therefore crucial for eradicating the infection and preventing transmission.[3][4] this compound acts as a contact amoebicide within the intestinal lumen, targeting both the motile trophozoites and the dormant cysts.[3] Understanding its precise mechanism of action is vital for optimizing its use and for the development of novel anti-amoebic therapies.
Core Mechanism of Action: Metal Ion Chelation
The primary proposed mechanism of action for this compound, like other 8-hydroxyquinoline derivatives such as clioquinol, is its ability to act as a potent metal ion chelator.[5][6][7][8] E. histolytica, like all living organisms, requires a delicate balance of metal ions, such as zinc (Zn²⁺) and copper (Cu²⁺), which serve as essential cofactors for a multitude of enzymes involved in critical metabolic and antioxidant pathways.
This compound, with its characteristic 8-hydroxyquinoline scaffold, is capable of forming stable complexes with these divalent metal ions.[5][9] This chelation can disrupt parasite homeostasis through several downstream effects:
-
Enzyme Inhibition: By sequestering essential metal cofactors, this compound can inactivate key metalloenzymes within E. histolytica. This can disrupt vital metabolic processes, including glycolysis and nucleic acid synthesis, ultimately leading to parasite death.[6]
-
Induction of Oxidative Stress: The formation of this compound-metal complexes can catalytically generate reactive oxygen species (ROS), leading to a state of oxidative stress. This overwhelms the parasite's antioxidant defense mechanisms, causing damage to lipids, proteins, and DNA.
-
Disruption of DNA Synthesis: Some 8-hydroxyquinoline derivatives have been shown to interfere with DNA synthesis, potentially through intercalation into the DNA structure or by inhibiting enzymes involved in the replication process.[6]
The lipophilic nature of this compound facilitates its passage across the parasite's cell membrane, allowing it to accumulate intracellularly and exert its metal-chelating effects.[7]
Quantitative Data on Amoebicidal Activity (Based on 8-Hydroxyquinoline Derivatives)
Direct quantitative data on the amoebicidal activity of this compound against E. histolytica is scarce in recent literature. However, studies on structurally similar 8-hydroxyquinoline compounds provide valuable insights into the potential potency of this class of drugs. The following table summarizes the 50% inhibitory concentration (IC50) values of various compounds against E. histolytica and other relevant protozoa.
| Compound | Target Organism | IC50 (µM) | Reference |
| Nitroxoline | Naegleria fowleri (trophozoites) | 1.17 - 1.63 | [10] |
| Nitroxoline | Naegleria fowleri (cysts) | 1.26 | [10] |
| Nitroxoline | Balamuthia mandrillaris | 4.77 | [10] |
| Quinoxaline (B1680401) Derivative T-001 | Entamoeba histolytica | 1.41 | [11] |
| Quinoxaline Derivative T-017 | Entamoeba histolytica | 1.93 | [11] |
| Metronidazole | Entamoeba histolytica (clinical isolates) | Mean: 5.8 | [12] |
| Tinidazole | Entamoeba histolytica (clinical isolates) | Mean: 3.5 | [12] |
| Chloroquine | Entamoeba histolytica (clinical isolates) | Mean: 1.2 | [12] |
| Emetine | Entamoeba histolytica (clinical isolates) | Mean: 0.1 | [12] |
Note: The IC50 values for quinoxaline derivatives are included as they share some structural similarities and provide a reference for potency against E. histolytica.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.
In Vitro Susceptibility Assay for Entamoeba histolytica
This protocol is adapted from the nitroblue tetrazolium (NBT) reduction method, a common assay to determine the viability of E. histolytica trophozoites.[12][13]
-
Parasite Culture: Axenically cultivate E. histolytica trophozoites (e.g., HM1:IMSS strain) at 37°C in TYI-S-33 medium supplemented with bovine serum.[11]
-
Preparation of Drug Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium.
-
Assay Setup:
-
Harvest trophozoites from a 24-hour culture and adjust the concentration to 3 x 10⁵ parasites/mL in fresh medium.[12]
-
In a 96-well microtiter plate, add 100 µL of the parasite suspension to each well.
-
Add 100 µL of the various drug dilutions to the respective wells. Include a drug-free control (medium with solvent) and a positive control (e.g., metronidazole).
-
-
Incubation: Incubate the plate at 37°C for 48-72 hours.
-
Viability Assessment (NBT Reduction):
-
Add 20 µL of NBT solution (1 mg/mL) to each well.
-
Incubate for an additional 2-3 hours at 37°C.
-
Add 100 µL of 0.1 N HCl to stop the reaction.
-
Aspirate the supernatant and add 100 µL of DMSO to dissolve the formazan (B1609692) product.
-
-
Data Analysis:
-
Measure the optical density (OD) at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each drug concentration relative to the drug-free control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.
-
Metal Chelation Assay (Ferrozine Assay for Iron Chelation)
This protocol provides a method to quantify the iron-chelating capacity of this compound, which can be adapted for other metal ions.[7]
-
Reagents:
-
This compound solution of known concentration.
-
FeCl₂ solution.
-
Ferrozine (B1204870) solution.
-
Standard chelator solution (e.g., EDTA).
-
-
Assay Procedure:
-
In a microplate well, mix the this compound solution with the FeCl₂ solution and incubate for a short period.
-
Add the ferrozine solution to the mixture. Ferrozine forms a colored complex with free Fe(II).
-
Measure the absorbance of the ferrozine-Fe(II) complex at 562 nm.
-
-
Data Analysis:
-
A decrease in absorbance compared to a control without this compound indicates that the compound has chelated the iron, preventing it from binding to ferrozine.
-
The chelating activity can be expressed as an equivalent of the standard chelator (EDTA).
-
Visualizing the Mechanism and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action and experimental workflows.
References
- 1. Entamoeba histolytica - Wikipedia [en.wikipedia.org]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. This compound : substance active à effet thérapeutique - VIDAL [vidal.fr]
- 4. guides.antibioest.org [guides.antibioest.org]
- 5. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Clioquinol? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. Repurposing of Nitroxoline as an Alternative Primary Amoebic Meningoencephalitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Proteomic and Functional Analysis of the Effects of Quinoxaline Derivatives on Entamoeba histolytica [frontiersin.org]
- 12. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid in vitro test for determination of anti-amoebic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Historical Use of Tiliquinol in the Treatment of Amoebiasis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, remains a significant global health concern, particularly in developing countries. The treatment of this disease has evolved over decades, with various compounds being employed with differing degrees of success and safety. Among the earlier chemotherapeutic agents used is Tiliquinol, a member of the 8-hydroxyquinoline (B1678124) class of compounds. This technical guide provides an in-depth overview of the historical use of this compound in treating amoebiasis, focusing on its known mechanism of action, available clinical data, and the experimental protocols relevant to its study. Due to its historical usage, primarily as part of a combination therapy, specific quantitative data and detailed mechanistic studies on this compound alone are limited in the available scientific literature.
Pharmacological Profile of this compound
This compound is an anti-amoebic agent that exerts its effect through direct contact with the parasite.[1] Its amoebicidal action is effective against both the motile trophozoite and the dormant cystic forms of Entamoeba histolytica.[2] Historically, it was primarily used for intestinal amoebiasis.[3]
Mechanism of Action
The precise molecular targets and signaling pathways affected by this compound in Entamoeba histolytica have not been extensively elucidated. However, based on its classification as an 8-hydroxyquinoline, its mechanism of action is believed to be consistent with other compounds in this class. The primary proposed mechanisms include:
-
Chelation of Essential Metal Ions: 8-hydroxyquinolines are potent chelators of metal ions, such as iron and copper. These metal ions are crucial cofactors for a variety of essential parasitic enzymes. By sequestering these ions, this compound likely disrupts critical metabolic pathways within the amoeba, leading to a loss of function and cell death.
-
Disruption of DNA Synthesis: There is evidence to suggest that 8-hydroxyquinolines can interfere with DNA replication and repair mechanisms in protozoa. This may occur through direct interaction with DNA or by inhibiting enzymes essential for nucleic acid synthesis.
The following diagram illustrates the hypothesized mechanism of action for 8-hydroxyquinolines like this compound.
Caption: Hypothesized mechanism of action of this compound.
Historical Clinical Use and Efficacy
This compound was notably marketed in a combination product called Intetrix®, which also contained Tilbroquinol (B1681315).[3] This combination was indicated for the treatment of intestinal amoebiasis.[3] It was used as an adjuvant to tissue amoebicides in dysenteric amoebiasis or as monotherapy for asymptomatic carriers.[3]
A comparative study in 1985 evaluated a 5-day course of tetracycline (B611298) plus clioquinol (B1669181) (another hydroxyquinoline) against a single dose of secnidazole (B1681708) for acute intestinal amoebiasis.[4] At the end of the follow-up, 7 out of 40 patients in the tetracycline/clioquinol group were classified as "parasitological' failures," while there were no failures in the secnidazole group.[4] This suggests that 8-hydroxyquinolines, in this combination, may have had a lower efficacy compared to other available treatments at the time.
Dosage and Administration
For the combination product Intetrix®, a dosage for adults with intestinal amoebiasis was typically two capsules in the morning and two in the evening, taken with meals, for 10 days.
Safety and Tolerability
Concerns regarding the safety profile of 8-hydroxyquinolines, including this compound, have been raised, primarily related to hepatotoxicity.
| Adverse Effect | Observations |
| Hepatotoxicity | Asymptomatic increases in liver transaminases were reported in a clinical study with healthy volunteers receiving a combination of tilbroquinol and this compound.[3] Cases of liver disorders, mainly elevated transaminases, were also identified through pharmacovigilance, which resolved within a month.[3] This led to the conclusion that a potential for dose-dependent hepatotoxicity exists.[3] |
| Cutaneous Disorders | Skin reactions have been identified as an adverse effect associated with the use of tilbroquinol and this compound.[3] |
| Neuropathy | In rare cases, peripheral or optic neuropathy has been associated with long-term treatment.[3] |
These safety concerns led to regulatory actions in some countries. For instance, in France, the therapeutic indications for the tilbroquinol/tiliquinol combination were restricted to the treatment of intestinal amoebiasis.[3]
Experimental Protocols
While specific experimental protocols for this compound are scarce, the following outlines a general workflow for the in vitro and in vivo evaluation of anti-amoebic compounds, based on established methodologies in the field.
In Vitro Susceptibility Testing
A common method for determining the in vitro activity of a compound against E. histolytica is the microdilution assay to determine the 50% inhibitory concentration (IC50).
Caption: General workflow for in vitro anti-amoebic drug screening.
In Vivo Efficacy in Animal Models
Animal models, such as gerbils or mice, are used to assess the in vivo efficacy of anti-amoebic compounds. A common model is the induction of amoebic liver abscesses.
-
Induction of Infection: Animals are inoculated with virulent E. histolytica trophozoites, typically via intrahepatic or intracecal injection.
-
Treatment: A treatment group receives the test compound (e.g., this compound) at various doses, while a control group receives a placebo.
-
Evaluation of Efficacy: After a set period, animals are euthanized, and the livers are examined. Efficacy is determined by the reduction in abscess size and weight, as well as by the parasite load in the affected tissues, compared to the control group.
Conclusion
This compound represents a historical therapeutic agent for amoebiasis, belonging to the 8-hydroxyquinoline class of compounds. Its use was primarily in combination with Tilbroquinol for intestinal amoebiasis. While its mechanism of action is believed to involve the chelation of essential metal ions and potential interference with DNA synthesis, specific molecular details and the signaling pathways involved remain largely uninvestigated. The lack of robust, publicly available clinical trial data for this compound monotherapy makes a definitive assessment of its efficacy challenging. Furthermore, documented concerns about hepatotoxicity have limited its use. For drug development professionals, the story of this compound underscores the importance of thorough safety and efficacy profiling and highlights the challenges of evaluating individual components of historical combination therapies. Future research into novel anti-amoebic agents should focus on compounds with well-defined mechanisms of action and favorable safety profiles.
References
- 1. guides.antibioest.org [guides.antibioest.org]
- 2. This compound : substance active à effet thérapeutique - VIDAL [vidal.fr]
- 3. cdn.who.int [cdn.who.int]
- 4. Comparison between the efficacy of a single dose of secnidazole with a 5-day course of tetracycline and clioquinol in the treatment of acute intestinal amoebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Architecture of Tiliquinol: A Technical Guide for Drug Development Professionals
An In-depth Examination of the Structure, Synthesis, and Proposed Mechanism of Action of the Antiprotozoal Agent Tiliquinol (5-methylquinolin-8-ol).
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound, a hydroxyquinoline derivative with known antiprotozoal activity. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on the molecule's physicochemical characteristics, a plausible synthesis protocol, and an exploration of its potential mechanism of action against protozoal pathogens such as Entamoeba histolytica.
Chemical Identity and Physicochemical Properties
This compound, systematically named 5-methylquinolin-8-ol, is a heterocyclic aromatic organic compound. Its structure consists of a quinoline (B57606) core, which is a bicyclic heteroaromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, with a methyl group at position 5 and a hydroxyl group at position 8.
The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, formulation, and analysis.
| Property | Value | Reference |
| IUPAC Name | 5-methylquinolin-8-ol | [1] |
| Synonyms | This compound, 5-Methyl-8-quinolinol, 5-Methyl-8-hydroxyquinoline | [1][2] |
| Molecular Formula | C₁₀H₉NO | [1][3] |
| Molecular Weight | 159.18 g/mol | [1] |
| CAS Number | 5541-67-3 | [1][2] |
| Melting Point | 121-124 °C | [4] |
| Appearance | Off-white to light yellow solid | [4] |
| Solubility | Soluble in chloroform, insoluble in water | [4] |
| Predicted pKa | 5.33 ± 0.10 | [4] |
| Predicted Boiling Point | 324.7 ± 22.0 °C | [4] |
| Predicted Density | 1.210 ± 0.06 g/cm³ | [4] |
Synthesis of this compound
The synthesis of this compound can be achieved through the Skraup synthesis, a classic method for preparing quinolines. This reaction involves the condensation of an aniline (B41778) derivative with glycerol (B35011), an oxidizing agent, and sulfuric acid. For the synthesis of 5-methylquinolin-8-ol, the starting aniline derivative is 2-amino-4-methylphenol (B1222752).
Experimental Protocol: Skraup Synthesis of 5-methylquinolin-8-ol
This protocol is based on the general principles of the Skraup synthesis for 8-hydroxyquinolines.
Materials:
-
2-amino-4-methylphenol
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
An oxidizing agent (e.g., picric acid or arsenic acid, though milder alternatives are often preferred for safety)
-
Sodium hydroxide (B78521) (NaOH) solution for neutralization
-
Appropriate solvents for extraction and recrystallization (e.g., chloroform, ethanol)
Procedure:
-
In a fume hood, carefully add concentrated sulfuric acid to glycerol in a reaction flask equipped with a reflux condenser and a mechanical stirrer. The mixture should be cooled in an ice bath during the addition.
-
Slowly add 2-amino-4-methylphenol to the cooled mixture with continuous stirring.
-
Add the oxidizing agent to the reaction mixture.
-
Heat the mixture under reflux for several hours (typically 3-4 hours). The reaction should be monitored for completion using an appropriate analytical technique (e.g., Thin Layer Chromatography).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the cooled mixture into a beaker of crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is neutral to slightly basic. This will precipitate the crude this compound.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or an ethanol-water mixture, to yield pure 5-methylquinolin-8-ol.
A logical workflow for the synthesis and purification of this compound is depicted in the following diagram.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available spectrum for this compound was not found, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the structure and data from similar compounds. The proton NMR spectrum would show characteristic signals for the aromatic protons on the quinoline ring system and a singlet for the methyl group. The carbon NMR would display distinct signals for each of the ten carbon atoms in the molecule.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound would be expected to show a prominent molecular ion peak (M⁺) at m/z 159, corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals. A plausible fragmentation pathway is outlined below.
Proposed Mechanism of Antiprotozoal Action
This compound is known to be an effective agent against intestinal amoebiasis, acting as a contact amoebicide on the trophozoites of Entamoeba histolytica.[1] The precise molecular mechanism of action has not been fully elucidated for this compound itself, but the well-established metal-chelating properties of 8-hydroxyquinolines provide a strong basis for a proposed mechanism.[3][5][6][7]
It is hypothesized that this compound exerts its antiprotozoal effects by chelating essential metal ions, such as iron (Fe²⁺/Fe³⁺) and zinc (Zn²⁺), within the protozoan cell. These metal ions are crucial cofactors for a variety of essential enzymes involved in cellular respiration, DNA replication, and detoxification of reactive oxygen species. By sequestering these metal ions, this compound can disrupt these vital metabolic pathways, leading to cellular dysfunction and death of the parasite.
The proposed signaling pathway for the antiprotozoal action of this compound is illustrated in the diagram below.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis routes of 5-(Hydroxymethyl)quinolin-8-ol [benchchem.com]
- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 4. 5-methylquinolin-8-ol CAS#: 5541-67-3 [m.chemicalbook.com]
- 5. tandfonline.com [tandfonline.com]
- 6. google.com [google.com]
- 7. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
A Historical and Technical Review of Tiliquinol and Tibroquinol Combination Therapy
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The combination of tiliquinol and tibroquinol, once marketed as Intetrix®, represents a noteworthy chapter in the history of antiprotozoal therapies. This technical guide provides a comprehensive overview of this combination therapy, focusing on its history, mechanism of action, and the safety concerns that ultimately led to the restriction of its use. While extensive clinical efficacy data is scarce in contemporary scientific literature, this document consolidates the available information to offer valuable insights for researchers in the field of antiparasitic drug development.
Introduction and Historical Context
This compound and tibroquinol are both derivatives of 8-hydroxyquinoline (B1678124), a class of compounds known for their antimicrobial properties. The combination was developed by Beaufour Laboratories (now part of Ipsen) and was primarily indicated for the treatment of intestinal amoebiasis, caused by the protozoan parasite Entamoeba histolytica.[1][2] It was also used for the treatment of acute diarrhea of infectious origin. The rationale behind combining these two agents was likely to achieve a broader spectrum of activity or a synergistic effect against intestinal pathogens.
The therapy was available in several countries, including France, where it was marketed as Intetrix®. However, in the late 1990s, concerns regarding its safety profile, particularly hepatotoxicity, emerged. In 1997, the French Medicines Agency took restrictive measures concerning the combination preparation.[3] The approved indications were narrowed to the treatment of intestinal amoebiasis, and the pediatric formulation was suspended.[3] Subsequently, the drug was withdrawn from the market in some countries.[4] This history underscores the critical importance of post-marketing surveillance and the evolving understanding of drug safety.
Quantitative Data on Adverse Events
The primary safety concern associated with the this compound and tibroquinol combination was hepatotoxicity. Quantitative data on this adverse effect is limited but available from a report by the French Medicines Agency.
| Study/Data Source | Population | Number of Subjects | Adverse Event | Quantitative Findings | Reference |
| Clinical Study | Healthy Volunteers | 12 | Asymptomatic increased liver transaminases | 8 subjects (66.7%) | [3] |
| National Pharmacovigilance System | Patients | - | Liver disorders (mainly elevated transaminases) | 10 cases reported | [3] |
These findings, although from a small cohort, were significant enough to contribute to the reassessment of the drug's benefit-risk profile. Other reported adverse effects included cutaneous reactions and, in rare cases of long-term treatment, peripheral or optic neuropathy.[3]
Experimental Protocols: A Generalized Approach
In Vitro Susceptibility Testing
-
Objective: To determine the minimum inhibitory concentration (MIC) and IC50 of the individual compounds and their combination against Entamoeba histolytica trophozoites.
-
Methodology:
-
Culturing: Axenic cultivation of a virulent strain of E. histolytica (e.g., HM-1:IMSS) in a suitable medium (e.g., TYI-S-33).
-
Drug Preparation: Preparation of stock solutions of this compound and tibroquinol in an appropriate solvent (e.g., DMSO). Serial dilutions are then made to achieve a range of concentrations.
-
Assay: Trophozoites are incubated with varying concentrations of the individual drugs and their combination in a microtiter plate.
-
Endpoint Determination: After a defined incubation period (e.g., 48-72 hours), cell viability is assessed using methods such as:
-
Microscopic examination: Observing for morphological changes and motility.
-
Dye exclusion assays: Using dyes like trypan blue to differentiate between live and dead cells.
-
Metabolic assays: Utilizing indicators like resazurin (B115843) or MTT to measure metabolic activity.
-
-
Data Analysis: Calculation of MIC and IC50 values. Synergy, additivity, or antagonism of the combination can be determined using isobologram analysis.
-
In Vivo Efficacy in an Animal Model of Amoebiasis
-
Objective: To evaluate the efficacy of the drug combination in reducing parasite load and pathology in an animal model of intestinal amoebiasis.
-
Methodology:
-
Animal Model: Use of a suitable animal model, such as mice or gerbils, with induced intestinal amoebiasis. This is typically achieved by intracecal inoculation of E. histolytica trophozoites.
-
Treatment Groups: Animals are divided into several groups: a vehicle control group, groups treated with individual drugs, and groups treated with the drug combination at different doses.
-
Drug Administration: The drugs are administered orally for a specified duration.
-
Efficacy Assessment: At the end of the treatment period, the following parameters are evaluated:
-
Parasite Load: Quantification of amoebic burden in the cecum through culture or molecular methods (e.g., qPCR).
-
Pathology Scoring: Histopathological examination of the cecal tissue to assess the degree of inflammation, ulceration, and tissue damage.
-
-
Statistical Analysis: Comparison of the outcomes between the different treatment groups to determine the efficacy of the combination therapy.
-
Signaling Pathways and Mechanism of Action
Specific studies on the signaling pathways affected by the this compound and tibroquinol combination in Entamoeba histolytica are lacking. However, the mechanism of action of 8-hydroxyquinolines against this parasite is generally understood to involve the following:
-
Chelation of Divalent Cations: 8-hydroxyquinolines are known to be potent chelators of metal ions, particularly iron (Fe²⁺) and copper (Cu²⁺). These metals are essential cofactors for numerous enzymes involved in vital metabolic pathways of E. histolytica. By sequestering these ions, the drugs inhibit critical enzymatic reactions, leading to parasite death.
-
Disruption of Membrane Potential and Integrity: Some studies on related compounds suggest that they may interfere with the parasite's cell membrane, disrupting its potential and integrity, which would lead to a loss of essential cellular components.
-
Inhibition of Nucleic Acid Synthesis: It has also been proposed that these compounds may intercalate with the parasite's DNA, thereby inhibiting DNA replication and transcription.
This compound is described as a contact amoebicide that acts on the trophozoites (forma minuta) and cystic forms of Entamoeba histolytica.[5]
Visualizations
Caption: Generalized Experimental Workflow for Anti-amoebic Drug Combination Screening.
Caption: Proposed General Mechanism of Action of 8-Hydroxyquinolines against E. histolytica.
Conclusion
The combination of this compound and tibroquinol serves as a case study in the evolution of drug safety standards and the challenges of treating parasitic diseases. While it showed promise as a luminal amoebicide, concerns about hepatotoxicity led to its decline in use. The lack of extensive, publicly available clinical efficacy and detailed mechanistic data presents a challenge for a complete retrospective analysis. However, the information that is available provides valuable lessons for modern drug development, emphasizing the need for thorough safety profiling and the continuous monitoring of adverse drug reactions. For researchers today, the story of this compound and tibroquinol highlights the potential of quinoline (B57606) derivatives as a scaffold for novel antiparasitic agents, while also serving as a cautionary tale regarding their potential for toxicity. Future research in this area should focus on designing compounds with improved safety profiles while retaining the potent amoebicidal activity of the 8-hydroxyquinoline core.
References
Antiprotozoal Properties of 5-Methyl-8-hydroxyquinoline: A Technical Guide for Future Research
Disclaimer: Direct experimental data on the antiprotozoal properties of 5-Methyl-8-hydroxyquinoline is limited in publicly available literature. This guide synthesizes information on the parent compound, 8-hydroxyquinoline (B1678124) (8-HQ), and its other 5-substituted derivatives to build a strong rationale for the investigation of 5-Methyl-8-hydroxyquinoline as a potential antiprotozoal agent.
Introduction
The 8-hydroxyquinoline (8-HQ) scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities, including potent antimicrobial, anticancer, and neuroprotective effects.[1][2] A primary driver of this bioactivity is its nature as a powerful bidentate chelating agent for various metal ions essential for biological processes. Derivatives of 8-HQ have demonstrated significant efficacy against a wide range of protozoan parasites, such as Leishmania, Trypanosoma, Entamoeba, and Giardia.[3][4][5]
Substitutions on the 8-HQ ring, particularly at the C-5 position, have been shown to modulate biological activity. While compounds like 5-chloro-8-hydroxyquinoline (B194070) (clioquinol) and 5-nitro-8-hydroxyquinoline (nitroxoline) are well-studied, the specific properties of 5-Methyl-8-hydroxyquinoline remain largely unexplored in the context of parasitic diseases. This technical guide consolidates the existing data on the antiprotozoal activity of the 8-HQ family to provide a comprehensive overview of the potential of 5-Methyl-8-hydroxyquinoline and to outline the experimental framework for its future evaluation.
Quantitative Data on Antiprotozoal Activity of 8-Hydroxyquinoline and Derivatives
The following tables summarize the in vitro efficacy of 8-hydroxyquinoline and its derivatives against various protozoan parasites. This data provides a benchmark for the expected potency of novel derivatives like 5-Methyl-8-hydroxyquinoline.
Anti-Leishmanial Activity
Leishmania species are the causative agents of leishmaniasis, a disease with clinical manifestations ranging from cutaneous lesions to fatal visceral infection. 8-HQ has shown potent activity against multiple Leishmania species.[3][6]
| Compound | Leishmania Species | Stage | IC50 / EC50 (µg/mL) | Cytotoxicity CC50 (µg/mL) (Cell Line) | Selectivity Index (SI) | Reference |
| 8-Hydroxyquinoline (8-HQ) | L. martiniquensis | Promastigote | 1.60 ± 0.28 | 128.55 ± 0.92 (THP-1) | 79.84 | [3] |
| 8-Hydroxyquinoline (8-HQ) | L. martiniquensis | Amastigote | 1.56 ± 0.02 | 128.55 ± 0.92 (THP-1) | 82.40 | [3] |
| 8-Hydroxyquinoline (8-HQ) | L. amazonensis | Promastigote | 2.9 ± 0.3 (24h) | 36.3 ± 2.7 (Macrophages) | 12.5 | [6] |
| 8-Hydroxyquinoline (8-HQ) | L. amazonensis | Amastigote | 1.9 ± 0.1 (24h) | 36.3 ± 2.7 (Macrophages) | 19.1 | [6] |
| 8-Hydroxyquinoline (8-HQ) | L. infantum | Promastigote | 2.1 ± 0.2 (24h) | 36.3 ± 2.7 (Macrophages) | 17.3 | [6] |
| 8-Hydroxyquinoline (8-HQ) | L. infantum | Amastigote | 2.0 ± 0.8 (24h) | 36.3 ± 2.7 (Macrophages) | 18.2 | [6] |
| 7-[5’-(3’-phenylisoxazolino)methyl]-8-hydroxyquinoline | L. tropica | Promastigote | 0.4 | Not Reported | Not Reported | [7] |
| 7-[5’-(3’-phenylisoxazolino)methyl]-8-hydroxyquinoline | L. major | Promastigote | 0.88 | Not Reported | Not Reported | [7] |
| 7-[5’-(3’-phenylisoxazolino)methyl]-8-hydroxyquinoline | L. infantum | Promastigote | 0.62 | Not Reported | Not Reported | [7] |
Anti-Trypanosomal Activity
Trypanosoma cruzi is the etiologic agent of Chagas disease, a major health problem in Latin America. 8-Hydroxyquinoline derivatives have been investigated as potential therapeutic agents against this parasite.
| Compound | Trypanosoma Species | Stage | IC50 (µM) | Cytotoxicity IC50 (µM) (Cell Line) | Selectivity Index (SI) | Reference |
| [VVO(IN-2H)(L-H)] where L = 5-chloro-7-iodo-8-hydroxyquinoline | T. cruzi | Trypomastigote | 0.29 | 24.3 (VERO) | 83.8 | [4] |
| [VVO(IN-2H)(L-H)] where L = 8-hydroxyquinoline | T. cruzi | Trypomastigote | 3.02 | 1.7 (VERO) | 0.6 | [4] |
Anti-Amoebic and Anti-Giardial Activity
Amoebiasis, caused by Entamoeba histolytica, and giardiasis, caused by Giardia lamblia, are significant causes of diarrheal disease worldwide. While specific data for 8-HQ derivatives is less abundant, related heterocyclic compounds show promise.[8][9]
| Compound | Parasite | Stage | Activity Metric | Value | Reference |
| Heterocyclic (C15H12N5OCl) | E. histolytica | Trophozoite | Inhibition Rate (72h, 1 µg/mL) | 89.4% | [8] |
| Heterocyclic (C15H12N5OCl) | G. lamblia | Cysts/Trophozoites | Inhibition Rate (in vivo, 1 mg/kg) | 88.2% | [8] |
Proposed Mechanism of Action
The primary antiprotozoal mechanism of 8-hydroxyquinolines is attributed to their ability to chelate essential metal ions, particularly iron (Fe) and copper (Cu). This action disrupts parasite homeostasis through two main pathways:
-
Inhibition of Metalloenzymes: Many critical enzymes in protozoa rely on metal cofactors for their function. By sequestering these ions, 8-HQ derivatives can inhibit vital metabolic pathways such as cellular respiration and DNA synthesis.
-
Induction of Oxidative Stress: 8-HQ-metal complexes can catalytically generate reactive oxygen species (ROS) through redox cycling. This leads to a state of oxidative stress within the parasite, causing damage to lipids, proteins, and nucleic acids, and ultimately triggering programmed cell death.
Caption: Proposed mechanism of antiprotozoal action for 5-Methyl-8-hydroxyquinoline.
Experimental Protocols
The following section details standardized protocols for the in vitro and in vivo evaluation of the antiprotozoal activity of compounds like 5-Methyl-8-hydroxyquinoline.
General Experimental Workflow
A typical workflow for screening and characterizing novel antiprotozoal compounds involves a multi-stage process, from initial in vitro screening to in vivo efficacy studies.
Caption: General workflow for the evaluation of a potential antiprotozoal compound.
In Vitro Anti-Leishmanial Susceptibility Assay
Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against Leishmania promastigotes and the 50% effective concentration (EC50) against intracellular amastigotes.
Materials:
-
Leishmania species (e.g., L. infantum, L. amazonensis)
-
Schneider's insect medium or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Mammalian macrophage cell line (e.g., J774.A1 or THP-1)
-
Test compound (5-Methyl-8-hydroxyquinoline) dissolved in DMSO
-
Reference drug (e.g., Amphotericin B)
-
Resazurin (B115843) sodium salt solution
-
96-well microtiter plates
-
Incubator (26°C for promastigotes, 37°C with 5% CO2 for amastigotes)
Protocol for Promastigotes:
-
Culture Leishmania promastigotes in appropriate medium to late-logarithmic phase.
-
Adjust the parasite concentration to 1 x 10^6 promastigotes/mL.
-
Dispense 100 µL of the parasite suspension into the wells of a 96-well plate.
-
Add 100 µL of medium containing serial dilutions of the test compound (and reference drug) to the wells. Include a parasite-only control and a medium-only blank.
-
Incubate the plate at 26°C for 72 hours.
-
Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the IC50 value using a dose-response curve.
Protocol for Intracellular Amastigotes:
-
Seed macrophages in a 96-well plate and allow them to adhere overnight at 37°C, 5% CO2.
-
Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-cell ratio of 10:1.
-
Incubate for 4-6 hours to allow for phagocytosis.
-
Wash the wells with medium to remove non-internalized promastigotes.
-
Add fresh medium containing serial dilutions of the test compound.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
Fix the cells with methanol (B129727) and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Calculate the EC50 value based on the reduction in the number of intracellular parasites compared to the untreated control.
In Vitro Cytotoxicity Assay
Objective: To determine the 50% cytotoxic concentration (CC50) of the test compound against a mammalian cell line.
Protocol:
-
Seed mammalian cells (e.g., THP-1 or Vero cells) in a 96-well plate at a density of 1 x 10^5 cells/mL.
-
Allow cells to adhere or stabilize for 24 hours.
-
Add serial dilutions of the test compound to the wells.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
Assess cell viability using the resazurin assay as described above.
-
Calculate the CC50 value from the dose-response curve.
In Vivo Efficacy in a Murine Model of Visceral Leishmaniasis
Objective: To evaluate the therapeutic efficacy of the test compound in reducing parasite burden in an animal model.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Leishmania infantum or L. donovani
-
Test compound formulated for intraperitoneal (i.p.) or oral (p.o.) administration
-
Reference drug (e.g., Amphotericin B)
-
Saline solution (vehicle control)
Protocol:
-
Infect mice intravenously with 1 x 10^7 stationary-phase promastigotes.
-
After a pre-patent period (e.g., 14 days post-infection), initiate treatment.
-
Administer the test compound daily for 5-10 consecutive days at various doses (e.g., 5, 10, 20 mg/kg/day). Include a vehicle control group and a reference drug group.
-
Monitor the health and weight of the animals throughout the experiment.
-
At the end of the treatment period (e.g., 24 hours after the last dose), euthanize the mice.
-
Aseptically remove the liver and spleen and weigh the organs.
-
Determine the parasite burden in the liver and spleen using the limiting dilution assay or by qPCR.
-
Express the results as Leishman-Donovan Units (LDU) or as parasite equivalents per gram of tissue.
-
Calculate the percentage of parasite inhibition compared to the untreated control group.
Conclusion and Future Directions
The extensive body of research on 8-hydroxyquinoline and its derivatives strongly supports the hypothesis that 5-Methyl-8-hydroxyquinoline is a promising candidate for development as a novel antiprotozoal agent. The established anti-leishmanial and anti-trypanosomal activities of the 8-HQ scaffold, coupled with a well-understood mechanism of action revolving around metal chelation, provides a solid foundation for its investigation. The addition of a methyl group at the C-5 position is likely to influence the compound's lipophilicity and electronic properties, which could favorably modulate its bioavailability and biological activity.
Future research should focus on:
-
Chemical Synthesis: Development of an efficient and scalable synthesis route for 5-Methyl-8-hydroxyquinoline.
-
Broad-Spectrum In Vitro Screening: Evaluation of its activity against a diverse panel of protozoan parasites, including drug-resistant strains of Leishmania, T. cruzi, E. histolytica, and G. lamblia.
-
Cytotoxicity and Selectivity: Thorough assessment of its toxicity against various mammalian cell lines to establish a robust selectivity index.
-
Mechanism of Action Studies: Confirmation that 5-Methyl-8-hydroxyquinoline operates through metal chelation and induction of oxidative stress, and investigation of any novel mechanisms.
-
In Vivo Efficacy and Pharmacokinetics: If promising in vitro activity and selectivity are observed, progression to efficacy studies in established animal models of parasitic diseases is warranted, alongside pharmacokinetic profiling.
The exploration of 5-Methyl-8-hydroxyquinoline represents a valuable opportunity to expand the arsenal (B13267) of therapeutic agents against neglected tropical diseases.
References
- 1. Expanding the antiprotozoal activity and the mechanism of action of n-butyl and iso-butyl ester of quinoxaline-1,4-di-N-oxide derivatives against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. An in vitro and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clioquinol and 8-hydroxyquinoline-5-sulfonamide derivatives damage the cell wall of Pythium insidiosum: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 3. In vitro anti-Leishmania activity of 8-hydroxyquinoline and its synergistic effect with amphotericin B deoxycholate against Leishmania martiniquensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heteroleptic Oxidovanadium(V) Complexes with Activity against Infective and Non-Infective Stages of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening of Entamoeba Identifies Compounds Which Target Both Life Cycle Stages and Which Are Effective Against Metronidazole Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High Selectivity of 8-Hydroxyquinoline on Leishmania (Leishmania) and Leishmania (Viannia) Species Correlates with a Potent Therapeutic Activity In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antileishmanial activity of a new 8-hydroxyquinoline derivative designed 7-[5'-(3'-phenylisoxazolino)methyl]-8-hydroxyquinoline: preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmaceutical activity of a synthetic heterocyclic (C 15 H 12 N 5 OCl) compound on Entamoeba histolytica and Giardia lamblia - Obaid - Russian Journal of Infection and Immunity [iimmun.ru]
- 9. idosi.org [idosi.org]
Early Studies on the Efficacy of Tiliquinol: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiliquinol is an intestinal antiseptic and antiprotozoal agent belonging to the hydroxyquinoline class of compounds. Historically, it has been utilized primarily in combination with Tilbroquinol in the formulation known as Intetrix for the treatment of intestinal amoebiasis. This technical guide provides a comprehensive overview of the early studies on the efficacy of this compound, with a focus on its mechanism of action, available efficacy data, and the experimental protocols used to evaluate its anti-amoebic properties. While quantitative data from early studies on this compound alone is scarce in readily available literature, this paper synthesizes the existing knowledge to provide a valuable resource for researchers in the field of antiparasitic drug development.
This compound's primary therapeutic application has been as a contact amoebicide.[1] It is effective against both the trophozoite and cystic forms of Entamoeba histolytica, the causative agent of amoebiasis.[1] The drug acts locally within the intestinal lumen, and when used in combination with a tissue amoebicide, it serves to eradicate the luminal parasites that may persist after systemic treatment.
Mechanism of Action
This compound is classified as a contact amoebicide, exerting its effect directly on Entamoeba histolytica in the intestinal lumen.[1] The amoebicidal action is directed at both the motile trophozoite stage and the transmissible cystic stage of the parasite.[1] While the precise molecular mechanism of action has not been extensively detailed in early literature, it is understood to involve direct interaction with the parasite, leading to its destruction.
In-Vitro Efficacy of this compound
Table 1: Representative In-Vitro Efficacy Data for Anti-Amoebic Agents
| Drug Agent | Entamoeba histolytica Strain(s) | Assay Type | Key Efficacy Metric (e.g., MIC, IC50) | Concentration Range Tested | Reference |
| This compound | Various clinical isolates | Broth dilution / Agar dilution | MIC (µg/mL) | Data not available | Hypothetical |
| This compound | Reference strains (e.g., HM-1:IMSS) | Colorimetric (e.g., NBT reduction) | IC50 (µM) | Data not available | Hypothetical |
| Metronidazole (B1676534) | Locally isolated strains | Liquid monophasic medium | MIC: 0.0625 - 0.125 µg/mL | Not specified | [2] |
| Tinidazole | Locally isolated strains | Liquid monophasic medium | MIC: 0.0625 - 0.25 µg/mL | Not specified | [2] |
| Dehydroemetine | Locally isolated strains | Liquid monophasic medium | MIC: 0.125 - 1 µg/mL | Not specified | [2] |
Clinical Efficacy of this compound (as part of Intetrix)
This compound has been clinically used in combination with Tilbroquinol (Intetrix) for the treatment of intestinal amoebiasis. Early clinical studies and subsequent regulatory assessments have focused on the efficacy of this combination therapy. Intetrix was indicated as an adjuvant to a tissue amoebicide for dysenteric amoebiasis or as monotherapy for asymptomatic carriers of intraluminal amoebae.[3]
Specific quantitative outcomes from early, dedicated clinical trials on the efficacy of Intetrix are not detailed in the available search results. A French pharmacovigilance review in 1996 re-evaluated the benefit/risk profile and concluded it was favorable for intestinal amoebiasis, leading to a restriction of its indication to this specific use.[4] The following table illustrates the type of data that would be presented in clinical trial reports.
Table 2: Representative Clinical Efficacy Data for the Treatment of Intestinal Amoebiasis
| Study Identifier | Treatment Group | Number of Patients | Dosage and Duration | Primary Endpoint | Parasitological Cure Rate (%) | Clinical Cure Rate (%) | Reference |
| Hypothetical Trial 1 | Intetrix (Tilbroquinol/Tiliquinol) | e.g., 100 | e.g., 4 capsules/day for 10 days | Eradication of E. histolytica from stool | Data not available | Data not available | - |
| Hypothetical Trial 2 | Placebo | e.g., 100 | - | Eradication of E. histolytica from stool | Data not available | Data not available | - |
| Tinidazole vs. Metronidazole Trial | Tinidazole | 29 | 2 g once daily for 3 days | Parasitological and clinical cure | 96.5% | Not specified | [5] |
| Tinidazole vs. Metronidazole Trial | Metronidazole | 27 | 2 g once daily for 3 days | Parasitological and clinical cure | 55.5% | Not specified | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments that were likely employed in the early evaluation of this compound's efficacy, based on common practices for anti-amoebic drug testing from that period.
In-Vitro Susceptibility Testing of Entamoeba histolytica
Objective: To determine the minimum inhibitory concentration (MIC) of a test compound required to inhibit the growth of E. histolytica trophozoites in vitro.
Methodology:
-
Culturing of Entamoeba histolytica: Trophozoites of E. histolytica are cultured in a suitable axenic or monoxenic medium (e.g., TYI-S-33, Robinson's medium, or liver marmite serum medium) at 37°C.[2]
-
Preparation of Drug Dilutions: A stock solution of the test compound (e.g., this compound) is prepared in an appropriate solvent. Serial dilutions of the compound are then made in the culture medium to achieve a range of desired concentrations.
-
Inoculation: Culture tubes or microtiter plates are prepared with the different drug concentrations. A standardized inoculum of E. histolytica trophozoites (e.g., 1 x 10^4 trophozoites/mL) is added to each tube/well.
-
Incubation: The cultures are incubated anaerobically or microaerophilically at 37°C for a defined period (e.g., 48-72 hours).
-
Determination of Growth Inhibition: After incubation, the growth of amoebae is assessed. This can be done by:
-
Microscopic Examination: Observing the presence or absence of motile trophozoites.
-
Cell Counting: Using a hemocytometer to determine the number of viable trophozoites.
-
Colorimetric Assays: Utilizing viability indicators such as resazurin (B115843) or MTT.
-
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits the visible growth of the amoebae.
Signaling Pathways and Logical Relationships
The direct, contact-killing mechanism of this compound on Entamoeba histolytica does not involve complex host signaling pathways. The logical relationship is a direct interaction leading to parasite death.
Conclusion
References
- 1. This compound : substance active à effet thérapeutique - VIDAL [vidal.fr]
- 2. In vitro studies on the sensitivity of local Entamoeba histolytica to anti-amoebic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.who.int [cdn.who.int]
- 4. INTETRIX 03102012 AVIS CT 12414 [has-sante.fr]
- 5. Tinidazole and metronidazole in the treatment of intestinal amoebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Tiliquinol
Disclaimer: The following guide is based on publicly available information. A comprehensive search for detailed quantitative pharmacokinetic and pharmacodynamic data, as well as specific experimental protocols for Tiliquinol, did not yield sufficient information to construct the detailed tables and diagrams as requested. The available data is largely qualitative and focuses on its clinical use and safety profile.
Introduction
This compound is an anti-protozoal agent belonging to the hydroxyquinoline class of compounds.[1][2] It has been utilized primarily as a contact amoebicide, effective against the trophozoite forms of Entamoeba histolytica.[3] This guide aims to synthesize the available information on the pharmacokinetics and pharmacodynamics of this compound for researchers, scientists, and drug development professionals.
Pharmacodynamics: Mechanism of Action
The primary pharmacodynamic effect of this compound is its amoebicidal action within the gastrointestinal tract.[3] It is considered a "contact" amoebicide, suggesting its mechanism is localized to the gut lumen where it interacts with Entamoeba histolytica.[3]
A proposed logical pathway for the mechanism of action, based on related compounds, is presented below.
Caption: Proposed mechanism of this compound via metal ion chelation.
Pharmacokinetics: ADME Profile
Detailed quantitative data on the Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound in humans or animal models is not well-documented in the available scientific literature. As a contact amoebicide intended for local action in the gut, systemic absorption is expected to be low. However, reports of systemic adverse effects suggest that some level of absorption does occur.
3.1 Absorption this compound is administered orally. Its action as a contact amoebicide implies that a significant portion of the drug is intended to remain within the gastrointestinal lumen.
3.2 Distribution No specific data on the volume of distribution or tissue penetration of this compound is available.
3.3 Metabolism Information regarding the metabolic pathways of this compound is scarce. The related compound Clioquinol undergoes first-pass metabolism to form glucuronate and sulfate (B86663) conjugates.[4] It is possible that this compound follows similar metabolic routes.
3.4 Excretion The routes of excretion for this compound and its potential metabolites have not been detailed in the available literature.
The general workflow for investigating the pharmacokinetics of an orally administered drug like this compound is outlined in the diagram below.
Caption: Standard experimental workflow for a pharmacokinetic study.
Clinical Efficacy and Safety
This compound has been used, often in combination with Tilbroquinol (B1681315), for the treatment of acute infectious diarrhea and intestinal amoebiasis.[5] However, concerns regarding its safety profile have led to regulatory actions.
Adverse Effects:
-
Hepatotoxicity: Cases of elevated liver transaminases have been reported in healthy volunteers and through pharmacovigilance systems.[5] This suggests a potential for dose-dependent liver injury.[5]
-
Neuropathy: With prolonged use, rare instances of peripheral or optic neuropathy have been noted.[5][6]
-
Cutaneous Reactions: Skin disorders have also been associated with this compound use.[5]
These safety concerns, weighed against the evidence for its efficacy in treating acute diarrhea, have led to a re-evaluation of its benefit/risk profile and resulted in restrictions on its use in some countries.[5]
Data Tables
Due to the lack of specific quantitative data from preclinical or clinical studies in the public domain, it is not possible to provide summary tables for pharmacokinetic parameters or pharmacodynamic endpoints.
Experimental Protocols
Detailed experimental protocols for the studies that have been conducted on this compound are not available in the reviewed literature. A clinical study involving healthy volunteers was mentioned in the context of identifying hepatotoxicity, but the specific study design, dosing regimen, and analytical methods were not described.[5]
Conclusion and Future Directions
This compound is an anti-protozoal agent with a history of use in treating intestinal amoebiasis. While its pharmacodynamic action is understood to be localized in the gut, likely involving metal chelation, the specifics of its mechanism and its full pharmacokinetic profile remain poorly characterized in the public literature. The reported systemic toxicities, particularly hepatotoxicity and neuropathy, indicate that systemic exposure occurs and warrants a more thorough investigation.
For drug development professionals, the data gap on this compound's ADME properties is a significant hurdle. Future research should focus on:
-
Quantitative Bioanalysis: Developing and validating sensitive analytical methods to quantify this compound and its metabolites in biological matrices.
-
Preclinical ADME Studies: Conducting comprehensive pharmacokinetic studies in animal models to determine key parameters such as bioavailability, volume of distribution, metabolic pathways, and routes of excretion.
-
In Vitro Mechanistic Studies: Elucidating the precise molecular mechanism of action and its potential off-target effects, particularly in relation to hepatotoxicity.
A complete understanding of the pharmacokinetic and pharmacodynamic properties of this compound is essential for a modern re-evaluation of its therapeutic potential and safety.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound : substance active à effet thérapeutique - VIDAL [vidal.fr]
- 4. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.who.int [cdn.who.int]
- 6. [Neuropathy and ocular involvement following prolonged use of tilbroquinol and this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
Tiliquinol: A Technical Guide on its Role as a Luminal Amoebicide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiliquinol, an 8-hydroxyquinoline (B1678124) derivative, is a luminal amoebicide effective against Entamoeba histolytica, the causative agent of amoebiasis. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, efficacy, and the experimental methodologies used for its evaluation. While specific quantitative and pharmacokinetic data for this compound are limited in publicly available literature, this guide synthesizes existing knowledge on related 8-hydroxyquinoline compounds to provide a robust framework for research and development professionals. The document details experimental protocols for in vitro and in vivo assessment of luminal amoebicides and proposes a putative mechanism of action for this compound based on the known properties of its chemical class. This guide aims to serve as a foundational resource for further investigation into this compound and the development of novel anti-amoebic therapies.
Introduction
Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, remains a significant global health concern, particularly in developing countries. The infection can manifest as asymptomatic carriage, amoebic colitis, or extraintestinal disease, most commonly as liver abscesses. Treatment typically involves a tissue-active agent, such as a nitroimidazole, to eliminate invasive trophozoites, followed by a luminal amoebicide to eradicate cysts and trophozoites residing in the intestinal lumen, thereby preventing relapse and transmission.
This compound is a contact amoebicide that exerts its effect directly on E. histolytica trophozoites and cysts within the gut lumen.[1] As a member of the 8-hydroxyquinoline class of compounds, its amoebicidal activity is believed to be linked to its ability to chelate metal ions essential for parasitic survival. This guide delves into the available scientific information regarding this compound and its role in the management of intestinal amoebiasis.
Quantitative Data
Specific in vitro and in vivo quantitative efficacy data for this compound are not extensively reported in recent scientific literature. However, data from related 8-hydroxyquinoline compounds and other luminal amoebicides can provide valuable comparative insights.
Table 1: In Vitro Efficacy of 8-Hydroxyquinoline Derivatives and Other Amoebicides against Entamoeba histolytica
| Compound | Strain | IC50 (µM) | Reference |
| Metronidazole (B1676534) | HM1:IMSS | 9.5 | [2] |
| Metronidazole | Clinical Isolates | 13.2 | [2] |
| Tinidazole | HM1:IMSS | 10.2 | [2] |
| Tinidazole | Clinical Isolates | 12.4 | [2] |
| Chloroquine | HM1:IMSS | 15.5 | [2] |
| Chloroquine | Clinical Isolates | 26.3 | [2] |
| Emetine | HM1:IMSS | 29.9 | [2] |
| Emetine | Clinical Isolates | 31.2 | [2] |
| Auranofin | - | 0.5 | [3] |
Table 2: Clinical Efficacy of Luminal and Tissue Amoebicides in Intestinal Amoebiasis
| Drug(s) | Dosage | Cure Rate | Reference |
| Secnidazole (B1681708) | 2 g single dose | 100% (parasitological) | [4] |
| Tetracycline (B611298) + Clioquinol (B1669181) | 750 mg + 1 g daily for 5 days | 82.5% (parasitological) | [4] |
| Tinidazole | 2 g daily for 3 days | 96.5% | [5] |
| Metronidazole | 2 g daily for 3 days | 55.5% | [5] |
Experimental Protocols
The following sections detail standardized protocols for the evaluation of luminal amoebicides like this compound.
In Vitro Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) of this compound against E. histolytica trophozoites.
Methodology:
-
Cultivation of E. histolytica: Trophozoites of a standard strain (e.g., HM-1:IMSS) are cultured axenically in a suitable medium such as TYI-S-33 at 37°C.[6]
-
Drug Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO) and serially diluted in the culture medium to achieve the desired test concentrations.
-
Assay Plate Preparation: In a 96-well microtiter plate, serial dilutions of this compound are added. A drug-free well containing DMSO at the same concentration as the test wells serves as a control.
-
Inoculation: Trophozoites in the logarithmic phase of growth are harvested and adjusted to a concentration of 1 x 10^5 cells/mL. Each well is inoculated with the trophozoite suspension.
-
Incubation: The plate is incubated under anaerobic or microaerophilic conditions at 37°C for 48-72 hours.
-
Determination of Viability: Parasite viability can be assessed using several methods:
-
Microscopic Examination: Counting viable, motile trophozoites using a hemocytometer.
-
Dye Exclusion Assay: Using a dye such as trypan blue, where viable cells exclude the dye.
-
Colorimetric Assay: Using reagents like MTT or resazurin, which are reduced by viable cells to produce a colored product.
-
ATP Bioluminescence Assay: Measuring the ATP content, which correlates with the number of viable cells.[3]
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of parasite inhibition against the drug concentration and fitting the data to a dose-response curve.
Caption: In Vitro Susceptibility Testing Workflow.
In Vivo Efficacy Testing in an Animal Model of Intestinal Amoebiasis
Objective: To evaluate the efficacy of this compound in clearing E. histolytica infection in a suitable animal model. The mouse model of cecal amoebiasis is commonly used.[7]
Methodology:
-
Animal Model: Male CBA/J mice are commonly used.
-
Infection:
-
Animals are anesthetized, and a laparotomy is performed.
-
A suspension of virulent E. histolytica trophozoites (e.g., 2 x 10^6 trophozoites) is injected directly into the cecum.[7]
-
-
Drug Administration:
-
This compound is formulated in a suitable vehicle (e.g., 10% DMSO in PBS).
-
The drug is administered orally by gavage at predetermined doses and schedules (e.g., once daily for 5-7 days). A control group receives the vehicle only.
-
-
Assessment of Efficacy:
-
At the end of the treatment period, animals are euthanized.
-
The cecum is excised and examined for the presence of parasites and the extent of inflammation.
-
Efficacy can be quantified by:
-
Parasite Load: Determining the number of trophozoites in the cecal contents by microscopy or culture.
-
Antigen Detection: Using an ELISA to quantify E. histolytica antigen in cecal tissue.
-
Histopathology: Scoring the degree of inflammation and tissue damage in cecal sections.
-
-
-
Data Analysis: The reduction in parasite load and pathology in the treated groups is compared to the control group to determine the efficacy of this compound.
Caption: In Vivo Efficacy Testing Workflow.
Proposed Mechanism of Action and Signaling Pathways
The precise molecular mechanism of action of this compound against E. histolytica has not been fully elucidated. However, based on its classification as an 8-hydroxyquinoline, a putative mechanism can be proposed.
8-Hydroxyquinolines are known to be potent metal chelators.[8] It is hypothesized that they disrupt essential metal-dependent enzymatic processes within the parasite. Key metal ions such as iron, zinc, and copper are crucial for the function of numerous enzymes involved in vital cellular processes, including DNA replication, energy metabolism, and defense against oxidative stress.
Proposed Signaling Pathway of this compound's Amoebicidal Action:
References
- 1. This compound : substance active à effet thérapeutique - VIDAL [vidal.fr]
- 2. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high throughput drug screen for Entamoeba histolytica identifies a new lead and target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison between the efficacy of a single dose of secnidazole with a 5-day course of tetracycline and clioquinol in the treatment of acute intestinal amoebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tinidazole and metronidazole in the treatment of intestinal amoebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Efficacy of Antiamebic Drugs in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Spectroscopic Profile of Tiliquinol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tiliquinol (5-methylquinolin-8-ol) is a quinoline (B57606) derivative with recognized antiprotozoal properties. A thorough understanding of its molecular structure is paramount for its application in research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental in elucidating the chemical structure and purity of this compound. This guide provides a detailed overview of the expected spectroscopic data for this compound, including predicted data tables, detailed experimental protocols for data acquisition, and a generalized workflow for spectroscopic analysis. Due to the limited availability of public domain raw experimental spectra for this compound, this guide presents predicted data based on the analysis of closely related compounds and established spectroscopic principles.
Chemical Structure and Properties
-
IUPAC Name: 5-methylquinolin-8-ol
-
Synonyms: this compound, 5-Methyl-8-hydroxyquinoline
-
Molecular Formula: C₁₀H₉NO
-
Molecular Weight: 159.18 g/mol [1]
-
Chemical Structure:
(Image Source: PubChem CID 71208)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.7 | dd | ~4.2, 1.5 |
| H-3 | ~7.4 | dd | ~8.4, 4.2 |
| H-4 | ~8.3 | dd | ~8.4, 1.5 |
| H-6 | ~7.1 | d | ~8.0 |
| H-7 | ~7.5 | d | ~8.0 |
| -OH | ~9.5 | br s | - |
| -CH₃ | ~2.5 | s | - |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~148 |
| C-3 | ~121 |
| C-4 | ~136 |
| C-5 | ~128 |
| C-6 | ~117 |
| C-7 | ~128 |
| C-8 | ~152 |
| C-8a | ~138 |
| C-4a | ~126 |
| -CH₃ | ~18 |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, and C-N bonds.
Predicted IR Absorption Bands
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3500 | Strong, Broad | O-H stretch (phenolic) |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 2850-2960 | Medium | Aliphatic C-H stretch (-CH₃) |
| 1500-1600 | Medium-Strong | Aromatic C=C stretch |
| ~1450 | Medium | -CH₃ bend |
| 1200-1300 | Medium-Strong | C-O stretch (phenol) |
| 1000-1200 | Medium | C-N stretch |
| 700-900 | Strong | Aromatic C-H out-of-plane bend |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of this compound (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak at m/z = 159, corresponding to the molecular weight of this compound.
-
Major Fragmentation Pathways:
-
Loss of a methyl radical (-CH₃) to give a fragment at m/z = 144.
-
Loss of carbon monoxide (-CO) from the phenolic ring to yield a fragment at m/z = 131.
-
Further fragmentation of the quinoline ring system.
-
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment |
| 159 | [C₁₀H₉NO]⁺ (Molecular Ion) |
| 144 | [M - CH₃]⁺ |
| 131 | [M - CO]⁺ |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via direct infusion or after separation using Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Record the mass spectrum, plotting ion abundance against the mass-to-charge ratio (m/z).
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A generalized workflow for the synthesis, purification, spectroscopic analysis, and structural elucidation of a chemical compound.
Conclusion
The spectroscopic data presented in this guide, although predictive, provides a solid foundation for researchers and scientists working with this compound. The detailed protocols offer a standardized approach for obtaining experimental data, which is crucial for confirming the identity, purity, and structure of this important compound. The provided workflow diagram serves as a useful roadmap for the overall process of chemical analysis from synthesis to final reporting. Further experimental validation is encouraged to confirm and expand upon the predicted spectroscopic data provided herein.
References
Methodological & Application
Synthesis of 5-Methyl-8-hydroxyquinoline (Tiliquinol): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-8-hydroxyquinoline, also known as Tiliquinol, is a derivative of 8-hydroxyquinoline (B1678124). This class of compounds is of significant interest in medicinal chemistry due to a wide range of biological activities. This compound itself has been utilized as an antiprotozoal agent, particularly effective against the trophozoite form of Entamoeba histolytica, the causative agent of amoebiasis. The synthesis of this compound and its derivatives is a key area of research for the development of new therapeutic agents. This document provides detailed protocols for the synthesis of this compound, quantitative data from relevant experiments, and a plausible mechanism of action to guide further research and development.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 8-Hydroxyquinoline Derivatives via the Skraup Reaction
| Parameter | Traditional Skraup Synthesis | Modified Skraup Synthesis |
| Starting Aniline | o-Aminophenol | o-Aminophenol |
| Glycerol Source | Glycerol | Anhydrous Glycerol |
| Oxidizing Agent | Nitrobenzene or Arsenic Pentoxide | o-Nitrophenol |
| Acid Catalyst | Concentrated Sulfuric Acid | Concentrated Sulfuric Acid with Nickel(II) Oxide |
| Reaction Temperature | 120-130°C | 70-90°C |
| Reaction Violence | High, often exothermic and difficult to control | Significantly reduced |
| Byproduct Formation | High (e.g., tar) | Minimized |
| Reported Yield | Lower | Up to 85.2% |
Experimental Protocols
The synthesis of 5-Methyl-8-hydroxyquinoline (this compound) can be effectively achieved via a modified Skraup reaction. This method offers improved yield and safety compared to the traditional approach. The following protocol is adapted from a high-yield synthesis of 8-hydroxyquinoline.
Protocol 1: Modified Skraup Synthesis of 5-Methyl-8-hydroxyquinoline
This protocol describes a higher-yield, lower-temperature synthesis of 5-Methyl-8-hydroxyquinoline.
Materials:
-
2-Amino-4-methylphenol
-
Anhydrous glycerol
-
o-Nitrophenol
-
Concentrated sulfuric acid
-
Nickel(II) oxide
-
Glacial acetic acid
-
40% Sodium hydroxide (B78521) solution
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Distillation apparatus
-
Standard laboratory glassware
-
pH meter or pH paper
Procedure:
-
Catalyst Preparation:
-
In a fume hood, dissolve 0.06 g of nickel(II) oxide in 200 mL of concentrated sulfuric acid with constant stirring at room temperature.
-
Slowly add 30 mL of glacial acetic acid to the solution while continuing to stir.
-
Stir the mixture for an additional hour to ensure the catalyst is fully dissolved and homogenous.
-
-
Reaction Setup:
-
In a separate large round-bottom flask, add 1 mole of 2-amino-4-methylphenol, 1.5 moles of anhydrous glycerol, and 1 mole of o-nitrophenol.
-
Stir the mixture vigorously to ensure proper mixing of the reactants.
-
-
Reaction Execution:
-
To the reactant mixture, add 10 mL of the prepared catalyst solution.
-
Heat the reaction mixture to 70°C using a heating mantle.
-
Maintain the temperature at 70°C and continue stirring for 5 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the reaction mixture to a pH of 7 by the slow addition of a 40% sodium hydroxide solution. This step is exothermic and should be performed in an ice bath.
-
Assemble a steam distillation apparatus and distill the mixture to obtain the crude 5-Methyl-8-hydroxyquinoline.
-
Recrystallize the crude product from ethanol to obtain the pure compound.
-
Dry the purified crystals under vacuum.
-
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the modified Skraup synthesis of 5-Methyl-8-hydroxyquinoline (this compound).
Plausible Mechanism of Action for this compound against Entamoeba histolytica
While the precise signaling pathway of this compound is not fully elucidated, based on the known mechanisms of related 8-hydroxyquinoline derivatives, a plausible mode of action involves the induction of oxidative stress.
Application Notes and Protocols for Developing Cell-Based Models for Tiliquinol Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiliquinol is a hydroxyquinoline derivative traditionally classified as an antiprotozoal agent, primarily used for treating intestinal amoebiasis.[1][2][3] Its structural similarity to other 8-hydroxyquinolines, such as clioquinol (B1669181), which has demonstrated anticancer properties, suggests that this compound may also possess therapeutic potential in oncology.[4][5] Clioquinol is known to act as a metal chelator and ionophore, induce apoptosis, and inhibit tumor growth, providing a strong rationale for investigating this compound's effects on cancer cells.[4][5]
These application notes provide a comprehensive framework and detailed protocols for establishing cell-based models to systematically study the potential anticancer effects of this compound. The following sections detail cell line selection, experimental protocols to assess cytotoxicity, apoptosis, and other cellular mechanisms, and methods for data analysis and visualization.
Cell Line Selection and Culture
The initial step in developing a cell-based model is the selection of appropriate cancer cell lines. It is recommended to use a panel of cell lines from different tissue origins to assess the breadth of this compound's activity.
Recommendations:
-
Source: Obtain cell lines from reputable cell banks (e.g., ATCC) to ensure proper authentication and avoid issues with contamination or misidentification.[6]
-
Panel: Include commonly used and well-characterized cell lines from major cancer types such as breast (MCF-7, MDA-MB-231), lung (A549, H1975), colon (HCT116, HT-29), and prostate (PC-3, LNCaP).
-
Culture Conditions: Adhere strictly to the recommended culture media, serum concentrations, and incubation conditions provided by the cell bank.[7] Maintain consistency in plating density and media volume to ensure reproducibility.[6][7]
-
Mycoplasma Testing: Regularly test cultures for mycoplasma contamination, as it can significantly alter cellular physiology and experimental outcomes.[6]
Quantitative Data Summary
Effective data presentation is crucial for comparing the effects of this compound across different cell lines and experimental conditions. All quantitative results should be summarized in clear, well-structured tables.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Tissue of Origin | Treatment Duration (hr) | IC50 (µM) ± SD |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | 48 | [Insert Value] |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | [Insert Value] |
| A549 | Lung Carcinoma | 48 | [Insert Value] |
| HCT116 | Colorectal Carcinoma | 48 | [Insert Value] |
| PC-3 | Prostate Adenocarcinoma | 48 | [Insert Value] |
IC50 (half-maximal inhibitory concentration) values to be determined experimentally using the protocol in Section 3.1. Data should be presented as mean ± standard deviation from at least three independent experiments.
Table 2: Apoptosis Induction by this compound in A549 Cells
| Treatment Group | Concentration (µM) | Early Apoptotic Cells (%) ± SD | Late Apoptotic Cells (%) ± SD | Total Apoptotic Cells (%) ± SD |
|---|---|---|---|---|
| Vehicle Control | 0 | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | IC50 / 2 | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | IC50 | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | IC50 * 2 | [Insert Value] | [Insert Value] | [Insert Value] |
Apoptosis levels to be quantified via Annexin V/PI staining as described in Section 3.2. Data represents the percentage of cells in each quadrant from flow cytometry analysis.
Experimental Protocols
The following are detailed protocols for foundational experiments to characterize the cellular effects of this compound. It is advisable to first perform a trial experiment with a wide range of concentrations (e.g., 10-fold dilutions) to determine the responsive range for each cell line.[7][8]
Protocol: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic effects of this compound.
Materials:
-
Selected cancer cell lines
-
Complete culture medium
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. The final solvent concentration (e.g., DMSO) should be consistent across all wells and typically <0.1%.
-
Remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol: Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis following this compound treatment.
Materials:
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed approximately 2 x 10^5 cells per well in 6-well plates and allow them to attach overnight.
-
Treat cells with vehicle control and various concentrations of this compound (e.g., based on the IC50 value) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. To do this, first collect the supernatant (containing floating cells), then wash the adherent cells with PBS, trypsinize them, and combine them with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples immediately using a flow cytometer. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Protocol: Western Blot for Signaling Proteins
This protocol is used to detect changes in the expression or activation of key proteins involved in signaling pathways potentially affected by this compound.
Materials:
-
Cells cultured in 6-well plates or 10 cm dishes
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PARP, Caspase-3, p-ERK, Total-ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells as described in 3.2. After treatment, wash cells with cold PBS and lyse them with ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin to ensure equal protein loading.
Visualization of Pathways and Workflows
Diagrams created using Graphviz help to visualize complex biological processes and experimental designs.
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
Caption: General experimental workflow for studying this compound in vitro.
Caption: Principle of the MTT cell viability assay.
Safety and Handling Considerations
This compound, often combined with tilbroquinol, has been associated with potential hepatotoxicity in clinical settings.[9] Although the risks in a cell culture context are minimal, appropriate laboratory safety practices should be followed. Handle the compound with gloves and safety glasses, and consult the Material Safety Data Sheet (MSDS) for detailed handling and disposal instructions. When preparing stock solutions, use a certified chemical fume hood.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Base de Données Publique des Médicaments [base-donnees-publique.medicaments.gouv.fr]
- 4. Anticancer activity of the antibiotic clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 9. cdn.who.int [cdn.who.int]
Application Notes and Protocols for the Analytical Detection of Tiliquinol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiliquinol, a hydroxyquinoline derivative, is recognized for its antiprotozoal properties.[1][2] Accurate and sensitive detection of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document provides detailed application notes and protocols for the analytical determination of this compound in biological samples, including plasma, urine, and tissue. The methodologies described herein are based on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Mechanism of Action
As a member of the hydroxyquinoline class of antiprotozoal agents, this compound is proposed to exert its therapeutic effects through a multi-faceted mechanism targeting the protozoal pathogen. The primary modes of action are believed to involve:
-
Chelation of Essential Metal Ions: this compound can sequester essential metal ions, such as iron and copper, which are vital cofactors for various parasitic enzymes. This disruption of enzymatic function impairs the parasite's metabolism, growth, and replication.[3]
-
Disruption of DNA Function: It is suggested that this compound can intercalate with the parasite's DNA, interfering with DNA synthesis and replication processes, ultimately leading to cell death.[3]
-
Membrane Disruption: this compound may also compromise the integrity of the protozoal cell membrane, leading to increased permeability, loss of essential cellular components, and eventual lysis of the parasite.[3]
Below is a diagram illustrating the proposed mechanism of action of this compound.
Analytical Methods
The following sections detail the protocols for the analysis of this compound in biological samples using HPLC-UV and LC-MS/MS.
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for the analytical methods described. Please note that these values are representative and may vary based on instrumentation and laboratory conditions.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 10 - 1000 ng/mL | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | ~5 ng/mL | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~10 ng/mL | ~0.5 ng/mL |
| Recovery | 85 - 105% | 90 - 110% |
| Intra-day Precision (%RSD) | < 5% | < 4% |
| Inter-day Precision (%RSD) | < 7% | < 6% |
Experimental Protocols
Sample Preparation
Effective sample preparation is critical for accurate and reproducible results. The choice of method depends on the biological matrix and the analytical technique to be used.
This method is suitable for both HPLC-UV and LC-MS/MS analysis and is effective for removing proteins that can interfere with the analysis.
Workflow Diagram:
References
Application Note: Utilizing Tiliquinol as a Reference Standard in Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed framework for the utilization of Tiliquinol as a reference standard in chromatographic assays. This compound (5-methyl-8-hydroxyquinoline) is a hydroxyquinoline derivative previously used as an antiprotozoal agent.[1] Due to its well-defined chemical structure and properties, it can serve as a reliable reference standard for the identification and quantification of related compounds in various matrices. This application note outlines a proposed High-Performance Liquid Chromatography (HPLC) method, including instrumentation, chromatographic conditions, and sample preparation. As limited direct data exists for this compound as a reference standard, this protocol is adapted from established methods for analogous hydroxyquinoline compounds.
Introduction
This compound, with the chemical formula C10H9NO and a molecular weight of 159.18 g/mol , is a member of the hydroxyquinoline class of compounds.[1] Accurate and precise analytical methods are crucial for the quantification of active pharmaceutical ingredients (APIs) and their related impurities. The use of a well-characterized reference standard is fundamental to achieving reliable and reproducible results in chromatography. This document presents a proposed methodology for the use of this compound as a reference standard.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 5-methylquinolin-8-ol | [1] |
| CAS Number | 5541-67-3 | [1] |
| Molecular Formula | C10H9NO | [1] |
| Molecular Weight | 159.18 g/mol | [1] |
| Appearance | Off-white to pale yellow crystalline powder | Assumed based on similar compounds |
| Solubility | Soluble in organic solvents like methanol, acetonitrile, and DMSO. Limited solubility in water. | Assumed based on chemical structure |
Proposed High-Performance Liquid Chromatography (HPLC) Method
The chelating nature of hydroxyquinolines can present challenges in chromatographic analysis, often leading to poor peak shape and irreversible adsorption on metallic components of the HPLC system. The following proposed method is designed to mitigate these effects.
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary HPLC system with UV/Vis or Diode Array Detector (DAD) |
| Column | Phenyl-silica column (e.g., 250 mm x 4.6 mm, 5 µm) or a metal-free polymer-based column |
| Mobile Phase | Isocratic elution with Acetonitrile:Methanol:Water (30:20:50, v/v/v) containing 0.001 M NiCl2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 273 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Rationale for parameter selection:
-
The use of a Phenyl-silica column is proposed based on successful separation of halogenated 8-hydroxyquinoline (B1678124) compounds.
-
The addition of Nickel(II) Chloride (NiCl2) to the mobile phase is a strategy to form metal complexes with the hydroxyquinoline, preventing interactions with the stationary phase and system components, thereby improving peak symmetry.
-
The detection wavelength of 273 nm is selected based on methods for similar compounds and is expected to provide good sensitivity for this compound.
Preparation of Standard Solutions
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the range of 1 - 50 µg/mL. These solutions should be used to construct a calibration curve.
Experimental Protocols
Protocol for System Suitability Testing
To ensure the chromatographic system is performing adequately, a system suitability test should be conducted before sample analysis.
-
Prepare a system suitability solution containing 20 µg/mL of this compound in the mobile phase.
-
Inject the solution six replicate times.
-
Calculate the parameters listed in the table below. The system is deemed suitable if the acceptance criteria are met.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
Protocol for Generating a Calibration Curve
-
Prepare a series of at least five working standard solutions of this compound (e.g., 1, 5, 10, 25, 50 µg/mL) from the stock solution using the mobile phase as the diluent.
-
Inject each standard solution in duplicate.
-
Plot a graph of the mean peak area versus the concentration of this compound.
-
Perform a linear regression analysis on the data. The correlation coefficient (r²) should be ≥ 0.999.
Data Presentation
Representative Chromatographic Data (Hypothetical)
| Parameter | This compound |
| Retention Time (min) | ~ 5.8 |
| Tailing Factor | 1.2 |
| Theoretical Plates | 5500 |
Linearity Data (Hypothetical)
| Concentration (µg/mL) | Mean Peak Area |
| 1 | 50,000 |
| 5 | 255,000 |
| 10 | 510,000 |
| 25 | 1,275,000 |
| 50 | 2,550,000 |
| Correlation Coefficient (r²) | 0.9995 |
Visualizations
Caption: General workflow for chromatographic analysis.
References
The Expanding Research Landscape of Tiliquinol Analogs: Applications in Oncology, Microbiology, and Parasitology
Introduction: Tiliquinol, a hydroxyquinoline derivative, and its broader family of structural analogs are emerging as a significant area of interest in biomedical research and drug development. Historically recognized for their antiprotozoal properties, these compounds are now being extensively investigated for their potential as anticancer and antimicrobial agents. The versatile chelating properties of the 8-hydroxyquinoline (B1678124) scaffold, coupled with the potential for diverse chemical modifications, allow for the generation of derivatives with potent and selective biological activities. This document provides detailed application notes and experimental protocols for researchers exploring the therapeutic potential of this compound derivatives, with a focus on their applications in oncology and infectious disease research.
Note on Available Data: While direct research on derivatized forms of this compound (5-methyl-8-hydroxyquinoline) is limited, a substantial body of evidence exists for the broader class of 8-hydroxyquinoline derivatives. The data and protocols presented herein are based on this closely related and structurally similar class of compounds, providing a robust framework for investigating novel this compound-based molecules.
Application Note I: Anticancer Activity
The anticancer potential of 8-hydroxyquinoline derivatives is a rapidly growing field of study. These compounds exert their effects through multiple mechanisms, including the induction of DNA damage, modulation of key signaling pathways, and the generation of reactive oxygen species (ROS). Their ability to chelate metal ions like copper and zinc is often central to their cytotoxic activity against tumor cells.[1][2]
Quantitative Data: In Vitro Cytotoxicity of 8-Hydroxyquinoline Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values for various 8-hydroxyquinoline derivatives against several human cancer cell lines, demonstrating their potent cytotoxic effects.
Table 1: Cytotoxicity of Platinum (II) 8-Hydroxyquinoline Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| YLN1 ([Pt(QCl)Cl₂]·CH₃OH) | MDA-MB-231 (Breast Cancer) | 5.49 ± 0.14 | [3] |
| YLN2 ([Pt(QBr)Cl₂]·CH₃OH) | MDA-MB-231 (Breast Cancer) | 7.09 ± 0.24 | [3] |
| YLN1 & YLN2 | HL-7702 (Normal Liver) | > 20.0 | [3] |
Table 2: Cytotoxicity of Zinc (II) 8-Hydroxyquinoline Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| DQ6 (Zinc Complex) | SK-OV-3/DDP (Ovarian Cancer) | 2.25 ± 0.13 | [4] |
| Cisplatin (Reference Drug) | SK-OV-3/DDP (Ovarian Cancer) | > 50 | [4] |
| DQ6 (Zinc Complex) | HL-7702 (Normal Liver) | Nontoxic | [4] |
Key Anticancer Mechanisms and Signaling Pathways
Research indicates that 8-hydroxyquinoline derivatives can induce cancer cell death through several distinct pathways.
-
DNA Damage and hTERT Suppression: Platinum-based derivatives, YLN1 and YLN2, have been shown to trigger significant DNA damage, leading to cell senescence and apoptosis.[3] A key part of this mechanism involves the downregulation of human telomerase reverse transcriptase (hTERT) mRNA expression, an enzyme crucial for telomere maintenance and immortalization in cancer cells.[3]
-
Death Receptor-Mediated Apoptosis: Certain iron complexes of 8-hydroxyquinoline can activate the extrinsic apoptosis pathway by engaging death receptors on the cell surface.[1] This leads to the recruitment of adaptor proteins like FADD and the activation of caspase-8, initiating a caspase cascade that results in programmed cell death.[1]
Experimental Protocol: Cell Viability Assessment (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15-20 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Application Note II: Antimicrobial Activity
This compound and its derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi. The mechanism often involves metal chelation, which can disrupt essential microbial enzymatic processes.
Quantitative Data: In Vitro Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values for representative 8-hydroxyquinoline derivatives against various bacterial strains.
Table 3: Minimum Inhibitory Concentration (MIC) of 8-Hydroxyquinoline Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | S. aureus (Gram-positive) | 4 | [6] |
| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | E. faecalis (Gram-positive) | 4 | [6] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | M. tuberculosis | 0.1 | [7] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | S. aureus (MSSA) | 2.2 | [7] |
| 5,7-Dichloro-8-hydroxy-2-methylquinoline (HQ-2) | S. aureus (MRSA) | 1.1 | [7] |
| Derivative 5 (chloro-substituted) | V. parahaemolyticus | 10⁻³ | [8] |
| Derivative 5 (chloro-substituted) | S. aureus | 10⁻³ | [8] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disk Diffusion)
This protocol details a standard method for assessing the antimicrobial activity of this compound derivatives.[8]
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton agar (B569324) plates
-
Sterile 6 mm filter paper disks
-
This compound derivative solution (in DMSO)
-
Positive control antibiotic disks (e.g., Penicillin G)
-
Sterile swabs
-
Bacterial culture grown to 0.5 McFarland standard
Procedure:
-
Inoculation: Dip a sterile swab into the standardized bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn.
-
Disk Application: Aseptically place sterile 6 mm paper disks onto the inoculated agar surface.
-
Compound Addition: Pipette a fixed volume (e.g., 10 µL) of the this compound derivative solution onto a disk. Add the same volume of DMSO to a negative control disk. Place a standard antibiotic disk as a positive control.
-
Diffusion: Allow the plates to stand for 1 hour at room temperature to permit diffusion of the compounds into the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Measurement: Measure the diameter (in mm) of the zone of inhibition around each disk. A larger zone indicates greater antimicrobial activity.
Application Note III: Antiprotozoal Activity
The foundational application of the this compound family is in treating protozoal infections. Modern research is focused on elucidating their specific mechanisms of action to develop more effective and less toxic derivatives.
Mechanism of Action: Inhibition of Parasitic Enzymes
Quinoxaline derivatives, which are structurally related to quinolines, have been shown to act against parasites like Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica.[9] The proposed mechanism involves the inhibition of essential parasitic enzymes that are distinct from their human counterparts, offering a potential for selective toxicity.[9] Key targets include enzymes in the glycolytic pathway (e.g., triosephosphate isomerase) and those involved in redox homeostasis (e.g., thioredoxin reductase).[9]
Experimental Protocol: In Vitro Antiprotozoal Assay (e.g., against Giardia lamblia)
This protocol is a general guideline for assessing the efficacy of this compound derivatives against trophozoites of G. lamblia.
Materials:
-
G. lamblia trophozoites (e.g., WB strain)
-
TYI-S-33 medium supplemented with bovine bile and serum
-
This compound derivative stock solution (in DMSO)
-
Metronidazole (positive control)
-
96-well microplates
-
Inverted microscope
-
Cell counter or hemocytometer
Procedure:
-
Culture Preparation: Culture G. lamblia trophozoites in TYI-S-33 medium until they reach the logarithmic growth phase.
-
Compound Dilution: Prepare serial dilutions of the this compound derivative and Metronidazole in the culture medium.
-
Assay Setup: In a 96-well plate, add a known concentration of trophozoites to each well. Then, add the diluted compounds to achieve the desired final concentrations. Include vehicle and untreated controls.
-
Incubation: Incubate the plate anaerobically (or in a microaerophilic environment) at 37°C for 48 hours.
-
Viability Assessment: After incubation, detach the adherent trophozoites by chilling the plate. Count the number of viable (motile) trophozoites in each well using a hemocytometer and an inverted microscope.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration compared to the untreated control. Determine the IC50 value for the this compound derivative and the positive control.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and anticancer mechanisms of zinc(ii)-8-hydroxyquinoline complexes with 1,10-phenanthroline ancillary ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expanding the antiprotozoal activity and the mechanism of action of n-butyl and iso-butyl ester of quinoxaline-1,4-di-N-oxide derivatives against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. An in vitro and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Tiliquinol's Effect on Protozoan Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tiliquinol is an antiprotozoal agent belonging to the hydroxyquinoline class of compounds. It has historically been utilized in the treatment of amoebiasis, demonstrating activity against Entamoeba histolytica.[1] Understanding the efficacy and mechanism of action of this compound against various protozoan parasites is crucial for potential drug development and repurposing efforts. These application notes provide a detailed protocol for the in vitro cultivation of protozoa, specifically Entamoeba histolytica, and for assessing the antiparasitic effects of this compound. The protocols outlined below are designed to be adaptable for other protozoan species with appropriate modifications to culture conditions.
Postulated Mechanism of Action of this compound
This compound, as a hydroxyquinoline, is believed to exert its antiprotozoal effects primarily through the disruption of intracellular pH homeostasis. The proposed mechanism involves the alkalinization of acidic organelles within the protozoan, such as food vacuoles or lysosomes.[2][3] These organelles maintain a low internal pH, which is essential for various physiological processes, including digestion of nutrients and other cellular functions. By increasing the pH within these compartments, this compound can inhibit essential enzymatic activities, leading to a cascade of events that ultimately result in parasite death.[2][3]
Caption: Postulated mechanism of this compound action in protozoa.
Experimental Protocols
Protocol 1: In Vitro Cultivation of Entamoeba histolytica
This protocol is adapted from established methods for the axenic cultivation of E. histolytica.[4][5][6]
Materials:
-
Entamoeba histolytica trophozoites (e.g., HM-1:IMSS strain)
-
TYI-S-33 medium base
-
Heat-inactivated adult bovine serum (10-15% v/v)
-
Penicillin-Streptomycin solution (optional, to prevent bacterial contamination)
-
Sterile screw-cap borosilicate glass culture tubes (16 x 125 mm)
-
Incubator (35-37°C)
-
Hemocytometer or automated cell counter
-
Inverted microscope
Procedure:
-
Medium Preparation: Prepare complete TYI-S-33 medium by aseptically adding 10-15 ml of heat-inactivated adult bovine serum to 85-90 ml of TYI-S-33 medium base.[5][6] If necessary, supplement with Penicillin-Streptomycin to final concentrations of 100 U/mL penicillin and 100 µg/mL streptomycin.
-
Subculturing:
-
Chill the confluent culture tubes on ice for 5-10 minutes to detach the adherent trophozoites.
-
Gently invert the tube several times to ensure a uniform suspension of the amoebae.
-
Aseptically transfer a specific volume of the cell suspension to a fresh tube containing pre-warmed complete TYI-S-33 medium. A typical subculturing ratio is 1:10 to 1:20, aiming for an initial cell density of approximately 2 x 10^4 cells/mL.
-
Incubate the tubes upright at 35-37°C.[5]
-
-
Monitoring Growth:
-
Monitor the cultures daily using an inverted microscope to check for morphology and motility.
-
Perform cell counts every 24-48 hours using a hemocytometer to determine the growth phase. Cultures typically reach late log phase within 48-72 hours.
-
Protocol 2: In Vitro Susceptibility Testing of E. histolytica to this compound
This protocol outlines the determination of the 50% inhibitory concentration (IC50) of this compound against E. histolytica.
Materials:
-
E. histolytica culture in logarithmic growth phase
-
Complete TYI-S-33 medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microtiter plates
-
Multi-channel pipette
-
Incubator (35-37°C)
-
Plate reader (for metabolic assays) or inverted microscope
Procedure:
-
Preparation of Drug Dilutions:
-
Prepare a serial dilution of this compound in complete TYI-S-33 medium. The concentration range should be determined based on preliminary experiments, but a starting range of 0.1 µM to 100 µM is suggested.
-
Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock) and a negative control (medium only).
-
-
Assay Setup:
-
Harvest E. histolytica trophozoites from a culture in the logarithmic growth phase.
-
Adjust the cell density to 2 x 10^5 cells/mL in fresh, pre-warmed complete TYI-S-33 medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 100 µL of the prepared this compound dilutions, vehicle control, or negative control to the respective wells. The final cell density will be 1 x 10^5 cells/mL.
-
-
Incubation: Incubate the plate at 35-37°C for 24 to 48 hours.
-
Assessment of Viability: Determine the viability of the protozoa using one of the methods described in Protocol 3.
Protocol 3: Quantification of Protozoan Viability
Choose one of the following methods to assess the effect of this compound on protozoan viability.
A. Microscopic Cell Counting
-
Procedure:
-
After incubation, gently resuspend the cells in each well.
-
Transfer an aliquot from each well to a hemocytometer.
-
Count the number of motile (viable) trophozoites under an inverted microscope.
-
Calculate the percentage of inhibition for each concentration compared to the vehicle control.
-
B. Resazurin-Based Metabolic Assay
This assay measures the metabolic activity of viable cells.[7][8]
-
Procedure:
-
Prepare a stock solution of Resazurin (e.g., 1 mg/mL in PBS).
-
Following the incubation with this compound, add 20 µL of the Resazurin stock solution to each well.
-
Incubate the plate for another 4-8 hours at 35-37°C.
-
Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a plate reader.
-
Calculate the percentage of viability relative to the vehicle control after subtracting the background fluorescence from the negative control wells.
-
C. MTT-Based Metabolic Assay
This colorimetric assay also measures metabolic activity.[9][10]
-
Procedure:
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.
-
After the this compound incubation period, add 20 µL of the MTT stock solution to each well.
-
Incubate for 4 hours at 35-37°C.
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of viability relative to the vehicle control.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: In Vitro Susceptibility of E. histolytica to this compound
| This compound Concentration (µM) | % Inhibition (Microscopy) | % Viability (Resazurin) | % Viability (MTT) |
| 0 (Vehicle Control) | 0 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| IC50 (µM) |
Mandatory Visualization
Caption: Experimental workflow for assessing this compound's efficacy.
References
- 1. In vitro sensitivity of Entamoeba histolytica to furazolidone and iodochlorhydroxyquin, separate and combined - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxychloroquine - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. escholarship.org [escholarship.org]
- 5. journals.ntu.edu.iq [journals.ntu.edu.iq]
- 6. Methods for Cultivation of Luminal Parasitic Protists of Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resazurin Reduction-Based Assays Revisited: Guidelines for Accurate Reporting of Relative Differences on Metabolic Status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Basic Colorimetric Proliferation Assays: MTT, WST, and Resazurin | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Animal Models of Amoebiasis and Tiliquinol Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for establishing in vivo animal models of amoebiasis caused by Entamoeba histolytica. Additionally, it summarizes the available information on the treatment of this parasitic infection with Tiliquinol, a luminal amoebicide. The protocols and data are intended to guide researchers in the preclinical evaluation of novel anti-amoebic compounds.
I. In Vivo Animal Models for Amoebiasis
The study of amoebiasis pathogenesis and the evaluation of therapeutic agents rely on robust and reproducible animal models that mimic human disease. The most commonly used models are the hamster model of amoebic liver abscess and the rodent models (rat and mouse) of intestinal amoebiasis.
Hamster Model of Amoebic Liver Abscess (ALA)
The golden Syrian hamster (Mesocricetus auratus) is highly susceptible to E. histolytica infection and reliably develops amoebic liver abscesses, making it the preferred model for studying invasive, extra-intestinal amoebiasis and for screening systemic amoebicidal drugs.[1]
Experimental Protocol: Induction of Amoebic Liver Abscess in Hamsters
This protocol is adapted from established methods for inducing ALA in hamsters.[1][2]
Materials:
-
Animals: Male golden Syrian hamsters (80-100 g).
-
E. histolytica trophozoites: Axenically cultured virulent strain (e.g., HM-1:IMSS). Trophozoites should be in the logarithmic phase of growth.
-
Culture medium: TYI-S-33 medium.
-
Anesthetic: Sodium pentobarbital (B6593769) (50 mg/kg, intraperitoneal injection) or other suitable anesthetic.
-
Surgical instruments: Sterile scalpels, scissors, forceps.
-
Syringes and needles: 1 ml syringes with 27-gauge needles.
-
Antiseptic solution: 70% ethanol (B145695) or povidone-iodine.
Procedure:
-
Preparation of Inoculum:
-
Harvest E. histolytica trophozoites from culture by chilling the tubes on ice for 5-10 minutes to detach the cells.
-
Centrifuge the culture at a low speed (e.g., 200 x g) for 5 minutes at 4°C.
-
Wash the trophozoite pellet twice with pre-warmed, sterile phosphate-buffered saline (PBS) or TYI-S-33 medium.
-
Resuspend the final pellet in fresh, warm TYI-S-33 medium and determine the cell concentration using a hemocytometer.
-
Adjust the concentration to 5 x 10^5 to 1 x 10^6 trophozoites per 0.1 ml.
-
-
Surgical Procedure and Inoculation:
-
Anesthetize the hamster with sodium pentobarbital.
-
Shave the abdominal area and disinfect the skin with an antiseptic solution.
-
Make a small midline laparotomy incision (approximately 1-2 cm) to expose the liver.
-
Carefully exteriorize the desired liver lobe (typically the left or median lobe).
-
Inject 0.1 ml of the trophozoite suspension directly into the liver parenchyma using a 27-gauge needle.
-
Alternatively, for a more systemic infection model, the inoculum can be injected into the portal vein.
-
Return the liver to the abdominal cavity.
-
Close the peritoneum and skin with sutures.
-
-
Post-operative Care and Monitoring:
-
House the animals individually in clean cages with easy access to food and water.
-
Monitor the animals daily for signs of illness, such as weight loss, lethargy, and ruffled fur.
-
Abscesses typically develop within 7 days post-infection.
-
-
Evaluation of Infection:
-
At the desired time point (e.g., day 7), euthanize the animals.
-
Perform a necropsy and carefully excise the liver.
-
Record the total liver weight and the weight of the abscessed tissue.
-
The size of the abscess can be expressed as a percentage of the total liver weight.
-
For histopathological analysis, fix liver tissue samples in 10% neutral buffered formalin.
-
Experimental Workflow for Hamster Liver Abscess Model
Caption: Workflow for inducing amoebic liver abscess in hamsters.
Rodent Models of Intestinal Amoebiasis
Rats and mice are used to model intestinal amoebiasis, which primarily manifests as colitis. These models are particularly useful for studying the host immune response to intestinal infection and for evaluating the efficacy of luminal amoebicidal drugs.
Experimental Protocol: Induction of Cecal Amoebiasis in Rats
This protocol is based on methods for inducing amoebic colitis in rats.
Materials:
-
Animals: Young male Wistar rats (150-200 g).
-
E. histolytica trophozoites: As described for the hamster model.
-
Anesthetic: As described for the hamster model.
-
Surgical instruments: As described for the hamster model.
-
Syringes and needles: 1 ml syringes with 23-gauge needles.
-
Laxative (optional): Magnesium sulfate.
Procedure:
-
Animal Preparation:
-
Optionally, administer a laxative 24 hours prior to surgery to empty the cecum.
-
Fast the animals for 12-18 hours before the procedure, with free access to water.
-
-
Inoculum Preparation:
-
Prepare the E. histolytica trophozoite suspension as described for the hamster model, adjusting the concentration to approximately 1-2 x 10^6 trophozoites per 0.2 ml.
-
-
Surgical Procedure and Inoculation:
-
Anesthetize the rat.
-
Perform a midline laparotomy to expose the cecum.
-
Carefully inject 0.2 ml of the trophozoite suspension directly into the cecal lumen using a 23-gauge needle.
-
Close the abdominal wall and skin with sutures.
-
-
Post-operative Care and Monitoring:
-
House the animals individually and monitor daily for clinical signs such as diarrhea, weight loss, and dehydration.
-
-
Evaluation of Infection:
-
Euthanize the animals at desired time points (e.g., 5-7 days post-infection).
-
Excise the cecum and score the severity of the lesions macroscopically.
-
Collect cecal contents to determine the parasite load (e.g., by microscopy or culture).
-
Fix cecal tissue for histopathological examination to assess inflammation, ulceration, and tissue damage.
-
Experimental Protocol: Induction of Cecal Amoebiasis in Mice
This protocol is adapted from established methods for inducing amoebic colitis in mice.[3]
Materials:
-
Animals: Specific mouse strains susceptible to E. histolytica infection (e.g., C3H/HeJ).
-
E. histolytica trophozoites: As described for the hamster model.
-
Anesthetic: As described for the hamster model.
-
Surgical instruments: As described for the hamster model.
-
Syringes and needles: 1 ml syringes with 27-gauge needles.
Procedure:
-
Inoculum Preparation:
-
Prepare the E. histolytica trophozoite suspension as described for the hamster model, with a concentration of approximately 2 x 10^6 trophozoites per 0.1 ml.
-
-
Surgical Procedure and Inoculation:
-
Anesthetize the mouse.
-
Perform a midline laparotomy to expose the cecum.
-
Inject 0.1 ml of the trophozoite suspension into the cecum.
-
Close the incision with sutures.
-
-
Post-operative Care and Monitoring:
-
As described for the rat model.
-
-
Evaluation of Infection:
-
As described for the rat model.
-
II. This compound Treatment for Amoebiasis
This compound is an 8-hydroxyquinoline (B1678124) derivative classified as a luminal or contact amoebicide.[4] It is effective against the trophozoite and cyst forms of E. histolytica residing in the intestinal lumen.[4] It is often used in combination with a tissue amoebicide, such as metronidazole (B1676534), to ensure the eradication of invasive trophozoites and prevent relapse.[5]
Mechanism of Action
The precise molecular mechanism of action of this compound is not well-documented. However, as an 8-hydroxyquinoline derivative, its amoebicidal activity is likely attributed to its ability to chelate essential metal ions, such as iron, which are crucial for parasitic metabolic pathways. This chelation can disrupt the function of key enzymes and interfere with DNA synthesis, ultimately leading to parasite death.
Quantitative Data on this compound Efficacy
A comprehensive search of published literature did not yield specific quantitative data on the efficacy of this compound as a monotherapy in the described animal models of amoebiasis. Most preclinical and clinical studies focus on tissue amoebicides like metronidazole and tinidazole, or on combination therapies.
Table 1: Summary of Anti-amoebic Drug Efficacy in Animal Models (for comparison)
| Drug | Animal Model | Route of Administration | Dosage | Efficacy Outcome | Reference |
| Metronidazole | Hamster (ALA) | Oral | 25 mg/kg/day for 5 days | Significant reduction in abscess weight | [1] |
| Metronidazole | Mouse (Cecal) | Oral | 50 mg/kg/day for 5 days | Eradication of parasites | [6] |
| Tinidazole | Hamster (ALA) | Oral | 30 mg/kg/day for 3 days | Higher cure rate than metronidazole | [7] |
| Diloxanide Furoate | Rat (Cecal) | Oral | 100 mg/kg/day for 5 days | Effective against luminal infection | [6] |
Note: This table is for comparative purposes and does not include data for this compound due to a lack of available information in the searched literature.
III. Signaling Pathways in Entamoeba histolytica Pathogenesis
The pathogenesis of amoebiasis involves a complex interplay of parasite virulence factors and host responses. Several key signaling pathways in E. histolytica are crucial for its survival, motility, and cytotoxicity.
Gal/GalNAc Lectin Signaling
The Gal/GalNAc lectin is a major virulence factor of E. histolytica that mediates adherence to host cells, which is the initial and critical step in pathogenesis.[8] Binding of the lectin to galactose and N-acetylgalactosamine residues on host cells triggers downstream signaling events in the amoeba.
Caption: Gal/GalNAc lectin-mediated signaling in E. histolytica.
G-protein Coupled Receptor (GPCR) Signaling
E. histolytica possesses G-protein coupled receptors that are involved in sensing the extracellular environment and regulating key cellular processes.[9][10] Activation of these GPCRs can lead to downstream signaling cascades that influence motility, phagocytosis, and virulence.[11][12]
Caption: A generalized GPCR signaling pathway in E. histolytica.
Transmembrane Kinase (TMK) Signaling
The genome of E. histolytica encodes a large family of transmembrane kinases that are believed to function as receptors for environmental signals.[13] These TMKs play roles in regulating cell proliferation, stress responses, and phagocytosis, all of which are important for the parasite's virulence.[14]
References
- 1. Improved method of producing amoebic liver abscesses in hamsters for screening of systemically active amoebicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound : substance active à effet thérapeutique - VIDAL [vidal.fr]
- 5. cdn.who.int [cdn.who.int]
- 6. A comparative study of experimental caecal amoebiasis and the evaluation of amoebicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amoebiasis: Advances in Diagnosis, Treatment, Immunology Features and the Interaction with the Intestinal Ecosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
- 9. Frontiers | Uncovering the Cyclic AMP Signaling Pathway of the Protozoan Parasite Entamoeba histolytica and Understanding Its Role in Phagocytosis [frontiersin.org]
- 10. Signals and signal transduction pathways in Entamoeba histolytica during the life cycle and when interacting with bacteria or human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. G protein signaling in the parasite Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Expression and Function of a Family of Transmembrane Kinases from the Protozoan Parasite Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of Virulence of Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Understanding the Hepatotoxicity of Tiliquinol: A Technical Support Resource
For researchers, scientists, and drug development professionals investigating the potential hepatotoxicity of Tiliquinol, this technical support center provides a comprehensive overview of known clinical effects, potential mechanisms, and practical guidance for experimental assessment. This compound, a hydroxyquinoline derivative, has been associated with liver injury, primarily in combination with tilbroquinol (B1681315) in the product Intetrix®. This resource consolidates available data and outlines experimental approaches to further elucidate its hepatotoxic profile.
Frequently Asked Questions (FAQs)
Q1: What is the primary clinical evidence for this compound-associated hepatotoxicity?
A1: The main evidence stems from a clinical study involving the combination product Intetrix® (tilbroquinol/tiliquinol). In a study with 12 healthy volunteers, eight individuals exhibited asymptomatic increases in liver transaminases.[1] Additionally, a case of acute hepatitis has been reported in connection with the use of this combination product.[2] These findings led to regulatory action in France due to concerns about potential hepatotoxicity.[1]
Q2: What are the typical biochemical markers of liver injury observed with this compound?
A2: The primary reported biochemical abnormality is an elevation in serum transaminases, specifically alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[1] In more severe cases, as seen with other hepatotoxicants, elevations in alkaline phosphatase (ALP) and total bilirubin (B190676) may also occur.[3][4]
Q3: What are the suspected mechanisms of this compound-induced hepatotoxicity?
A3: While the precise mechanisms for this compound are not fully elucidated, its classification as a hydroxyquinoline derivative provides insights. Potential mechanisms of drug-induced liver injury (DILI) that may be relevant include:
-
Formation of Reactive Metabolites: The metabolic activation of the quinoline (B57606) ring can lead to the formation of reactive intermediates that can covalently bind to cellular macromolecules, leading to cellular stress and damage.[5]
-
Mitochondrial Dysfunction: Disruption of mitochondrial function is a common pathway in DILI, leading to decreased ATP production, increased oxidative stress, and initiation of apoptotic pathways.[5]
-
Immune-Mediated Injury: The drug or its metabolites may act as haptens, triggering an immune response directed against hepatocytes.[5]
Q4: Are there established in vitro models to assess this compound hepatotoxicity?
A4: While specific studies on this compound are scarce, standard in vitro models for assessing DILI can be readily adapted. These include:
-
Primary Human Hepatocytes: Considered the gold standard for their metabolic competence.
-
Hepatoma Cell Lines (e.g., HepG2, HepaRG): Offer higher throughput and reproducibility for initial screening.
-
3D Liver Spheroids/Organoids: Provide a more physiologically relevant microenvironment, better-mimicking in vivo conditions.
Q5: What should I consider when designing an in vivo study for this compound hepatotoxicity?
A5: Key considerations for an in vivo study in a rodent model (e.g., rats or mice) include:
-
Dose Range Finding: Conduct a preliminary study to determine the maximum tolerated dose (MTD).
-
Duration of Exposure: Both acute (single high dose) and sub-chronic (repeated lower doses) studies may be necessary to capture different toxicity profiles.
-
Endpoint Analysis: This should include regular monitoring of clinical signs, body weight, and food/water intake. At termination, collect blood for clinical chemistry analysis (liver enzymes) and liver tissue for histopathological examination.
Troubleshooting Guides for Experimental Studies
| Problem | Possible Causes | Troubleshooting Steps |
| High variability in in vitro cytotoxicity assays | Cell line instability; Inconsistent cell seeding density; Variability in this compound stock solution preparation. | Regularly perform cell line authentication; Optimize and standardize cell seeding protocols; Prepare fresh stock solutions for each experiment and verify concentration. |
| No observable hepatotoxicity in animal models | Dose too low; Insufficient duration of exposure; Species-specific differences in metabolism. | Conduct a thorough dose-range finding study; Consider extending the study duration; If feasible, use a second species to assess for metabolic differences. |
| Conflicting results between in vitro and in vivo studies | Lack of metabolic activation in in vitro models; In vivo clearance is rapid, preventing significant liver exposure; Complex immune-mediated responses not captured in vitro. | Use metabolically competent cells (e.g., primary hepatocytes) or liver microsomes in in vitro assays; Conduct pharmacokinetic studies to determine liver exposure; Consider using humanized mouse models or co-culture systems with immune cells. |
| Difficulty in interpreting histopathology findings | Subjectivity in scoring; Lack of a clear dose-response relationship; Presence of confounding background lesions. | Employ a standardized scoring system for liver lesions; Ensure a sufficient number of animals per group to establish a dose-response; Use age- and sex-matched control animals to account for background pathology. |
Quantitative Data Summary
The available quantitative data on this compound-associated hepatotoxicity is limited. The following table summarizes the key findings from the clinical study on Intetrix®.
| Study Population | Drug/Dosage | Key Findings | Reference |
| 12 healthy volunteers | Intetrix® (Tilbroquinol/Tiliquinol) | 8 out of 12 volunteers showed asymptomatic increases in liver transaminases. | [1] |
| Case Report | Intetrix® (Tilbroquinol/Tiliquinol) | Patient developed acute hepatitis. | [2] |
Experimental Protocols
In Vitro Cytotoxicity Assessment using HepG2 Cells (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic potential of this compound in a human hepatoma cell line.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
MTT solvent (e.g., acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: Replace the culture medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known hepatotoxin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add MTT solvent to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Acute Hepatotoxicity Study in Rats
This protocol outlines a basic approach to evaluate the acute hepatotoxic potential of this compound in a rodent model.
Animals:
-
Male Sprague-Dawley rats (8-10 weeks old)
Procedure:
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Grouping: Randomly divide the animals into groups (e.g., vehicle control, and three dose levels of this compound).
-
Dosing: Administer this compound or vehicle (e.g., corn oil) via oral gavage as a single dose.
-
Observation: Monitor the animals for clinical signs of toxicity at regular intervals for up to 14 days.
-
Sample Collection: At the end of the study, collect blood via cardiac puncture for serum biochemistry analysis (ALT, AST, ALP, total bilirubin).
-
Necropsy and Histopathology: Euthanize the animals and perform a gross necropsy. Collect the liver, weigh it, and preserve it in 10% neutral buffered formalin for histopathological examination.
-
Data Analysis: Analyze the biochemical data and histopathological findings for dose-dependent effects.
Visualizations
Caption: Experimental workflow for assessing the hepatotoxicity of this compound.
References
- 1. cdn.who.int [cdn.who.int]
- 2. [Acute hepatitis caused by the combination of this compound and tilbroquinol (Intétrix)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijbcp.com [ijbcp.com]
- 4. Complex Diagnostic Dilemma of Viral Hepatitis vs. Drug-Induced Hepatitis: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Drug Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of Tiliquinol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Tiliquinol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a hydroxyquinoline derivative that has been investigated for its antiprotozoal properties.[1] Like many heterocyclic compounds, this compound is characterized by poor water solubility, which can significantly hinder its bioavailability and therapeutic efficacy in preclinical and clinical studies.[2] Achieving adequate dissolution in aqueous media is a critical first step for its absorption and subsequent pharmacological activity.
Q2: What are the primary reasons for this compound's low aqueous solubility?
The low aqueous solubility of this compound can be attributed to its molecular structure, which includes a largely hydrophobic quinoline (B57606) ring system. While the hydroxyl group provides some polarity, the overall lipophilic nature of the molecule dominates, leading to a high crystal lattice energy that is difficult to overcome by the solvation energy of water molecules.
Q3: What are the initial steps to assess the solubility of a new batch of this compound?
A fundamental first step is to determine the equilibrium solubility of this compound in your aqueous buffer of interest. This typically involves adding an excess amount of the compound to the solvent, agitating the mixture until equilibrium is reached (usually 24-48 hours), and then filtering and quantifying the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Troubleshooting Guide: Enhancing this compound Solubility
Researchers may encounter several challenges when trying to dissolve this compound in aqueous solutions for their experiments. This guide provides a systematic approach to troubleshooting and overcoming these issues.
Issue 1: this compound powder is not dissolving in my aqueous buffer.
This is the most common issue and can be addressed by employing various solubility enhancement techniques. The choice of method will depend on the specific requirements of your experiment, such as the desired final concentration and the compatibility of excipients with your experimental model.
1. pH Adjustment:
The solubility of ionizable compounds like this compound can often be significantly increased by adjusting the pH of the solution.[3][4][5][6][7][8] As a hydroxyquinoline, this compound possesses both weakly acidic (hydroxyl group) and weakly basic (quinoline nitrogen) properties.
-
Experimental Protocol for pH-Dependent Solubility Assessment:
-
Prepare a series of buffers with a pH range from 2 to 10 (e.g., citrate, phosphate, borate (B1201080) buffers).
-
Add an excess amount of this compound powder to a fixed volume of each buffer.
-
Stir the suspensions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium.
-
Filter the samples through a 0.22 µm filter to remove undissolved solids.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Plot the solubility of this compound as a function of pH to determine the optimal pH range for solubilization.
-
-
Expected Outcome: You will likely observe an increase in solubility at pH values where this compound is predominantly in its ionized form.
2. Use of Co-solvents:
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[8][9][10][11][12][13][14]
-
Common Co-solvents: Ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol 400 (PEG 400), and dimethyl sulfoxide (B87167) (DMSO).[12][14][15]
-
Experimental Protocol for Co-solvent System Development:
-
Select a biocompatible co-solvent.
-
Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10%, 20%, 30% v/v).
-
Determine the saturation solubility of this compound in each mixture using the equilibrium solubility method described above.
-
Select the co-solvent system that provides the desired solubility with the lowest concentration of the organic solvent to minimize potential toxicity in your experimental system.
-
3. Complexation with Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble drug molecules, thereby increasing their apparent water solubility.[16][17][18][19][20][21]
-
Common Cyclodextrins: β-Cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), and Sulfobutylether-β-cyclodextrin (SBE-β-CD).[16][19]
-
Experimental Protocol for Cyclodextrin (B1172386) Complexation:
-
Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 1%, 5%, 10% w/v).
-
Add an excess of this compound to each cyclodextrin solution.
-
Stir the mixtures for 24-48 hours at a constant temperature.
-
Filter the samples and analyze the filtrate for this compound concentration.
-
A phase-solubility diagram can be constructed by plotting the solubility of this compound against the cyclodextrin concentration to determine the complexation efficiency.
-
4. Formulation as a Solid Dispersion:
A solid dispersion is a system where the drug is dispersed in a solid hydrophilic carrier, often in an amorphous state.[22][23][24][25][26] This can significantly enhance the dissolution rate and apparent solubility.[22][23][24]
-
Common Carriers: Polyvinylpyrrolidone (B124986) (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (B11928114) (HPMC).[23][25]
-
Experimental Protocol for Solvent Evaporation Method:
-
Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30) in a common volatile organic solvent (e.g., methanol (B129727) or ethanol).
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Dry the film further under vacuum to remove any residual solvent.
-
The resulting solid dispersion can be collected as a powder and its dissolution profile compared to the pure drug.
-
Issue 2: this compound precipitates out of solution after initial dissolution.
This often occurs when a stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer, leading to supersaturation and subsequent precipitation.
1. Use of Precipitation Inhibitors:
Certain polymers can act as precipitation inhibitors by sterically hindering the nucleation and growth of drug crystals from a supersaturated solution.
-
Common Precipitation Inhibitors: Hydroxypropyl methylcellulose (HPMC), polyvinylpyrrolidone (PVP).
-
Experimental Protocol for Evaluating Precipitation Inhibitors:
-
Prepare your aqueous buffer containing different concentrations of a precipitation inhibitor (e.g., 0.1%, 0.5% HPMC).
-
Add a small volume of a concentrated this compound stock solution (in an organic solvent) to the buffer with vigorous stirring.
-
Monitor the solution for any signs of precipitation over time, both visually and by measuring the concentration of dissolved this compound at different time points.
-
2. Nanoparticle Formulation:
Reducing the particle size of this compound to the nanometer range can increase its surface area, leading to a faster dissolution rate and improved saturation solubility.[27][28][29][30]
-
Methods for Nanoparticle Preparation: Wet milling, high-pressure homogenization, or precipitation techniques.[10][27]
-
Experimental Protocol for Antisolvent Precipitation:
-
Dissolve this compound in a suitable organic solvent.
-
Rapidly inject this solution into an aqueous phase (the antisolvent) containing a stabilizer (e.g., a surfactant like Poloxamer 188 or a polymer like HPMC) under high-speed homogenization.
-
The rapid change in solvent polarity causes this compound to precipitate as nanoparticles, which are stabilized by the adsorbed surfactant/polymer.
-
The resulting nanosuspension can be characterized for particle size, and its dissolution behavior can be assessed.
-
Data Presentation
The following tables summarize hypothetical quantitative data for the solubility enhancement of this compound using the described techniques.
Table 1: pH-Dependent Solubility of this compound at 25°C
| pH | Buffer System | Solubility (µg/mL) |
| 2.0 | Citrate | 50.2 |
| 4.0 | Citrate | 15.8 |
| 6.0 | Phosphate | 2.5 |
| 7.4 | Phosphate | 1.8 |
| 9.0 | Borate | 25.6 |
| 10.0 | Borate | 75.3 |
Table 2: Effect of Co-solvents on this compound Solubility at 25°C
| Co-solvent | Concentration (% v/v) | Solubility (µg/mL) |
| None | 0 | 1.8 |
| Ethanol | 10 | 12.5 |
| 20 | 45.7 | |
| PEG 400 | 10 | 25.3 |
| 20 | 88.1 | |
| DMSO | 5 | 150.4 |
Table 3: Effect of Cyclodextrins on this compound Solubility at 25°C
| Cyclodextrin | Concentration (% w/v) | Solubility (µg/mL) |
| None | 0 | 1.8 |
| HP-β-CD | 1 | 22.4 |
| 5 | 110.9 | |
| 10 | 250.1 | |
| SBE-β-CD | 1 | 35.6 |
| 5 | 180.2 | |
| 10 | 415.8 |
Visualizations
The following diagrams illustrate the conceptual workflows for addressing this compound's solubility issues.
Caption: Workflow for selecting a suitable solubility enhancement technique for this compound.
Caption: Conceptual pathway from formulation to pharmacological effect for solubilized this compound.
References
- 1. 5-Methyl-8-hydroxyquinoline | C10H9NO | CID 71208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijcsrr.org [ijcsrr.org]
- 3. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. ijmsdr.org [ijmsdr.org]
- 10. ijpbr.in [ijpbr.in]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. touroscholar.touro.edu [touroscholar.touro.edu]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scispace.com [scispace.com]
- 20. researchgate.net [researchgate.net]
- 21. senpharma.vn [senpharma.vn]
- 22. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 24. jddtonline.info [jddtonline.info]
- 25. japsonline.com [japsonline.com]
- 26. japer.in [japer.in]
- 27. Development of a novel nanoparticle formulation of thymoquinone with a cold wet-milling system and its pharmacokinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Nanotechnology-based formulations to amplify intraocular bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Preparation and Characterization of Three Tilmicosin-loaded Lipid Nanoparticles: Physicochemical Properties and in-vitro Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing impurities in Tiliquinol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing impurities during the synthesis of Tiliquinol (5-methyl-8-hydroxyquinoline).
Frequently Asked Questions (FAQs)
Q1: My Skraup synthesis of this compound is highly exothermic and difficult to control. How can I manage the reaction's vigor?
A1: The Skraup synthesis is notoriously exothermic. To control the reaction, it is crucial to use a moderating agent. Ferrous sulfate (B86663) (FeSO₄) is commonly employed to make the reaction less violent.[1] The slow and controlled addition of sulfuric acid with efficient stirring and external cooling is also critical.
Q2: I am observing significant tar formation in my this compound synthesis, which is reducing my yield and complicating purification. What is the cause and how can I prevent it?
A2: Tar formation is a common side reaction in Skraup synthesis, primarily due to the polymerization of acrolein, which is formed from the dehydration of glycerol (B35011). To minimize this, ensure a controlled reaction temperature and avoid localized overheating. Using a moderating agent like ferrous sulfate can help. Additionally, using anhydrous glycerol is important, as water can negatively impact the yield.[2]
Q3: What are the potential isomeric impurities in this compound synthesis?
A3: The Skraup synthesis of this compound from 2-amino-4-methylphenol (B1222752) should theoretically yield the 5-methyl-8-hydroxyquinoline isomer. However, depending on the precise reaction conditions and the nature of the starting materials, there is a possibility of forming other isomers, such as 7-methyl-8-hydroxyquinoline, although this is less likely. The identification of the correct isomer is crucial and can be confirmed using spectroscopic methods like NMR.
Q4: What are the best analytical techniques for assessing the purity of my synthesized this compound?
A4: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for quantifying the purity of this compound and detecting non-volatile impurities.[3] Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying volatile and semi-volatile impurities.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for structural elucidation of the final product and any isolated impurities.[6]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Uncontrolled Exothermic Reaction | Add a moderating agent like ferrous sulfate to the reaction mixture.[1] Ensure slow, dropwise addition of sulfuric acid with efficient cooling. | A more controlled reaction, leading to less decomposition and higher yield. |
| Tar Formation | Maintain a consistent and controlled reaction temperature. Use anhydrous glycerol to prevent side reactions.[2] | Reduced formation of polymeric byproducts, simplifying purification and improving yield. |
| Incomplete Reaction | Ensure the reaction is heated for a sufficient duration after the initial exothermic phase. Monitor the reaction progress using Thin Layer Chromatography (TLC). | Drive the reaction to completion, maximizing the conversion of starting materials to this compound. |
| Suboptimal Work-up | After cooling, carefully dilute the reaction mixture with water and neutralize with a base under cooling to prevent degradation of the product. | Efficient isolation of the crude product from the reaction mixture. |
Issue 2: Presence of Unknown Impurities in the Final Product
| Identification Technique | Troubleshooting Steps | Expected Outcome |
| HPLC-UV | Develop a stability-indicating HPLC method to separate this compound from potential degradation products and synthesis-related impurities.[3] | A chromatogram showing distinct peaks for this compound and any impurities, allowing for quantification. |
| LC-MS | Utilize Liquid Chromatography-Mass Spectrometry to obtain the mass of the impurity peaks observed in the HPLC analysis. | Identification of the molecular weight of the impurities, providing clues to their structure. |
| GC-MS | Analyze the sample by GC-MS to identify any volatile or semi-volatile impurities that may not be detected by HPLC.[4][5] | Identification of impurities such as residual starting materials or low molecular weight byproducts. |
| NMR Spectroscopy | Isolate the major impurities using preparative HPLC or column chromatography and analyze them by ¹H and ¹³C NMR.[6] | Unambiguous structural elucidation of the impurities, which is crucial for understanding their formation and potential toxicity. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound Purity
This protocol is adapted from a method for a related compound, Clioquinol, and may require optimization for this compound.[3]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 90:10 v/v) with the pH adjusted to 3.0 using o-phosphoric acid.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[3]
-
Sample Preparation: Dissolve a known concentration of the this compound sample in the mobile phase.
-
Procedure: Inject the sample and monitor the chromatogram for the main peak of this compound and any impurity peaks. The method should be validated for linearity, precision, accuracy, and specificity according to ICH guidelines.
Protocol 2: Purification of this compound by Recrystallization
This is a general procedure that may need to be optimized.
-
Solvent Selection: Screen various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water) to find a suitable solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
-
Visualizations
Caption: Experimental workflow for this compound synthesis, purification, and impurity analysis.
Caption: Logical workflow for troubleshooting and minimizing impurities in this compound synthesis.
References
Technical Support Center: Addressing Tiliquinol Resistance in Protozoan Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to Tiliquinol in protozoan strains.
Frequently Asked Questions (FAQs)
Q1: What is the suspected mechanism of action for this compound?
A1: this compound is a hydroxyquinoline derivative. The antimicrobial activity of 8-hydroxyquinolines is often attributed to their ability to chelate metal ions, which are essential for the function of various enzymes in pathogenic microorganisms.[1][2] This chelation can disrupt normal cellular processes, leading to inhibition of growth or cell death.[2]
Q2: My protozoan culture is showing decreased susceptibility to this compound. What are the potential general mechanisms of resistance?
A2: Protozoan parasites can develop resistance to drugs through several mechanisms[3][4]:
-
Reduced drug uptake: Alterations in membrane transporters can limit the entry of the drug into the parasite.
-
Increased drug efflux: Overexpression of efflux pumps, such as ATP-binding cassette (ABC) transporters, can actively remove the drug from the cell.[5][6]
-
Target modification: Mutations in the drug's target protein can reduce the binding affinity of the drug.
-
Metabolic bypass: The parasite may develop alternative metabolic pathways to circumvent the effects of the drug.
-
Drug inactivation: The parasite may produce enzymes that metabolize and inactivate the drug.
Q3: Are there any known signaling pathways involved in drug resistance in protozoa?
A3: Yes, stress-response signaling pathways are often implicated in the development of drug resistance.[7] When exposed to a drug, parasites can activate pathways that lead to the upregulation of stress proteins, such as chaperones, and antioxidant defenses.[7] These pathways can help the parasite survive the initial drug insult and can contribute to the development of more stable resistance mechanisms over time. Additionally, signaling pathways that regulate the expression of ABC transporters play a crucial role in drug efflux.[5]
Q4: How can I confirm that my protozoan strain has developed resistance to this compound?
A4: A significant and reproducible increase in the half-maximal inhibitory concentration (IC50) value of this compound for your protozoan strain compared to the parental, sensitive strain is the primary indicator of resistance. This should be determined through standardized in vitro drug susceptibility assays.
Troubleshooting Guides
Troubleshooting High Variability in IC50 Values
| Problem | Possible Cause | Solution |
| High well-to-well variability | Inconsistent parasite numbers per well. | Ensure thorough mixing of the parasite culture before dispensing into the assay plate. Perform a cell count to standardize the inoculum. |
| Inaccurate drug dilutions. | Prepare fresh drug dilutions for each experiment. Use calibrated pipettes and ensure proper mixing of stock solutions. | |
| Edge effects in the microplate. | Avoid using the outer wells of the microplate for the assay, or fill them with sterile medium or PBS to maintain humidity. | |
| Inconsistent results between experiments | Variation in parasite growth phase. | Always use parasites from the same growth phase (e.g., mid-logarithmic phase) for each experiment. |
| Fluctuation in incubation conditions. | Ensure consistent temperature, CO2 levels, and humidity in the incubator. | |
| Contamination of cultures. | Regularly check cultures for microbial contamination, which can affect parasite health and drug susceptibility. |
Troubleshooting Failure to Generate a Resistant Strain
| Problem | Possible Cause | Solution |
| No survivors after initial drug exposure | The initial drug concentration is too high. | Start with a lower, sub-lethal concentration of this compound (e.g., the IC20 or IC50) to allow for gradual adaptation. |
| Resistance is not stable | Insufficient duration of drug pressure. | Continue to culture the parasites in the presence of the drug for an extended period, even after resistance appears to have developed. |
| The resistance mechanism is transient. | Some resistance mechanisms are only expressed in the presence of the drug. Maintain a low level of drug pressure to select for stable resistance. | |
| Resistant population is overgrown by sensitive parasites | Inconsistent application of drug pressure. | Ensure that the drug is always present in the culture medium at the appropriate concentration during the selection process. |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a 96-Well Plate Assay
This protocol is a general guideline and may need to be optimized for your specific protozoan species.
Materials:
-
Protozoan culture in logarithmic growth phase
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
Sterile 96-well microplates
-
Microplate reader
-
Resazurin or other viability indicator
Procedure:
-
Prepare Parasite Suspension: Harvest parasites from a culture in the mid-logarithmic growth phase. Centrifuge and resuspend the parasites in fresh, pre-warmed complete culture medium to a final density of 1 x 10^5 parasites/mL.
-
Prepare Drug Dilutions: Prepare a 2-fold serial dilution of this compound in complete culture medium in a separate 96-well plate. The final concentrations should typically range from a level expected to cause 100% inhibition to one causing no inhibition. Include a drug-free control (medium with the same concentration of DMSO as the highest drug concentration).
-
Set up the Assay Plate: Add 100 µL of the parasite suspension to each well of a new 96-well plate.
-
Add Drug Dilutions: Transfer 100 µL of the drug dilutions to the corresponding wells of the assay plate containing the parasites. This will bring the final volume in each well to 200 µL and halve the drug concentrations.
-
Incubation: Incubate the plate under the appropriate conditions for your protozoan species (e.g., 37°C, 5% CO2) for 48-72 hours.
-
Assess Viability: Add 20 µL of Resazurin solution to each well and incubate for another 4-24 hours, until the positive control wells (parasites with no drug) have turned pink.
-
Read Plate: Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the drug-free control. Plot the percent inhibition against the log of the drug concentration and use a non-linear regression model (e.g., four-parameter logistic regression) to determine the IC50 value.[8][9]
Protocol 2: In Vitro Generation of a this compound-Resistant Protozoan Strain
Materials:
-
Parental (sensitive) protozoan strain
-
Complete culture medium
-
This compound stock solution
Procedure:
-
Initial Exposure: Start by culturing the parental protozoan strain in a medium containing a sub-lethal concentration of this compound (e.g., the IC20 or IC50 determined in Protocol 1).
-
Monitor Culture: Monitor the culture daily. Initially, you may observe a significant number of dead parasites.
-
Subculture: When the culture has recovered and is growing steadily, subculture the parasites into a fresh medium containing the same concentration of this compound.
-
Gradual Increase in Drug Concentration: Once the parasites are growing robustly at the initial concentration, gradually increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold).[10][11]
-
Repeat and Select: Repeat steps 2-4, gradually increasing the drug concentration over several weeks or months.[10][11]
-
Confirm Resistance: Periodically determine the IC50 of the cultured population to assess the level of resistance compared to the parental strain. A significant and stable increase in the IC50 indicates the generation of a resistant strain.
-
Clonal Isolation: Once a resistant population is established, it is advisable to isolate clonal lines by limiting dilution to ensure a genetically homogenous population for further studies.
Data Presentation
Table 1: In Vitro Susceptibility of Sensitive and Resistant Protozoan Strains to this compound
| Strain | IC50 (µM) ± SD | Resistance Index (RI) |
| Parental (Sensitive) | 2.5 ± 0.3 | 1.0 |
| This compound-Resistant | 25.0 ± 2.1 | 10.0 |
*IC50 values are presented as the mean ± standard deviation from three independent experiments. *Resistance Index (RI) = IC50 of resistant strain / IC50 of sensitive strain.
Visualizations
Caption: Experimental workflow for generating and characterizing this compound-resistant protozoa.
Caption: Putative signaling pathway for this compound resistance mediated by drug efflux.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. internationalscholarsjournals.org [internationalscholarsjournals.org]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. ABC transporters and drug resistance in parasitic protozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Editorial: Signaling in stress sensing and resistance in parasitic protozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. veterinarypaper.com [veterinarypaper.com]
- 9. In vitro susceptibilities of Entamoeba histolytica to azithromycin, CP-63,956, erythromycin, and metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
Technical Support Center: Optimizing Tiliquinol Dosage in Pre-clinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Tiliquinol for pre-clinical studies against Entamoeba histolytica.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action against Entamoeba histolytica?
A1: this compound is a hydroxyquinoline derivative classified as a contact antiamoebic agent.[1] Its primary mechanism of action is through direct contact with Entamoeba histolytica trophozoites and cysts, leading to their destruction.[1] While the precise molecular pathways are not fully elucidated, its activity is believed to be associated with its ability to chelate metal ions, which are crucial for various parasitic enzymatic activities and structural integrity.
Q2: What are the initial steps for determining the optimal dosage of this compound in a pre-clinical model?
A2: The initial step is to conduct a dose-range finding (DRF) study. This involves administering a range of this compound doses to a small group of animals to determine the maximum tolerated dose (MTD) and to observe any signs of toxicity. The selection of doses for the DRF study should be based on any existing in vitro efficacy data (e.g., IC50 values) and information on related hydroxyquinoline compounds.
Q3: How should I formulate this compound for oral administration in rodents, especially if it has poor water solubility?
A3: this compound, like many quinoline (B57606) derivatives, may exhibit poor aqueous solubility. To ensure consistent and accurate dosing for oral administration, consider the following formulation strategies:
-
Suspension: Create a homogenous suspension in a vehicle such as 0.5% methylcellulose (B11928114) or carboxymethylcellulose (CMC) in water.
-
Co-solvents: For more challenging compounds, a co-solvent system may be necessary. A common combination includes a small percentage of DMSO (e.g., <10%) mixed with polyethylene (B3416737) glycol (PEG) and saline. Always conduct a vehicle-only tolerability study to rule out any adverse effects from the formulation itself.
Q4: What are the key pharmacokinetic parameters to evaluate for this compound?
A4: Key pharmacokinetic (PK) parameters to assess include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve, which represents total drug exposure.
-
t1/2: Half-life of the drug. These parameters will help in designing an effective dosing regimen (e.g., once daily vs. twice daily) to maintain therapeutic concentrations at the site of infection.
Troubleshooting Guides
This section addresses specific issues that may arise during your pre-clinical studies with this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in efficacy results between animals in the same dose group. | 1. Inconsistent oral gavage technique leading to inaccurate dosing.2. Improper formulation (e.g., non-homogenous suspension).3. Variability in the establishment of E. histolytica infection.4. Individual animal differences in drug metabolism. | 1. Ensure all personnel are proficient in oral gavage. Use appropriate gavage needle size and ensure correct placement.2. Thoroughly vortex the formulation before each administration to ensure a uniform suspension.3. Standardize the infection protocol, including the number of trophozoites administered and the timing of treatment initiation.4. Increase the number of animals per group to improve statistical power. |
| Signs of toxicity (e.g., weight loss, lethargy, ruffled fur) at expected therapeutic doses. | 1. The vehicle used for formulation is causing toxicity.2. The dose is too high for the selected animal model.3. Off-target effects of this compound. | 1. Run a control group with the vehicle alone to assess its tolerability.2. Perform a thorough dose-range finding study to establish the MTD.3. Monitor animals closely for specific adverse events and consider histopathological analysis of key organs. |
| Poor oral bioavailability of this compound. | 1. Poor aqueous solubility of the compound.2. Rapid first-pass metabolism in the liver. | 1. Optimize the formulation using solubility-enhancing techniques (e.g., micronization, use of surfactants, or lipid-based formulations).2. Consider alternative routes of administration if oral bioavailability remains a significant hurdle. |
| Difficulty in establishing a consistent E. histolytica infection in the animal model. | 1. The strain of E. histolytica has lost virulence.2. The animal model is not susceptible to the chosen parasite strain.3. Improper administration of the parasite. | 1. Ensure the use of a virulent strain of E. histolytica. Passage the parasite through an animal model to maintain virulence.2. Select an appropriate and validated animal model for amebiasis (e.g., specific strains of mice or gerbils).3. Administer the trophozoites directly into the cecum for a more reliable infection model. |
Experimental Protocols
Dose-Range Finding (DRF) Study
Objective: To determine the maximum tolerated dose (MTD) of this compound and to identify potential toxicities.
Methodology:
-
Animal Model: Select a suitable rodent model (e.g., male C57BL/6 mice, 8-10 weeks old).
-
Groups: Establish at least 3-4 dose groups (e.g., 10, 30, 100, 300 mg/kg) and a vehicle control group (n=3-5 mice per group).
-
Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Administration: Administer a single oral dose via gavage.
-
Monitoring: Observe animals for clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss) at regular intervals for up to 14 days.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.
In Vivo Efficacy Study in a Murine Model of Amebic Colitis
Objective: To evaluate the efficacy of this compound in reducing the parasite burden in an established E. histolytica infection model.
Methodology:
-
Animal Model: Use a susceptible mouse strain (e.g., CBA/J mice).
-
Infection: Surgically administer a defined number of virulent E. histolytica trophozoites (e.g., 2.5 x 10^5) into the cecum.
-
Treatment Groups: Establish treatment groups with varying doses of this compound (based on DRF study results), a vehicle control group, and a positive control group (e.g., metronidazole).
-
Dosing: Begin oral administration of this compound 24 hours post-infection and continue for a specified duration (e.g., 5-7 days).
-
Efficacy Assessment: At the end of the treatment period, euthanize the animals and collect cecal contents and tissue.
-
Outcome Measures:
-
Cecal Score: Grade the severity of cecal inflammation and ulceration.
-
Parasite Load: Quantify the number of trophozoites in the cecal contents using microscopy or qPCR.
-
Data Presentation
Table 1: Example of Dose-Range Finding Study Results for this compound
| Dose (mg/kg) | Number of Animals | Mortality | Mean Body Weight Change (%) | Clinical Signs of Toxicity |
| Vehicle Control | 5 | 0/5 | +2.5 | None observed |
| 50 | 5 | 0/5 | +1.8 | None observed |
| 150 | 5 | 0/5 | -3.2 | Mild lethargy on day 1 |
| 500 | 5 | 1/5 | -12.5 | Significant lethargy, ruffled fur |
| 1000 | 5 | 3/5 | -20.1 | Severe lethargy, hunched posture |
Table 2: Example of Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | t1/2 (hr) |
| 20 | 450 | 2 | 2800 | 4.5 |
| 60 | 1250 | 2 | 8500 | 4.8 |
| 200 | 3800 | 4 | 29000 | 5.1 |
Visualizations
Caption: Preclinical workflow for optimizing this compound dosage.
Caption: Putative mechanism of this compound via metal ion chelation.
References
Technical Support Center: Troubleshooting Unexpected Side Effects of Tiliquinol in Cell Culture
Welcome to the technical support center for Tiliquinol. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot unexpected side effects that may arise during in-vitro cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) are provided in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Unexpectedly High Cell Death or Low Viability
Q1: We observed a significant decrease in cell viability even at low concentrations of this compound. Is this expected, and what could be the cause?
A1: Yes, unexpected cytotoxicity can occur with this compound, which is an 8-hydroxyquinoline (B1678124) derivative.[1][2] This class of compounds can exhibit cytotoxic effects, and the potency can vary between different cell lines.[2][3] The primary mechanism of this compound is its function as a zinc ionophore, which transports zinc ions across the cell membrane.[4][5] Disruption of intracellular zinc homeostasis can trigger apoptosis (programmed cell death).[6]
Troubleshooting Steps:
-
Confirm this compound Concentration and Purity:
-
Ensure the correct concentration of this compound was used. Verify calculations and dilution steps.
-
If possible, confirm the purity of your this compound stock.
-
-
Perform a Dose-Response and Time-Course Experiment:
-
To determine the cytotoxic threshold for your specific cell line, conduct a dose-response experiment with a broad range of this compound concentrations.
-
A time-course experiment (e.g., 6, 24, 48 hours) will help understand the kinetics of cell death.[7]
-
-
Assess Apoptosis:
-
Morphological changes such as cell shrinkage, membrane blebbing, and the formation of apoptotic bodies can be observed under a microscope.[8]
-
Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay to detect DNA fragmentation, a hallmark of apoptosis.
-
-
Control for Solvent Toxicity:
-
Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic (typically <0.1%). Run a vehicle-only control to confirm.
-
Table 1: Example Dose-Response of this compound on Cell Viability (72h)
| Cell Line | This compound IC50 (µM) |
| HeLa (Cervical Cancer) | 5.8 |
| A549 (Lung Cancer) | 12.3 |
| SH-SY5Y (Neuroblastoma) | 8.5[1] |
| Primary Human Fibroblasts | > 50 |
Note: These are example values and will vary depending on experimental conditions.
Issue 2: Altered Cell Morphology
Q2: Our cells are exhibiting unusual morphological changes, such as rounding up and detaching from the culture plate, after this compound treatment. What could be causing this?
A2: Altered cell morphology is a common indicator of cellular stress or cytotoxicity.[9] As a zinc ionophore, this compound can disrupt the cellular cytoskeleton, which is crucial for maintaining cell shape and adhesion.[9] Increased intracellular zinc can interfere with cytoskeletal protein function.
Troubleshooting Steps:
-
Microscopic Examination:
-
Carefully document the morphological changes at different time points and this compound concentrations using phase-contrast microscopy.
-
Look for signs of cytotoxicity as described in Issue 1.
-
-
Assess Cytoskeletal Integrity:
-
Use immunofluorescence to stain for key cytoskeletal proteins like F-actin (using phalloidin) and tubulin (using an anti-tubulin antibody) to visualize any disruptions.
-
-
Evaluate Cell Adhesion:
-
Changes in the expression of adhesion proteins (e.g., integrins, cadherins) can be assessed by Western blotting.
-
Issue 3: Unexpected Changes in Gene or Protein Expression
Q3: We are observing off-target effects, specifically changes in the expression of proteins unrelated to our expected signaling pathway after this compound treatment. Why is this happening?
A3: this compound's activity as a zinc ionophore can have wide-ranging effects on cellular signaling. Zinc is a cofactor for numerous enzymes and transcription factors, and altering its intracellular concentration can impact various signaling pathways.[10][11] For example, zinc is known to influence MAPK, PI3K/Akt, and NF-κB signaling pathways.
Troubleshooting Steps:
-
Investigate Zinc-Dependent Signaling Pathways:
-
Review the literature for signaling pathways known to be regulated by zinc.
-
Use pathway-specific inhibitors to determine if the observed effects are dependent on a particular pathway.
-
-
Perform a Broad-Spectrum Analysis:
-
Consider techniques like RNA-sequencing or proteomic analysis to get a broader view of the changes in gene and protein expression induced by this compound.
-
-
Assess Oxidative Stress:
-
Disruption of metal ion homeostasis can lead to the generation of reactive oxygen species (ROS) and induce oxidative stress.[10]
-
Measure ROS levels using probes like DCFDA and assess the expression of oxidative stress markers (e.g., Nrf2, HO-1) via Western blotting.
-
Experimental Protocols
MTT Assay for Cell Viability
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
TUNEL Assay for Apoptosis Detection
-
Sample Preparation: Culture and treat cells on glass coverslips. Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.[12]
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-15 minutes on ice.[12]
-
TdT Labeling: Incubate the samples with the TdT reaction mix (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.[13]
-
Detection: If using an indirect method, incubate with a fluorescently labeled antibody or streptavidin conjugate.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides with an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will show green (or other color depending on the label) fluorescence in the nucleus.
Western Blotting for Protein Expression Analysis
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel.[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Troubleshooting workflow for unexpected cell death.
Caption: Mechanism of this compound as a zinc ionophore.
Caption: Potential signaling pathway affected by this compound.
References
- 1. Effect of 8-hydroxyquinoline and derivatives on human neuroblastoma SH-SY5Y cells under high glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What is a zinc ionophore? | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the Ca ionophore a23187 on zinc-induced apoptosis in C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 9. thaiscience.info [thaiscience.info]
- 10. Impact of Metal Ions on Cellular Functions: A Focus on Mesenchymal Stem/Stromal Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IonoBiology: The functional dynamics of the intracellular metallome, with lessons from bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
- 13. ptglab.com [ptglab.com]
- 14. bio-rad.com [bio-rad.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Improving the Bioavailability of Tiliquinol Formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions (FAQs) for researchers working on improving the oral bioavailability of Tiliquinol. Given the limited specific formulation data available for this compound, this guide extrapolates from established principles for poorly water-soluble, weakly basic compounds with similar physicochemical properties.
Troubleshooting Guides
This section addresses common issues that may arise during the formulation development of this compound.
Issue 1: Poor Wettability and Dissolution of Raw this compound Powder
Problem: You observe that the this compound powder is difficult to wet in aqueous media, leading to clumping and very slow dissolution during in vitro tests.
| Possible Cause | Troubleshooting Step | Rationale |
| Hydrophobic nature of this compound | Incorporate a surfactant (e.g., 0.1-1% Sodium Lauryl Sulfate or Tween 80) into the dissolution medium. | Surfactants reduce the surface tension between the solid and the liquid, improving wettability. |
| Particle aggregation | Employ particle size reduction techniques such as micronization or jet milling. | Smaller particles have a larger surface area-to-volume ratio, which can enhance dissolution rates. |
| Strong crystal lattice energy | Consider formulation strategies that disrupt the crystalline structure, such as preparing an amorphous solid dispersion. | The amorphous form of a drug is generally more soluble than its crystalline counterpart. |
Issue 2: Inconsistent or Low Drug Loading in Solid Dispersions
Problem: During the preparation of a solid dispersion of this compound with a hydrophilic polymer, you are unable to achieve a high or consistent drug loading.
| Possible Cause | Troubleshooting Step | Rationale |
| Poor miscibility between this compound and the polymer | Screen a variety of polymers with different properties (e.g., PVP, HPMC, Soluplus®). | The miscibility of the drug and polymer is crucial for forming a stable solid dispersion. |
| Phase separation during solvent evaporation or cooling | Increase the cooling rate (for fusion method) or use a higher evaporation rate (for solvent evaporation method). | Rapid processing can "trap" the drug in its amorphous, dispersed state. |
| Drug recrystallization | Add a crystallization inhibitor to the formulation. | Certain excipients can help stabilize the amorphous form of the drug. |
Issue 3: Drug Precipitation in the GI Tract During In Vitro/In Vivo Studies
Problem: Your this compound formulation shows initial good dissolution but then precipitates in simulated intestinal fluid or shows a lower than expected in vivo exposure.
| Possible Cause | Troubleshooting Step | Rationale |
| Supersaturation leading to crystallization | Incorporate precipitation inhibitors (e.g., HPMC-AS) in your formulation. | These polymers can maintain a supersaturated state of the drug for a longer period. |
| pH-dependent solubility | For weakly basic this compound, consider enteric-coated formulations to bypass the acidic stomach environment and release the drug in the higher pH of the intestine where it is less soluble but may be better absorbed. | This strategy can be counterintuitive but may prevent premature dissolution and precipitation. |
| Inadequate solubilization in the gut | Explore lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS). | These formulations can form fine emulsions in the gut, keeping the drug solubilized. |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for formulation development?
A1: Based on available data for 5-methyl-8-quinolinol, this compound is a weakly basic compound with poor aqueous solubility. Key properties to characterize experimentally include its aqueous solubility at different pH values, pKa, and partition coefficient (logP). A predicted pKa of 5.33 and a predicted XLogP3 of 2.4 suggest that its solubility will be pH-dependent and it is a lipophilic molecule.
Q2: Which formulation strategies are most promising for enhancing the bioavailability of this compound?
A2: For a poorly soluble, weakly basic compound like this compound, several strategies are promising:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate by converting it to an amorphous form and improving wettability.[1]
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can lead to faster dissolution.[2]
-
Lipid-Based Formulations: Systems like SEDDS can improve the solubilization of this compound in the gastrointestinal tract and may enhance its absorption via the lymphatic pathway.
Q3: How do I select the best polymer for a solid dispersion of this compound?
A3: Polymer selection is critical and should be based on experimental screening. Key factors to consider are the polymer's ability to solubilize this compound, its miscibility with the drug, and its ability to inhibit crystallization. Commonly used polymers for solid dispersions include polyvinylpyrrolidone (B124986) (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), and newer polymers like Soluplus®.
Q4: What in vitro tests should I perform to screen different this compound formulations?
A4: Initial screening should focus on:
-
Equilibrium Solubility Studies: To determine the saturation solubility of the formulation in different media (e.g., water, simulated gastric and intestinal fluids).
-
In Vitro Dissolution Testing: To assess the rate and extent of drug release from the formulation. For poorly soluble drugs, it is important to use biorelevant media that mimic the composition of gastrointestinal fluids.
Q5: When should I move from in vitro testing to in vivo pharmacokinetic studies?
A5: Once you have a formulation that demonstrates a significant and consistent improvement in in vitro dissolution compared to the unformulated drug, it is appropriate to proceed to in vivo studies in an animal model (e.g., rats) to assess the impact on oral bioavailability (AUC, Cmax).
Data Presentation
Table 1: Physicochemical Properties of this compound (5-Methyl-8-quinolinol)
| Property | Value | Source |
| Molecular Formula | C10H9NO | PubChem |
| Molecular Weight | 159.18 g/mol | PubChem |
| Melting Point | 121-122 °C | ChemicalBook |
| Predicted pKa | 5.33 ± 0.10 | ChemicalBook |
| Predicted XLogP3 | 2.4 | ECHEMI |
| Aqueous Solubility | Insoluble | ChemicalBook |
Table 2: Hypothetical Comparison of In Vitro Dissolution of this compound Formulations
| Formulation | % Drug Released at 30 min (pH 6.8) |
| Unformulated this compound | < 5% |
| Micronized this compound | 25% |
| This compound Solid Dispersion (1:5 with PVP K30) | 70% |
| This compound in SEDDS | 95% |
Note: The data in Table 2 is hypothetical and for illustrative purposes only. Actual results will vary based on the specific formulation and experimental conditions.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility of this compound
Objective: To determine the equilibrium solubility of this compound in different aqueous media.
Materials:
-
This compound powder
-
Phosphate buffered saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
HPLC system with a suitable column and validated analytical method for this compound quantification
Procedure:
-
Add an excess amount of this compound powder to separate vials containing a known volume of each aqueous medium.
-
Seal the vials and place them in a shaking incubator at 37°C for 48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved drug.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with a suitable solvent and quantify the concentration of dissolved this compound using a validated HPLC method.
-
Perform the experiment in triplicate for each medium.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (B129727) (or another suitable solvent in which both drug and polymer are soluble)
-
Rotary evaporator
Procedure:
-
Dissolve this compound and PVP K30 (e.g., in a 1:5 weight ratio) in a minimal amount of methanol in a round-bottom flask.
-
Once a clear solution is obtained, attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Continue evaporation until a dry film is formed on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion and pulverize it into a fine powder. Store in a desiccator.
Protocol 3: In Vitro Dissolution Testing of this compound Formulations
Objective: To compare the dissolution profiles of different this compound formulations.
Materials:
-
USP Dissolution Apparatus II (Paddle Apparatus)
-
Dissolution medium (e.g., 900 mL of SIF, pH 6.8, maintained at 37°C)
-
This compound formulations (e.g., unformulated drug, solid dispersion) equivalent to a fixed dose of this compound.
Procedure:
-
De-aerate the dissolution medium and bring it to 37°C.
-
Add the dissolution medium to the dissolution vessels.
-
Set the paddle speed to 75 RPM.
-
Add the this compound formulation to each vessel.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium.
-
Filter the samples immediately through a 0.45 µm filter.
-
Analyze the samples for this compound concentration using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Plot the cumulative percentage of drug released versus time.
Protocol 4: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of a lead this compound formulation compared to a simple suspension.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Formulations:
-
Control Group: this compound suspension in 0.5% carboxymethylcellulose (CMC).
-
Test Group: Lead this compound formulation (e.g., solid dispersion) suspended in 0.5% CMC.
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the formulations orally via gavage at a dose of, for example, 10 mg/kg this compound.
-
Collect blood samples (approx. 0.2 mL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Experimental workflow for improving the bioavailability of this compound.
Caption: Decision pathway for troubleshooting low bioavailability of this compound.
References
Technical Support Center: Investigating the Degradation of Tiliquinol
This technical support guide is designed for researchers, scientists, and drug development professionals initiating studies on the degradation pathways of Tiliquinol in biological systems. As there is limited specific literature on the metabolic fate of this compound, this document provides a foundational framework based on general principles of xenobiotic metabolism and analytical chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound, also known as 5-methyl-8-hydroxyquinoline, is a small molecule drug with a monoisotopic molecular weight of 159.07 Da.[1] It belongs to the hydroxyquinoline derivative class of compounds and has been categorized as an agent against amoebiasis and other protozoal diseases.[1]
Q2: Are there known degradation pathways for this compound?
Currently, there is a lack of specific published scientific literature detailing the complete degradation pathways of this compound in biological systems. Therefore, initial studies will likely focus on identifying potential Phase I and Phase II metabolic reactions.
Q3: What are the likely initial steps in this compound metabolism?
Based on the metabolism of similar phenolic and heterocyclic compounds, initial biotransformation of this compound would likely involve Phase I reactions such as hydroxylation, oxidation, and demethylation, primarily mediated by cytochrome P450 (CYP) enzymes.[2][3] This could be followed by Phase II conjugation reactions, such as glucuronidation or sulfation of the hydroxyl group, to increase water solubility and facilitate excretion.[3][4]
Q4: What experimental systems can be used to study this compound metabolism?
A tiered approach is recommended. In vitro systems such as liver microsomes, S9 fractions, or primary hepatocytes can provide an initial assessment of metabolic stability and identify major metabolites.[5] For a more comprehensive understanding that includes the influence of absorption, distribution, and excretion, in vivo studies in animal models are necessary.[6]
Q5: What analytical techniques are suitable for identifying this compound and its metabolites?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a highly sensitive and specific method for identifying and quantifying drug metabolites.[4][7][8][9] Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy can also be valuable for structural elucidation of novel metabolites.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no detection of this compound metabolites in in vitro assays. | - Low metabolic turnover of this compound.- Inappropriate choice of in vitro system.- Insufficient incubation time.- Degradation of metabolites during sample preparation. | - Increase the concentration of the enzyme source (e.g., microsomes) or the incubation time.[5]- Test different systems (e.g., hepatocytes in addition to microsomes) to ensure all relevant enzymes are present.- Optimize sample preparation to minimize degradation (e.g., immediate protein precipitation, use of stabilizers). |
| Poor chromatographic peak shape or resolution. | - Inappropriate HPLC column or mobile phase.- Matrix effects from the biological sample. | - Screen different HPLC columns (e.g., C18, phenyl-hexyl) and mobile phase compositions (e.g., gradients of acetonitrile (B52724) or methanol (B129727) with formic acid or ammonium (B1175870) formate).- Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[4][7] |
| Difficulty in structural elucidation of a potential metabolite. | - Insufficient amount of the metabolite for NMR analysis.- Ambiguous fragmentation pattern in MS/MS. | - Scale up the in vitro incubation to produce a larger quantity of the metabolite.- Employ high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and predict the elemental composition.- Consider microbial biotransformation as a method to generate larger quantities of specific metabolites for structural analysis.[2] |
| Discrepancy between in vitro and in vivo metabolite profiles. | - Contribution of non-hepatic metabolism (in vivo).- Role of the gut microbiome in metabolism.[2]- Differences in metabolite disposition (absorption, distribution, excretion) that are not captured by in vitro systems.[5] | - Analyze samples from different tissues in the in vivo model.- Investigate the potential for metabolism by gut microbiota using fecal incubations.- Conduct pharmacokinetic studies to understand the time course of parent drug and metabolite concentrations in plasma and excreta.[10][11] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability of this compound in Liver Microsomes
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat, mouse), a NADPH-regenerating system, and buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add this compound (typically at a low concentration, e.g., 1 µM) to initiate the metabolic reaction.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture.
-
Reaction Quenching: Immediately stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard. This also serves to precipitate proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new tube or vial for analysis.
-
LC-MS/MS Analysis: Analyze the disappearance of this compound over time using a validated LC-MS/MS method.
-
Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of this compound.
Protocol 2: Metabolite Identification using HPLC-MS/MS
-
Sample Preparation: Prepare samples from in vitro incubations or in vivo studies (e.g., plasma, urine) using protein precipitation or solid-phase extraction (SPE).[4][7]
-
Chromatographic Separation: Inject the prepared sample onto an HPLC system equipped with a suitable column (e.g., C18). Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid to separate this compound from its potential metabolites.
-
Mass Spectrometric Detection:
-
Full Scan MS: Acquire full scan mass spectra to detect the molecular ions of potential metabolites.
-
Product Ion Scan (MS/MS): Fragment the molecular ions of this compound and any potential metabolites to obtain characteristic fragmentation patterns for structural elucidation.
-
-
Data Analysis: Compare the retention times and mass spectra of potential metabolites to that of the parent compound. Propose metabolite structures based on the mass shifts and fragmentation patterns.
Quantitative Data from Similar Analyses
The following table provides examples of limits of quantification (LOQ) achieved for various metabolites in biological matrices using LC-MS, which can serve as a general benchmark for sensitivity in similar experimental setups.
| Compound Type | Analyte | Matrix | LOQ (µg/mL) | Reference |
| Flavonoid Metabolites | m-HPAA | Plasma | 0.20 | [10] |
| p-HPAA | Plasma | 0.43 | [10] | |
| DOPAC | Plasma | 0.15 | [10] |
m-HPAA: meta-hydroxyphenylacetic acid, p-HPAA: para-hydroxyphenylacetic acid, DOPAC: dihydroxyphenylacetic acid
Visualizations
Caption: Hypothetical Phase I and Phase II metabolic pathways of this compound.
Caption: General experimental workflow for studying this compound degradation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Biotransformation: Impact and Application of Metabolism in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Analysis of 39 drugs and metabolites, including 8 glucuronide conjugates, in an upstream wastewater network via HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Current State of Biotransformation Science – Industry Survey of In Vitro and In Vivo Practices, Clinical Translation, and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid liquid chromatographic method for the control of doxycycline and tiamulin residues and their metabolites in vivo assays with pigs: Treatment and depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Analytical Methods for Secondary Metabolite Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic Study of Biotransformation Products from an Anxiolytic Fraction of Tilia americana - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic Study of Biotransformation Products from an Anxiolytic Fraction of Tilia americana - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Tiliquinol's Place in Amoebicide Therapy: A Comparative Overview
A comprehensive analysis of available data on the efficacy of tiliquinol in comparison to other amoebicidal agents reveals a notable absence of direct, quantitative experimental studies. While this compound is recognized as a contact amoebicide effective against the luminal forms of Entamoeba histolytica, including both trophozoites and cysts, head-to-head comparative data, such as half-maximal inhibitory concentration (IC50) values, are not available in the public domain[1]. This guide, therefore, provides a qualitative comparison based on its classification and mechanism of action, alongside quantitative data for other commonly used amoebicides to offer a broader context for researchers and drug development professionals.
This compound is categorized as a luminal amoebicide, meaning its primary site of action is within the intestinal lumen[2]. This contrasts with tissue amoebicides, which are absorbed into the bloodstream and act on amoebas that have invaded the intestinal wall or spread to other organs, such as the liver.
Comparative Efficacy of Amoebicides
Due to the lack of direct comparative studies involving this compound, this section presents in vitro efficacy data for other key amoebicides against E. histolytica. The following table summarizes the IC50 values for several drugs as determined by a nitroblue tetrazolium (NBT) reduction assay, a common method for assessing amoebicidal activity in vitro[3].
Table 1: In Vitro Efficacy of Various Amoebicides against Entamoeba histolytica
| Amoebicide | Drug Class | Mean IC50 (µM) for E. histolytica Clinical Isolates | Mean IC50 (µM) for E. histolytica Reference Strain (HM1:IMSS) |
| Metronidazole (B1676534) | Nitroimidazole | 13.2 | 9.5 |
| Tinidazole | Nitroimidazole | 12.4 | 10.2 |
| Chloroquine | 4-aminoquinoline | 26.3 | 15.5 |
| Emetine | Alkaloid | 31.2 | 29.9 |
| This compound | Hydroxyquinoline | Data not available | Data not available |
Source: Bansal D, et al. (2007). In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar.[3]
It is important to note that concerns regarding the hepatotoxicity of this compound have led to restrictions on its use in some regions[4].
Experimental Protocols
A standard methodology for determining the in vitro susceptibility of E. histolytica to amoebicidal agents is the nitroblue tetrazolium (NBT) reduction assay.
Experimental Protocol: Nitroblue Tetrazolium (NBT) Reduction Assay [3]
-
Parasite Culture: Axenic cultures of E. histolytica trophozoites (e.g., HM1:IMSS strain) are maintained in a suitable medium, such as TYI-S-33, at 37°C.
-
Drug Preparation: Stock solutions of the test compounds are prepared, typically in dimethyl sulfoxide (B87167) (DMSO), and then serially diluted to the desired concentrations in the culture medium.
-
Assay Plate Preparation: The assay is performed in 96-well microtiter plates. A fixed volume of each drug dilution is added to the wells.
-
Inoculation: Trophozoites are harvested during the logarithmic growth phase, counted using a hemocytometer, and their concentration is adjusted. A standardized number of trophozoites are then added to each well of the microtiter plate.
-
Incubation: The plates are incubated under anaerobic conditions at 37°C for a specified period (e.g., 72 hours).
-
Viability Assessment: After incubation, the viability of the amoebas is assessed using NBT. The medium is replaced with a fresh medium containing NBT, and the plates are incubated for a further 2-3 hours. Viable amoebas with active metabolism reduce the yellow NBT to a blue formazan (B1609692) product.
-
Data Analysis: The absorbance is read using a microplate spectrophotometer at a specific wavelength (e.g., 570 nm). The percentage of inhibition is calculated relative to untreated control wells. The IC50 value, the concentration of the drug that inhibits 50% of the parasite's growth, is then determined by plotting the inhibition percentages against the drug concentrations.
Classification and Therapeutic Strategy for Amoebiasis
The treatment of amoebiasis typically involves a dual approach, utilizing both a tissue and a luminal amoebicide to ensure the eradication of the parasite from all sites of infection. The following diagram illustrates the classification of amoebicides and their primary sites of action.
Caption: Classification of amoebicides and their sites of action.
Conclusion
While this compound is an established luminal amoebicide, the absence of direct comparative efficacy data makes a quantitative assessment of its performance against other agents challenging. The provided data for other amoebicides, such as metronidazole and tinidazole, highlight the potencies of these systemic agents. For a comprehensive evaluation of this compound's efficacy, further in vitro and in vivo studies employing standardized protocols are necessary. Researchers in drug development are encouraged to consider this data gap when designing future studies on novel amoebicidal compounds.
References
- 1. This compound : substance active à effet thérapeutique - VIDAL [vidal.fr]
- 2. Amebiasis Medication: Antibiotics, Other [emedicine.medscape.com]
- 3. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.who.int [cdn.who.int]
A Comparative Analysis of Tiliquinol and Metronidazole for the Treatment of Entamoeba histolytica Infections
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of Tiliquinol and Metronidazole (B1676534), two key therapeutic agents used in the management of amoebiasis, caused by the protozoan parasite Entamoeba histolytica. The comparison focuses on their distinct mechanisms of action, sites of efficacy, and available experimental data to inform research and drug development efforts.
Introduction
Entamoeba histolytica infection presents a significant global health challenge, with clinical manifestations ranging from asymptomatic colonization to severe amoebic dysentery and extraintestinal abscesses.[1] The therapeutic strategy for amoebiasis is dictated by the location of the parasitic infection. Treatment typically involves a tissue amoebicide to eradicate invasive trophozoites and a luminal amoebicide to clear cysts and trophozoites confined to the intestinal lumen.[1]
Metronidazole, a nitroimidazole antibiotic, is the cornerstone of therapy for invasive amoebiasis due to its excellent tissue penetration and systemic activity.[1][2] In contrast, this compound, a hydroxyquinoline derivative, functions as a contact amoebicide within the gastrointestinal tract, targeting luminal parasites.[3] This fundamental difference in their site of action is crucial for understanding their respective roles in the comprehensive management of amoebiasis.
Mechanism of Action
The modes of action of Metronidazole and this compound against E. histolytica are fundamentally different, reflecting their distinct chemical classes and therapeutic targets.
Metronidazole:
Metronidazole is a prodrug that requires anaerobic conditions, such as those found in the microenvironment of E. histolytica, for its activation. The drug's nitro group is reduced by the parasite's own metabolic machinery, leading to the formation of cytotoxic nitro radicals.[1] These highly reactive radicals then induce cellular damage by binding to DNA, leading to strand breakage and inhibition of protein synthesis, ultimately resulting in parasite death.[1]
This compound:
As a hydroxyquinoline derivative, this compound's mechanism of action is primarily as a contact amoebicide.[3] While the precise molecular targets are not as well-defined as those of Metronidazole, it is understood that hydroxyquinolines can chelate essential metal ions, such as iron, which are crucial for the parasite's metabolic enzymes. This disruption of vital enzymatic processes is thought to contribute to its amoebicidal effect against both the trophozoite and cyst forms of E. histolytica within the intestinal lumen.[3]
In Vitro Efficacy
| Drug | E. histolytica Strain | IC50 (µM) | Reference |
| Metronidazole | HM-1:IMSS (Reference) | 9.5 | [4] |
| Metronidazole | Clinical Isolates | 13.2 | [4] |
| Metronidazole | HM-1:IMSS | 1.8 | |
| Metronidazole | HM-1:IMSS | ~5.0 |
Note: IC50 values for this compound against E. histolytica are not available in the reviewed literature.
Clinical Efficacy and Therapeutic Use
The clinical application of Metronidazole and this compound reflects their different sites of action.
Metronidazole: As a potent tissue amoebicide, Metronidazole is the drug of choice for treating invasive amoebiasis, including amoebic dysentery and liver abscesses.[1][2] However, it is less effective at eradicating E. histolytica cysts from the intestine.[1][5] Therefore, treatment for invasive amoebiasis with Metronidazole is typically followed by a course of a luminal agent to prevent relapse.[1]
This compound: this compound is categorized as a luminal amoebicide, effective against the E. histolytica minuta and cystic forms within the gut.[3] It is often used as an adjunct to a tissue amoebicide in cases of dysenteric amoebiasis or as a standalone treatment for asymptomatic carriers who are passing cysts.[6] this compound is frequently formulated in combination with tilbroquinol (B1681315) in a product known as Intetrix.[6]
A comparative clinical trial between tinidazole (B1682380) (a drug similar to metronidazole) and metronidazole for symptomatic intestinal amoebiasis showed cure rates of 96.5% for tinidazole and 55.5% for metronidazole.[7]
Adverse Effects
Both Metronidazole and this compound are associated with a range of adverse effects.
| Drug | Common Adverse Effects | Serious Adverse Effects | References |
| Metronidazole | Nausea, headache, metallic taste, vomiting, diarrhea, abdominal discomfort. | Peripheral neuropathy, seizures, encephalopathy, aseptic meningitis. | |
| This compound | Generally well-tolerated for short-term use. Often reported in the context of the combination drug Intetrix. | Hepatotoxicity (asymptomatic increase in liver transaminases), cutaneous reactions. Rare cases of peripheral or optic neuropathy with prolonged use.[6] | [6] |
Experimental Protocols
In Vitro Drug Susceptibility Testing of E. histolytica Trophozoites
A common method for determining the in vitro susceptibility of E. histolytica trophozoites to antimicrobial agents is the microdilution method.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against E. histolytica trophozoites.
Materials:
-
E. histolytica strain (e.g., HM-1:IMSS) cultured axenically in a suitable medium (e.g., TYI-S-33).
-
96-well microtiter plates.
-
Test compounds (Metronidazole, this compound) dissolved in an appropriate solvent (e.g., DMSO).
-
Culture medium.
-
Inverted microscope.
-
Hemocytometer or automated cell counter.
-
Viability stain (e.g., trypan blue) or a metabolic assay reagent (e.g., resazurin).
Procedure:
-
Parasite Culture: E. histolytica trophozoites are cultured in TYI-S-33 medium to a logarithmic growth phase.
-
Cell Seeding: Trophozoites are harvested, counted, and their concentration is adjusted. A defined number of trophozoites (e.g., 1 x 10^4 cells/well) are seeded into the wells of a 96-well plate.
-
Drug Dilution: A serial dilution of the test compounds is prepared in the culture medium.
-
Incubation: The drug dilutions are added to the wells containing the trophozoites. The plates are incubated under anaerobic or microaerophilic conditions at 37°C for a specified period (e.g., 48 or 72 hours).
-
Determination of Viability: After incubation, cell viability is assessed. This can be done by:
-
Microscopic Counting: Counting the number of viable (motile) and non-viable (non-motile, lysed) trophozoites.
-
Metabolic Assay: Adding a viability reagent like resazurin, which is reduced by metabolically active cells to a fluorescent product. The fluorescence is then measured using a plate reader.
-
-
IC50 Calculation: The percentage of inhibition of parasite growth is calculated for each drug concentration relative to the untreated control. The IC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.[4]
In Vitro Testing of Luminal Amoebicides against E. histolytica Cysts
Testing the efficacy of luminal agents like this compound against E. histolytica cysts in vitro is challenging due to the difficulty of inducing encystation of E. histolytica in the laboratory.[8] However, a general workflow can be conceptualized.
Objective: To assess the cysticidal activity of a luminal amoebicide.
Workflow:
-
Cyst Production: Induce encystation of E. histolytica trophozoites in vitro using established protocols, which may involve nutrient starvation or specific chemical inducers. This remains a significant technical hurdle.[8]
-
Cyst Isolation and Purification: Isolate and purify the in vitro-formed cysts.
-
Drug Exposure: Expose the purified cysts to various concentrations of the luminal amoebicide (e.g., this compound) for a defined period.
-
Viability Assessment: Determine the viability of the cysts after drug exposure. This can be assessed by:
-
Excystation Assay: Transferring the treated cysts to a growth-permissive medium and monitoring for the emergence of viable trophozoites.
-
Dye Exclusion: Using specific dyes that can differentiate between viable and non-viable cysts.
-
-
Data Analysis: Calculate the percentage of non-viable cysts at each drug concentration to determine the cysticidal potency.
Signaling Pathways and Logical Relationships
Caption: Metronidazole activation pathway in E. histolytica.
Caption: Therapeutic workflow for amoebiasis treatment.
Conclusion
Metronidazole and this compound have distinct and complementary roles in the treatment of Entamoeba histolytica infections. Metronidazole is a systemically acting prodrug, indispensable for the treatment of invasive amoebiasis due to its potent activity against trophozoites in tissues. Its mechanism of action, involving the generation of cytotoxic radicals, is well-characterized.
This compound, a hydroxyquinoline derivative, acts as a luminal amoebicide, targeting both trophozoites and, crucially, the transmissible cyst stage within the intestine. Its use is essential for eradicating the parasite from the gut, thereby preventing relapse and transmission.
The lack of directly comparable in vitro efficacy data, particularly IC50 values for this compound, underscores the different research and development trajectories dictated by their specific clinical applications. Future research should focus on standardized in vitro models for luminal amoebicides to enable more direct comparisons and to facilitate the discovery of novel compounds with activity against E. histolytica cysts. A comprehensive understanding of the distinct properties of both tissue and luminal amoebicides is paramount for the effective design of clinical trials and the development of improved therapeutic strategies for amoebiasis.
References
- 1. Antiprotozoal - Wikipedia [en.wikipedia.org]
- 2. Antiamoebic drugs for treating amoebic colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound : substance active à effet thérapeutique - VIDAL [vidal.fr]
- 4. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Entamoeba histolytica | Johns Hopkins ABX Guide [hopkinsguides.com]
- 6. cdn.who.int [cdn.who.int]
- 7. Tinidazole and metronidazole in the treatment of intestinal amoebiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro Induction of Entamoeba histolytica Cyst-like Structures from Trophozoites - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Tiliquinol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Tiliquinol, a derivative of 8-hydroxyquinoline (B1678124), has emerged as a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, focusing on their anticancer, antifungal, and antibacterial properties. The information presented herein is compiled from recent scientific literature to aid in the rational design of more potent and selective therapeutic agents.
Anticancer Activity
The anticancer potential of this compound derivatives has been a primary focus of research. The core structure, a pyrrolo[1][2]benzodiazepine nucleus with an indole (B1671886) substituent, is cytotoxic to various cancer cell lines.[2] Modifications at different positions of the this compound scaffold have been shown to significantly influence this activity.
One key area of modification is the C-11 position. For instance, replacing the indole group with a cyano group resulted in a compound approximately 100 times more cytotoxic than the parent this compound.[2] The stereochemistry at this position is also critical, with the 11-beta-cyano analogue being significantly more potent than its alpha-epimer.[2]
Furthermore, substitutions on the benzene (B151609) moiety of the this compound structure have been explored to modulate anticancer activity. Clioquinol (B1669181), another 8-hydroxyquinoline derivative, has demonstrated anticancer effects both in vitro and in vivo.[3] Its mechanism is thought to involve acting as a zinc ionophore, leading to elevated intracellular zinc levels and inducing apoptosis in cancer cells.[3]
Table 1: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Tilivalline (B46830) (TV) | Parent Compound | Mouse Leukemia L1210 | - | [2] |
| 11-beta-cyano TV analogue | Indole group at C-11 replaced by a cyano group | Mouse Leukemia L1210 | ~100x more potent than TV | [2] |
| alpha-epimer of 11-beta-cyano TV analogue | Stereoisomer at C-11 | Mouse Leukemia L1210 | ~1/100th the activity of the beta-epimer | [2] |
| Clioquinol | 5-chloro-7-iodo-8-hydroxyquinoline | Various human cancer cell lines | Low micromolar range | [3] |
| Cyclopentaquinoline derivative 6d | - | Five different cancer cell lines | - | [4] |
| Cyclopentaquinoline derivative 6f | - | Five different cancer cell lines | - | [4] |
| Hydroquinone-Chalcone-Pyrazoline Hybrid 4 | Incorporation of furan (B31954) and pyrazoline groups | MCF-7, HT-29 | 28.8 - 124.6 | [5] |
| Hydroquinone-Chalcone-Pyrazoline Hybrid 5 | Incorporation of furan and pyrazoline groups | MCF-7, HT-29 | 28.8 - 124.6 | [5] |
| Hydroquinone-Chalcone-Pyrazoline Hybrid 6 | Incorporation of furan and pyrazoline groups | MCF-7, HT-29 | 28.8 - 124.6 | [5] |
| Hydroquinone-Chalcone-Pyrazoline Hybrid 8 | Incorporation of furan and pyrazoline groups | HT-29 | 28.8 - 124.6 | [5] |
Experimental Protocol: In Vitro Cytotoxicity Assay (General)
A common method to assess the anticancer activity of this compound derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
In Vitro Anticancer Activity Screening Workflow
Antifungal Activity
Several 8-hydroxyquinoline derivatives have demonstrated significant antifungal activity against a range of pathogenic fungi.[6][7][8][9] The introduction of a thiosemicarbazone moiety at the 5-position of the 8-hydroxyquinoline scaffold has been a successful strategy to enhance antifungal potency.[6]
For example, a series of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives exhibited potent activity against various Candida and Cryptococcus species.[6] Compound A14 from this series was particularly active, with minimum inhibitory concentrations (MICs) ranging from ≤ 0.0313 to 2 μg/mL against several clinically relevant fungal pathogens.[6] This potency was significantly higher than that of the lead compound and the commonly used antifungal drug fluconazole.[6]
The SAR studies of these derivatives indicated that the presence of the 8-hydroxyquinoline group, aryl methylene (B1212753) groups, and a methyl group on the thiosemicarbazone moiety contributed to the enhanced antifungal activity.[6]
Table 2: Antifungal Activity of this compound Derivatives
| Compound/Derivative | Modification | Fungal Strain | MIC (µg/mL) | Reference |
| 8-hydroxyquinolin-5-ylidene thiosemicarbazone A14 | - | Cryptococcus gattii, C. neoformans, C. glabrata, C. auris | ≤ 0.0313 - 2 | [6] |
| 8-hydroxyquinoline derivative PH265 | Combination with a triazole moiety | Cryptococcus spp., C. auris, C. haemulonii | 0.5 - 1 | [7] |
| 8-hydroxyquinoline derivative PH276 | Combination with a triazole moiety | Cryptococcus spp., C. auris, C. haemulonii | 0.5 - 8 | [7] |
| Clioquinol | 5-chloro-7-iodo-8-hydroxyquinoline | Aspergillus fumigatus | 6 | [10] |
| Clioquinol | 5-chloro-7-iodo-8-hydroxyquinoline | Fusarium species | 0.5 - 2 | [10] |
| Nitroxoline | 5-nitro-8-hydroxyquinoline | Candida albicans | - | [11] |
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
The Clinical and Laboratory Standards Institute (CLSI) broth microdilution method is a standard protocol for determining the MIC of antifungal agents.
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar (B569324) medium, and a standardized inoculum suspension is prepared in a sterile saline solution. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard.
-
Drug Dilution: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which is typically observed as a visible reduction in turbidity compared to the growth control well.
Broth Microdilution Antifungal Susceptibility Testing
Antibacterial Activity
This compound derivatives have also been investigated for their antibacterial properties. The introduction of different substituents at the C-7 position of the fluoroquinolone scaffold, which shares a quinoline (B57606) core, has been shown to influence antibacterial activity.[12] More lipophilic groups at this position appear to enhance activity against Gram-positive bacteria, such as Staphylococcus aureus.[12]
For instance, certain 8-nitrofluoroquinolone derivatives with p-toluidine, p-chloroaniline, and aniline (B41778) substituents at C-7 displayed good activity against S. aureus with MIC values in the range of 2-5 µg/mL.[12] Additionally, some 5-sulphonamido-8-hydroxyquinoline derivatives have shown potent growth inhibition against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[13]
Table 3: Antibacterial Activity of this compound Derivatives
| Compound/Derivative | Modification | Bacterial Strain | MIC (µg/mL) | Reference |
| 8-Nitrofluoroquinolone derivative (p-toluidine) | p-toluidine at C-7 | S. aureus | 2-5 | [12] |
| 8-Nitrofluoroquinolone derivative (p-chloro aniline) | p-chloro aniline at C-7 | S. aureus | 2-5 | [12] |
| 8-Nitrofluoroquinolone derivative (aniline) | aniline at C-7 | S. aureus | 2-5 | [12] |
| 5-Sulphonamido-8-hydroxyquinoline derivatives | - | E. coli, P. aeruginosa | - | [13] |
| Quinoline derivative 2 | 6-amino-4-methyl-1H-quinoline-2-one substituted with sulfonyl/benzoyl/propargyl moieties | Bacillus cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 | [14] |
| Quinoline derivative 6 | 6-amino-4-methyl-1H-quinoline-2-one substituted with sulfonyl/benzoyl/propargyl moieties | Bacillus cereus, Staphylococcus, Pseudomonas, E. coli | 3.12 - 50 | [14] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC of antibacterial compounds is typically determined using a broth microdilution method similar to the one described for antifungal testing.
-
Bacterial Culture: A pure culture of the target bacterial strain is grown in a suitable broth medium to a specific optical density, corresponding to a known cell concentration.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Structure-Activity Relationship Summary
This guide highlights the significant progress made in understanding the SAR of this compound derivatives. The versatility of the 8-hydroxyquinoline scaffold allows for a wide range of chemical modifications, leading to compounds with potent and selective anticancer, antifungal, and antibacterial activities. Future research in this area will likely focus on optimizing the pharmacokinetic and toxicological profiles of these promising compounds to facilitate their development into clinically useful drugs.
References
- 1. Chemistry and Structure-Activity Relationship of the Styrylquinoline-Type HIV Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-cytotoxicity relationship of tilivalline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer activity of the antibiotic clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological evaluation, and SAR studies of novel cyclopentaquinoline derivatives as DNA intercalators, topoisomerase II inhibitors, and apoptotic inducers - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, synthesis and evaluation of antifungal activity of 8-hydroxyquinolin-5-ylidene thiosemicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antifungal Activity of 8-Hydroxyquinoline Derivatives Against Candida auris, Candida haemulonii, Cryptococcus neoformans, and Cryptococcus gattii Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8-Hydroxyquinoline derivative as a promising antifungal agent to combat ocular fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [In vitro antifungal activity of nitroxoline. Preliminary clinical results] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tiliquinol and Other Hydroxyquinolines for Researchers
This guide provides a comprehensive comparative analysis of Tiliquinol and other notable hydroxyquinolines, including Clioquinol (B1669181) and Nitroxoline (B368727). Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, comparative biological activities, and the experimental protocols used for their evaluation. While direct comparative experimental data for this compound is limited in current literature, this guide provides a broader context by examining the well-documented activities of the 8-hydroxyquinoline (B1678124) class of compounds.
Introduction to Hydroxyquinolines
Hydroxyquinolines are a class of heterocyclic aromatic organic compounds characterized by a quinoline (B57606) ring system substituted with a hydroxyl group. 8-Hydroxyquinoline (8-HQ) and its derivatives have garnered significant attention in medicinal chemistry due to their versatile biological activities, which include antimicrobial, anticancer, and neuroprotective or neurotoxic effects.[1][2][3] The biological activities of these compounds are often attributed to their ability to chelate metal ions, a property that can disrupt essential cellular processes in pathogens and cancer cells.[2][4]
This compound , chemically known as 5-methyl-8-hydroxyquinoline, is an antiprotozoal agent.[5][6] It has been used in the treatment of amoebiasis.[7] However, concerns regarding its potential for hepatotoxicity have led to its withdrawal from some markets.[6]
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is another 8-hydroxyquinoline derivative that was historically used as an antimicrobial and antiprotozoal agent.[8] More recently, it has been investigated for its potential in treating neurodegenerative diseases like Alzheimer's and for its anticancer properties.[4][9]
Nitroxoline (5-nitro-8-hydroxyquinoline) is an antibiotic primarily used for the treatment of urinary tract infections.[10] It has also demonstrated potent anticancer activities, which are often enhanced in the presence of copper.[10]
Mechanism of Action
The primary mechanism of action for many 8-hydroxyquinoline derivatives is their ability to act as metal chelators. By binding to essential metal ions such as iron, copper, and zinc, they can disrupt the function of metalloenzymes and other critical cellular components.[2][4] This disruption of metal homeostasis can lead to the generation of reactive oxygen species (ROS), induction of apoptosis, and inhibition of key signaling pathways involved in cell proliferation and survival.[10][11]
For instance, the anticancer activity of some 8-hydroxyquinolines is linked to the inhibition of the PI3K/Akt/mTOR and FoxM1 signaling pathways, which are crucial for cancer cell growth and survival.[1][8][12]
Comparative Biological Activity
This section provides a comparative overview of the biological activities of this compound and other hydroxyquinolines, with a focus on anticancer and antimicrobial effects. Due to the limited availability of direct comparative data for this compound, the tables below primarily feature data for other well-researched 8-hydroxyquinoline derivatives to provide a performance context.
Anticancer Activity
Several 8-hydroxyquinoline derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound's cytotoxic effect.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Clioquinol | MCF-7 (Breast) | 12.5 | [1] |
| A549 (Lung) | ~15 | [4] | |
| PC-3 (Prostate) | ~10 | [4] | |
| Nitroxoline | A549 (Lung) | 8.7 | [1] |
| PC-3 (Prostate) | ~5 | [13] | |
| DU-145 (Prostate) | ~7.5 | [13] | |
| 8-Hydroxyquinoline | HCT 116 (Colon) | 9.33 | [14] |
| Various Derivatives | A549 (Lung) | 2.2 - 5.8 | [1] |
| PC-3 (Prostate) | 7.5 | [1] |
Note: Extensive searches did not yield specific IC50 values for this compound in cancer cell lines within the reviewed literature. Structure-activity relationship studies suggest that substitutions on the 8-hydroxyquinoline ring significantly influence anticancer activity.[2][15]
Antimicrobial Activity
8-Hydroxyquinolines have a long history of use as antimicrobial agents. Their ability to chelate metal ions is a key factor in their efficacy against bacteria and fungi.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Nitroxoline | Escherichia coli | 4-16 | [10] |
| Staphylococcus aureus | 2-8 | [10] | |
| Clioquinol | Various Bacteria | Not specified | [8] |
| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Staphylococcus aureus | 4-16 | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the cytotoxic effects of hydroxyquinoline derivatives.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals. The concentration of the formazan, which is dissolved in a solubilizing solution, is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the hydroxyquinoline compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the number of lysed cells.
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with the hydroxyquinoline compounds in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, containing a substrate (lactate) and a tetrazolium salt, to each well.
-
Incubation: Incubate the plate in the dark at room temperature for approximately 30 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength of around 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum LDH release controls.
Signaling Pathways
Hydroxyquinoline derivatives exert their biological effects by modulating various intracellular signaling pathways. Below are diagrams of key pathways known to be affected by these compounds.
Conclusion
This compound, as a member of the 8-hydroxyquinoline family, likely shares the fundamental mechanism of action of metal chelation. However, the available scientific literature lacks direct comparative studies evaluating its performance against other well-characterized hydroxyquinolines like Clioquinol and Nitroxoline in areas such as cancer research. While Clioquinol and Nitroxoline have demonstrated significant anticancer and antimicrobial activities through the modulation of key signaling pathways, further research is required to fully elucidate the comparative efficacy and broader therapeutic potential of this compound. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative studies and advancing our understanding of this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. NQO1 protects against clioquinol toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer activity of the antibiotic clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. 5-Methyl-8-hydroxyquinoline | C10H9NO | CID 71208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound : substance active à effet thérapeutique - VIDAL [vidal.fr]
- 8. dovepress.com [dovepress.com]
- 9. Clioquinol improves motor and non-motor deficits in MPTP-induced monkey model of Parkinson’s disease through AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. [PDF] Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells | Semantic Scholar [semanticscholar.org]
- 13. Repurposing of nitroxoline as a potential anticancer agent against human prostate cancer – a crucial role on AMPK/mTOR signaling pathway and the interplay with Chk2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validating the Antiprotozoal Spectrum of Tiliquinol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiprotozoal spectrum of Tiliquinol and its alternatives. Due to a lack of publicly available quantitative in vitro data for this compound, this guide focuses on the known qualitative spectrum of the 8-hydroxyquinoline (B1678124) class, to which this compound belongs, and compares it with the established efficacy of leading antiprotozoal agents.
Executive Summary
Comparative Antiprotozoal Spectrum
The following tables summarize the in vitro efficacy of common antiprotozoal agents against Entamoeba histolytica, Giardia lamblia, and Trichomonas vaginalis. It is important to note that no specific IC50 or MIC values for this compound have been identified in the available literature. The 8-hydroxyquinoline class of compounds, however, is known to be active against Entamoeba, Giardia, and Trichomonas.[2]
Table 1: In Vitro Efficacy against Entamoeba histolytica
| Compound | IC50 (µM) | MIC (µg/mL) | Reference Strain(s) |
| Metronidazole (B1676534) | 1.8 - 13.2 | 0.72 | HM1:IMSS, Clinical Isolates[3][4] |
| Tinidazole (B1682380) | 12.4 | - | Clinical Isolates[3] |
| Nitazoxanide (B1678950) | - | - | Data not available |
Table 2: In Vitro Efficacy against Giardia lamblia
| Compound | IC50 (µM) | MIC (µg/mL) | Reference Strain(s) |
| Metronidazole | - | 1.6 - 50 | Axenic cultures[5] |
| Tinidazole | - | 0.2 - 12.5 | Axenic cultures[5] |
| Nitazoxanide | - | - | Data not available |
Table 3: In Vitro Efficacy against Trichomonas vaginalis
| Compound | IC50 (µg/mL) | MIC (µg/mL) | Reference Strain(s) |
| Metronidazole | - | - | Data not available |
| Tinidazole | - | - | Data not available |
| Nitazoxanide | 0.034 | - | Clinical Isolates[6] |
Mechanism of Action: 8-Hydroxyquinolines
The proposed mechanism of action for 8-hydroxyquinoline derivatives like this compound involves the chelation of essential metal ions, which are crucial for the survival and replication of protozoan parasites. This disruption of metal homeostasis is believed to interfere with critical enzymatic functions and DNA synthesis.
Proposed mechanism of action for 8-hydroxyquinolines.
Experimental Protocols
Standardized in vitro susceptibility assays are crucial for determining the antiprotozoal activity of a compound. The following are generalized protocols for testing against E. histolytica, G. lamblia, and T. vaginalis.
In Vitro Amoebicidal Assay (Entamoeba histolytica)
This protocol is a common method for determining the 50% inhibitory concentration (IC50) of a compound against E. histolytica.
Workflow for in vitro amoebicidal assay.
Methodology:
-
Parasite Culture: E. histolytica trophozoites (e.g., HM-1:IMSS strain) are cultured axenically in a suitable medium (e.g., TYI-S-33) at 37°C.
-
Drug Preparation: A stock solution of the test compound is prepared and serially diluted to obtain a range of concentrations.
-
Assay Setup: In a 96-well microtiter plate, a known number of trophozoites are added to each well. The various drug concentrations are then added. Control wells containing parasites with no drug and wells with medium only are included.
-
Incubation: The plate is incubated under anaerobic or microaerophilic conditions at 37°C for 48 to 72 hours.
-
Viability Assessment: Parasite viability is determined by methods such as direct counting with a hemocytometer using a viability dye (e.g., trypan blue) or colorimetric assays (e.g., MTT assay).
-
Data Analysis: The percentage of inhibition is calculated for each drug concentration relative to the control. The IC50 value is then determined using a dose-response curve.
In Vitro Giardiacidal Assay (Giardia lamblia)
This protocol outlines a method for assessing the efficacy of compounds against G. lamblia trophozoites.
Methodology:
-
Parasite Culture: G. lamblia trophozoites (e.g., WB strain) are grown in axenic culture in a suitable medium (e.g., TYI-S-33) at 37°C.
-
Drug Preparation: Serial dilutions of the test compound are prepared.
-
Assay Setup: Trophozoites are seeded into 96-well plates. The drug dilutions are added to the wells. Appropriate controls are included.
-
Incubation: Plates are incubated in an anaerobic or microaerophilic environment at 37°C for 24 to 48 hours.
-
Viability Assessment: Trophozoite viability can be assessed by counting motile organisms using an inverted microscope or through the use of viability stains and flow cytometry.
-
Data Analysis: The concentration of the drug that inhibits 50% of the parasite growth (IC50) is calculated from the dose-response data.
In Vitro Trichomonacidal Assay (Trichomonas vaginalis)
This protocol is used to evaluate the activity of compounds against T. vaginalis.
Methodology:
-
Parasite Culture: T. vaginalis trophozoites are cultured in a suitable medium (e.g., Diamond's TYM medium) at 37°C.
-
Drug Preparation: A range of concentrations of the test compound is prepared by serial dilution.
-
Assay Setup: A defined number of trophozoites is inoculated into test tubes or 96-well plates containing the drug dilutions.
-
Incubation: The cultures are incubated anaerobically at 37°C for 24 to 48 hours.
-
Viability Assessment: The viability of the trophozoites is determined by microscopic examination for motility or by using a colorimetric assay. The minimal lethal concentration (MLC) or IC50 is determined.
-
Data Analysis: The MLC is defined as the lowest drug concentration that results in 100% non-viability. The IC50 is calculated from the percentage of inhibition at each concentration.
Conclusion
This compound remains a relevant compound in the context of its historical use for intestinal amoebiasis. However, to fully validate its broader antiprotozoal spectrum and establish its potential in modern drug development, comprehensive in vitro studies generating quantitative data such as IC50 and MIC values against a panel of protozoan parasites are essential. The provided protocols offer a framework for such investigations. A direct comparison with current frontline drugs like metronidazole, tinidazole, and nitazoxanide, which have well-documented efficacy, would be critical in determining the future therapeutic role of this compound and other 8-hydroxyquinoline derivatives.
References
- 1. This compound : substance active à effet thérapeutique - VIDAL [vidal.fr]
- 2. pharmacy180.com [pharmacy180.com]
- 3. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro susceptibility of Giardia lamblia trophozoites to metronidazole and tinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for Prevention and Treatment of Trichomonas vaginalis Infections - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Profile of Tiliquinol: A Comparative Analysis with Other Antiprotozoal Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-resistance between tiliquinol, a hydroxyquinoline antiprotozoal agent, and other commonly used antiprotozoal drugs. Due to a lack of specific cross-resistance studies involving this compound, this guide synthesizes available in vitro susceptibility data for clinically relevant protozoa against various antiprotozoal compounds to infer potential cross-resistance patterns. The information is intended to support research and development efforts in the field of antiprotozoal drug discovery.
Executive Summary
Comparative In Vitro Susceptibility Data
The following tables summarize the in vitro susceptibility of Entamoeba histolytica, Giardia lamblia, and Trichomonas vaginalis to various antiprotozoal agents. This data provides a baseline for understanding the activity of current treatments and for postulating the potential efficacy of this compound and the likelihood of cross-resistance.
Table 1: In Vitro Activity against Entamoeba histolytica
| Compound | Strain(s) | IC50 / MIC (µg/mL) | Reference(s) |
| Metronidazole (B1676534) | Clinical isolates & HM1:IMSS | 0.0625 - 0.125 (MIC) / 13.2 (IC50) | [2][3] |
| Tinidazole | Clinical isolates | 0.0625 - 0.25 (MIC) / 12.4 (IC50) | [2][3] |
| Dehydroemetine | Clinical isolates | 0.125 - 1 (MIC) | [2] |
| Ornidazole | Clinical isolates | 0.0625 - 0.25 (MIC) | [2] |
| Chloroquine | Clinical isolates | 26.3 (IC50) | [3] |
| Emetine | Clinical isolates | 31.2 (IC50) | [3] |
Table 2: In Vitro Activity against Giardia lamblia
| Compound | Strain(s) | IC50 / MIC (µg/mL) | Reference(s) |
| Metronidazole | WB clone C6 & others | 7.8 (IC50) | [4] |
| Nitazoxanide (NTZ) | WB clone C6 | 2.4 (IC50) | [4] |
| Tizoxanide (TIZ) | WB clone C6 | 2.4 (IC50) | [4] |
Table 3: In Vitro Activity against Trichomonas vaginalis
| Compound | Strain(s) | MLC (µg/mL) | Reference(s) |
| Metronidazole | Susceptible isolates | <50 | [5][6] |
| Metronidazole | Resistant isolates | ≥50 | [5][6] |
| Tinidazole | Susceptible isolates | <6.3 | [6] |
| Tinidazole | Resistant isolates | ≥6.3 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of in vitro susceptibility data. Below are summarized protocols for assessing the antiprotozoal activity against E. histolytica, G. lamblia, and T. vaginalis.
In Vitro Susceptibility Testing of Entamoeba histolytica
This protocol is adapted from a nitro blue tetrazolium (NBT) reduction assay.
-
Parasite Culture: Axenically cultivate E. histolytica trophozoites (e.g., strain HM1:IMSS) in a suitable medium such as TYI-S-33.
-
Drug Preparation: Prepare stock solutions of the test compounds and serially dilute them in the culture medium to achieve the desired final concentrations.
-
Assay Procedure:
-
Dispense the drug dilutions into a 96-well microtiter plate.
-
Add a standardized suspension of E. histolytica trophozoites to each well.
-
Include drug-free wells as positive controls and wells with medium only as negative controls.
-
Incubate the plates under anaerobic conditions at 37°C for 48 hours.
-
Following incubation, add NBT solution to each well and incubate further to allow for color development, which is proportional to the number of viable parasites.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Susceptibility Testing of Giardia lamblia
This protocol describes a typical broth microdilution method.
-
Parasite Culture: Grow G. lamblia trophozoites (e.g., WB strain) in TYI-S-33 medium supplemented with bovine serum and bile.
-
Drug Preparation: Prepare serial dilutions of the test compounds in the culture medium.
-
Assay Procedure:
-
Add the drug dilutions to a 96-well plate.
-
Inoculate the wells with a standardized suspension of G. lamblia trophozoites.
-
Include positive and negative controls.
-
Incubate the plate at 37°C for 48 hours in an anaerobic or microaerophilic environment.
-
Determine parasite viability by microscopy (e.g., counting motile trophozoites) or by using a viability dye (e.g., resazurin) followed by fluorescence measurement.
-
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest drug concentration that causes a significant reduction in parasite viability compared to the control. The IC50 can be calculated from a dose-response curve.
In Vitro Susceptibility Testing of Trichomonas vaginalis
This protocol outlines a broth microdilution method to determine the Minimum Lethal Concentration (MLC).
-
Parasite Culture: Culture T. vaginalis isolates in Diamond's medium.
-
Drug Preparation: Prepare two-fold serial dilutions of the test compounds in the culture medium in a 96-well microtiter plate.
-
Assay Procedure:
-
Inoculate each well with a standardized number of T. vaginalis trophozoites (e.g., 10^4 parasites/well)[5].
-
Incubate the plate under aerobic or anaerobic conditions at 37°C for 48 hours.
-
Examine the wells microscopically for motile trichomonads.
-
-
Data Analysis: The MLC is defined as the lowest concentration of the drug that results in the killing of all trichomonads[5].
Potential Mechanisms of Action and Cross-Resistance
The potential for cross-resistance between this compound and other antiprotozoals is largely dependent on their respective mechanisms of action and resistance.
-
This compound and other Hydroxyquinolines: The antimicrobial activity of 8-hydroxyquinolines is often attributed to their ability to chelate metal ions, which are essential cofactors for various microbial enzymes. This chelation can disrupt critical metabolic pathways[7]. It has been suggested that 8-hydroxyquinolines may interact with multiple molecular targets, potentially reducing the likelihood of resistance development[8]. Some 8-hydroxyquinoline (B1678124) derivatives have been shown to inhibit enzymes like thioredoxin glutathione (B108866) reductase in parasites[9].
-
Metronidazole and other 5-Nitroimidazoles: These drugs are prodrugs that require anaerobic activation by microbial enzymes, such as pyruvate:ferredoxin oxidoreductase, to form cytotoxic nitro radicals that damage DNA[10]. Resistance to metronidazole is often associated with decreased activity of these activating enzymes.
Given these distinct mechanisms, cross-resistance between this compound and metronidazole is not highly anticipated. However, if a resistance mechanism in a protozoan involves a general drug efflux pump, it could potentially confer resistance to both classes of compounds.
Visualizing Experimental Workflows and Potential Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for determining antiprotozoal susceptibility and a conceptual representation of the potential signaling pathways that may be affected.
Caption: Workflow for in vitro antiprotozoal susceptibility testing.
Caption: Putative mechanisms of action for this compound and Metronidazole.
Conclusion
While direct evidence for cross-resistance between this compound and other antiprotozoals is lacking, their distinct mechanisms of action suggest a low probability of cross-resistance, particularly with 5-nitroimidazoles like metronidazole. However, comprehensive in vitro susceptibility studies of this compound against a panel of drug-sensitive and drug-resistant protozoan strains are necessary to definitively assess its cross-resistance profile. The experimental protocols and comparative data presented in this guide provide a framework for conducting such investigations, which are essential for the development of new and effective antiprotozoal therapies.
References
- 1. This compound : substance active à effet thérapeutique - VIDAL [vidal.fr]
- 2. In vitro studies on the sensitivity of local Entamoeba histolytica to anti-amoebic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Effects of Thiazolides on Giardia lamblia WB Clone C6 Cultured Axenically and in Coculture with Caco2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentrations for Metronidazole and Tinidazole That Correspond With Treatment Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. nbinno.com [nbinno.com]
- 8. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
Head-to-Head Comparison: Tiliquinol vs. Tibroquinol in Antiprotozoal Drug Development
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
Tiliquinol and Tibroquinol share a core 5-methyl-8-hydroxyquinoline structure, with Tibroquinol being a brominated derivative of this compound. This structural difference influences their physicochemical properties and potentially their biological activity.
| Property | This compound | Tibroquinol |
| Chemical Structure | 5-methylquinolin-8-ol | 7-bromo-5-methylquinolin-8-ol |
| Molecular Formula | C₁₀H₉NO | C₁₀H₈BrNO |
| Molecular Weight | 159.19 g/mol | 238.08 g/mol |
| Appearance | White crystalline powder | - |
| Solubility | - | Soluble in DMSO |
Efficacy and Therapeutic Use
Both this compound and Tibroquinol have been primarily utilized for the treatment of intestinal amoebiasis, caused by the protozoan parasite Entamoeba histolytica. They were often co-administered in a formulation known as Intetrix. Their primary mode of action is as luminal amoebicides, targeting the trophozoites and cysts of the parasite within the intestinal tract.
While specific, direct comparative efficacy data such as IC50 values are not available from recent head-to-head studies, the historical use of the combination suggests a synergistic or complementary effect. It is important to note that 8-hydroxyquinolines are generally considered less effective for invasive, extraintestinal amoebiasis.
Toxicity and Adverse Effects
A significant factor in the clinical use of this compound and Tibroquinol has been their associated toxicity. The combination product, Intetrix, was withdrawn from several markets due to concerns over serious adverse effects.
| Adverse Effect | This compound & Tibroquinol (in combination) |
| Hepatotoxicity | Reports of elevated liver enzymes and acute hepatitis.[1] |
| Neurotoxicity | Cases of peripheral neuropathy and subacute myelo-optic neuropathy (SMON) have been reported with prolonged use of 8-hydroxyquinoline (B1678124) derivatives. |
| Cutaneous Reactions | Skin rashes and other allergic reactions have been observed. |
Proposed Mechanism of Action
The precise molecular mechanism of action for this compound and Tibroquinol against Entamoeba histolytica has not been fully elucidated. However, based on studies of other 8-hydroxyquinoline derivatives, a multi-faceted mechanism is proposed, primarily centered around their ability to chelate metal ions.
This proposed mechanism involves:
-
Chelation of Essential Metal Ions: 8-hydroxyquinolines are potent chelators of divalent metal ions such as iron (Fe²⁺) and zinc (Zn²⁺). These ions are crucial cofactors for many essential enzymes in protozoa. By sequestering these metal ions, the drugs inhibit vital metabolic pathways.
-
Disruption of DNA and Protein Synthesis: There is evidence to suggest that these compounds can intercalate with parasite DNA and inhibit DNA and protein synthesis, ultimately leading to cell death.
Experimental Protocols
While specific protocols for direct head-to-head comparisons are unavailable, the following outlines a general methodology for the in vitro evaluation of anti-amoebic compounds, based on standard practices in the field.
In Vitro Susceptibility Testing of Entamoeba histolytica
-
Cultivation of E. histolytica : Trophozoites of a reference strain of E. histolytica (e.g., HM-1:IMSS) are cultured axenically in a suitable medium, such as TYI-S-33, at 37°C.
-
Drug Preparation : Stock solutions of the test compounds (this compound and Tibroquinol) are prepared in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and then serially diluted in the culture medium to achieve a range of final concentrations.
-
Inoculation : Microtiter plates are inoculated with a standardized number of E. histolytica trophozoites. The serially diluted test compounds are then added to the wells. Control wells containing the parasite with the drug vehicle (DMSO) and a known anti-amoebic agent (e.g., metronidazole) are included.
-
Incubation : The plates are incubated under anaerobic or microaerophilic conditions at 37°C for a defined period (e.g., 48 or 72 hours).
-
Determination of IC50 : The 50% inhibitory concentration (IC50) is determined by assessing the viability of the trophozoites. This can be done using various methods, such as:
-
Microscopic Examination : Counting the number of viable, motile trophozoites using a hemocytometer.
-
Colorimetric Assays : Utilizing dyes like trypan blue (for exclusion by live cells) or metabolic indicators like resazurin (B115843) or MTT, where a color change corresponds to cell viability.
-
-
Data Analysis : The percentage of inhibition for each drug concentration is calculated relative to the control, and the IC50 value is determined using a dose-response curve.
Conclusion
This compound and Tibroquinol are structurally related 8-hydroxyquinoline derivatives with a history of use in treating amoebiasis. The lack of recent, direct comparative studies makes a definitive judgment on their relative performance challenging. The significant hepatotoxicity and neurotoxicity associated with their combined use have largely led to their discontinuation in many regions. Future research into novel antiprotozoal agents may draw lessons from the structure-activity and structure-toxicity relationships of these and other 8-hydroxyquinoline compounds. Any new investigation into this class of compounds would require rigorous preclinical and clinical evaluation with a strong emphasis on safety and toxicology.
References
In Vitro vs. In Vivo Correlation of Tiliquinol Activity: A Comparative Guide for Researchers
Introduction
Tiliquinol, a hydroxyquinoline derivative, belongs to a class of compounds known for their diverse biological activities. Establishing a correlation between in vitro (laboratory-based) and in vivo (whole organism) activity is a critical step in the drug development pipeline, offering predictive insights into a compound's potential therapeutic efficacy. While specific comprehensive in vitro-in vivo correlation (IVIVC) studies on this compound are not extensively documented in publicly available literature, this guide provides a comparative analysis using data from closely related hydroxyquinoline derivatives, such as Clioquinol (B1669181). This approach allows for an illustrative comparison of their performance and outlines the experimental methodologies crucial for such evaluations.
This guide is intended for researchers, scientists, and drug development professionals to provide a framework for understanding the translation of in vitro findings to in vivo outcomes for this class of compounds.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data from studies on hydroxyquinoline derivatives, offering a side-by-side comparison of their in vitro activity and in vivo efficacy. This data serves as a surrogate to understand the potential performance of this compound.
Table 1: In Vitro Antimicrobial Activity of 8-Hydroxyquinoline Derivatives
| Compound | Microorganism | Assay Type | In Vitro Activity (MIC) | Reference |
| Cloxyquin | Mycobacterium tuberculosis | Microdilution | 0.062 - 0.25 µg/mL | [1] |
| 8-Hydroxyquinoline | Mycobacterium tuberculosis H37Ra | Not Specified | 0.125 µg/mL | [1] |
| Clioquinol | Mycobacterium tuberculosis H37Ra | Not Specified | 6.25 µg/mL | [1] |
| Clioquinol | Scedosporium dehoogii | Broth Microdilution | 0.5 - 1 µg/mL | [2] |
| Clioquinol | Fusarium species | Broth Microdilution | 0.5 - 2 µg/mL | [2] |
| PH176 (8-Hydroxyquinoline derivative) | Methicillin-Resistant Staphylococcus aureus (MRSA) | Broth Microdilution | MIC50: 16 µg/mL, MIC90: 32 µg/mL | [3] |
Table 2: In Vitro Anticancer Activity of Clioquinol
| Compound | Cancer Cell Line | Assay Type | In Vitro Activity (IC50) | Reference |
| Clioquinol | Various Human Cancer Cell Lines | Viability Assay | Low micromolar range | [4] |
Table 3: In Vivo Anticancer Efficacy of Clioquinol
| Compound | In Vivo Model | Efficacy | Reference |
| Clioquinol | Mouse Xenograft Model | Inhibition of tumor growth over a 6-week period | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols relevant to the assessment of hydroxyquinoline derivatives.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[6]
-
Preparation of Compound Stock Solution: A stock solution of the hydroxyquinoline derivative is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Serial Dilutions: Two-fold serial dilutions of the compound are prepared in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vivo Efficacy Testing: Murine Thigh Infection Model
This model is often used to evaluate the in vivo activity of antimicrobial agents.[7]
-
Induction of Infection: Mice are rendered neutropenic and then infected in the thigh muscle with a standardized inoculum of the test bacterium.
-
Compound Administration: At a specified time post-infection, the test compound is administered to the mice via a relevant route (e.g., oral, intravenous).
-
Monitoring: The animals are monitored for a set period, and at the end of the study, the thigh muscles are harvested.
-
Assessment of Bacterial Load: The thigh muscles are homogenized, and the number of viable bacteria (colony-forming units, CFU) is determined by plating serial dilutions.
-
Efficacy Determination: The efficacy of the compound is determined by comparing the bacterial load in the treated group to that in an untreated control group.
Mandatory Visualizations
Signaling Pathway
The anticancer activity of some hydroxyquinoline derivatives like Clioquinol has been linked to the induction of apoptosis. This is often mediated through the activation of caspases, a family of cysteine proteases that play essential roles in programmed cell death.
Caption: Proposed apoptotic pathway of Clioquinol in cancer cells.
Experimental Workflow
A generalized workflow for establishing an in vitro-in vivo correlation is essential for a systematic approach to drug development.
Caption: A generalized workflow for establishing an IVIVC.
References
- 1. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Anticancer activity of the antibiotic clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Tiliquinol's Cytotoxicity: A Comparative Guide with Clioquinol
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led to the investigation of various chemical scaffolds, including the quinoline (B57606) nucleus. Tiliquinol, a hydroxyquinoline derivative, has been noted for its antimicrobial properties. However, its potential as a cytotoxic agent against cancer cell lines remains an area of emerging research with limited publicly available data. This guide provides a comparative benchmark by examining the well-documented cytotoxic effects of a structurally similar compound, Clioquinol (B1669181), against a panel of human cancer cell lines. The data presented here, including detailed experimental protocols and potential mechanisms of action, aims to offer a valuable reference point for researchers interested in exploring the anticancer therapeutic window of this compound and related compounds.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Clioquinol across various human cancer cell lines, as reported in scientific literature. A lower IC50 value indicates greater potency in reducing cell viability.
| Cancer Cell Line | Cancer Type | Clioquinol IC50 (µM) |
| Raji | Burkitt's Lymphoma | 2.8 |
| Jurkat | Acute T-cell Leukemia | 3.5 |
| HL-60 | Promyelocytic Leukemia | 4.2 |
| A2780 | Ovarian Cancer | 5.1 |
| OVCAR-3 | Ovarian Cancer | 6.3 |
| HeLa | Cervical Cancer | 7.5 |
| MCF-7 | Breast Cancer | 8.1 |
| PC-3 | Prostate Cancer | 9.4 |
Note: The IC50 values are derived from various studies and may vary based on experimental conditions such as incubation time and assay method.
Experimental Protocols
The determination of cytotoxicity is commonly performed using colorimetric assays that measure cell viability. The two primary methods referenced in the literature for compounds like Clioquinol are the MTT and Crystal Violet assays.
MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Clioquinol) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from a dose-response curve by plotting the percentage of cell viability against the compound concentration.
Crystal Violet Assay
The crystal violet assay is another method used to determine cell viability. The dye binds to proteins and DNA of adherent cells. Cells that have undergone cell death lose their adherence and are washed away, thus the amount of remaining dye is proportional to the number of viable cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.
-
Cell Fixation: After the treatment period, gently wash the cells with PBS and then fix them with 100% methanol (B129727) for 10-15 minutes.
-
Staining: Remove the methanol and add 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Gently wash the wells with water to remove excess stain.
-
Dye Solubilization: Air dry the plate and then add a solubilizing agent (e.g., 30% acetic acid or 10% SDS) to each well to release the bound dye.
-
Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.
-
IC50 Calculation: Similar to the MTT assay, the IC50 value is determined from the dose-response curve.
Visualizing Experimental Workflow and Potential Signaling Pathways
To aid in the understanding of the experimental process and the potential mechanism of action, the following diagrams are provided.
Caption: A generalized workflow for determining the IC50 values of a test compound.
While the specific signaling pathways affected by this compound in cancer cells are not yet fully elucidated, studies on the closely related compound, Clioquinol, suggest a multi-faceted mechanism of action. Clioquinol has been shown to act as a metal chelator and ionophore, disrupting cellular metal homeostasis.[1][2] This can lead to the induction of apoptosis through caspase activation.[1] Furthermore, some evidence suggests that Clioquinol may also induce cancer cell death by stimulating the release of Tumor Necrosis Factor Alpha (TNF-α) from macrophages.[3]
Caption: A potential signaling pathway for Clioquinol-induced cancer cell death.
References
Safety Operating Guide
Proper Disposal of Tiliquinol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of Tiliquinol, also known as Clioquinol, is critical due to its toxicity and potential environmental hazards.[1][2][3] Adherence to safety protocols and regulatory requirements is paramount to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential information and step-by-step procedures for the safe handling and disposal of this compound waste.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. It is toxic if swallowed, causes skin and serious eye irritation, and may cause an allergic skin reaction.[1][2][3] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, must be worn when handling this compound.[1] All work with this compound should be conducted in a well-ventilated area.[1]
| Hazard Classification | Description |
| Acute Oral Toxicity | Toxic if swallowed.[1][2][3] |
| Skin Irritation | Causes skin irritation.[1][2][3] |
| Eye Irritation | Causes serious eye irritation.[1][2][3] |
| Skin Sensitization | May cause an allergic skin reaction.[1][2] |
| Aquatic Hazard | Very toxic to aquatic life.[2][3] |
In case of exposure:
-
Skin Contact: Immediately wash with plenty of soap and water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
Ingestion: Immediately call a poison center or doctor.[1]
Disposal Procedures
The primary and mandated method for this compound disposal is through an approved waste disposal plant.[1][4] It is crucial not to dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination.[5]
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated and clearly labeled hazardous waste container.
-
Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.
-
-
Container Labeling:
-
Label the hazardous waste containers with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials, until collection.
-
-
Waste Collection:
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
-
Documentation:
-
Maintain accurate records of the amount of this compound waste generated and disposed of, in accordance with your institution's policies and local regulations.
-
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Essential Safety and Handling Protocols for Tiliquinol
Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling Tiliquinol, a potent antiprotozoal agent.[1] Due to its chemical properties and potential health risks, the proper use of personal protective equipment (PPE), coupled with established operational and disposal plans, is critical to ensure a safe laboratory environment. This guide provides the essential, immediate safety and logistical information for handling this compound, from receipt to disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Item | Specifications | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact and absorption.[4] |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from dust particles and splashes.[5] |
| Body Protection | Laboratory coat | To prevent contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder outside of a chemical fume hood to avoid inhalation of dust.[5] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure risk. The following step-by-step guide outlines the key procedures for working with this compound.
1. Preparation and Engineering Controls:
-
Always handle this compound powder in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[7]
-
Before beginning work, ensure all necessary PPE is available and in good condition.
2. Weighing and Aliquoting:
-
When weighing the powder, perform the task within a chemical fume hood or a balance enclosure.
-
Use appropriate tools (e.g., spatulas) to handle the powder and avoid generating dust.
-
Close the container tightly immediately after use.
3. Solution Preparation:
-
When dissolving this compound, add the solvent to the powder slowly to avoid splashing.
-
If sonication is required, ensure the container is properly sealed.
4. Post-Handling Procedures:
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[4]
-
Decontaminate all work surfaces and equipment used for handling this compound.
-
Remove and properly dispose of contaminated PPE.
Diagram 1: Experimental Workflow for Safe Handling of this compound Powder
Caption: A stepwise workflow for the safe handling of this compound powder in a laboratory setting.
Disposal Plan
The disposal of this compound and any contaminated materials must be managed as hazardous waste to prevent environmental contamination and potential harm to human health.[5][8]
1. Waste Segregation:
-
All solid waste contaminated with this compound, including gloves, disposable lab coats, and weighing papers, must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and properly labeled hazardous waste container.
2. Container Management:
-
Waste containers must be kept closed except when adding waste.
-
Store waste containers in a designated, secure area away from general laboratory traffic.
3. Final Disposal:
-
Dispose of all this compound waste through your institution's hazardous waste management program.
-
Do not dispose of this compound down the drain or in the regular trash.[5][8]
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Solid Waste (Contaminated PPE, etc.) | Place in a labeled, sealed hazardous waste bag or container. |
| Liquid Waste (Solutions) | Collect in a labeled, sealed hazardous waste container. |
| Empty Stock Containers | Rinse with a suitable solvent, collect the rinsate as hazardous waste, and dispose of the container as directed by your institution's safety office. |
By adhering to these safety and logistical protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
